4-Bromohypnone-d4
Description
BenchChem offers high-quality 4-Bromohypnone-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromohypnone-d4 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromo-2,3,5,6-tetradeuteriophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYECURVXVYPVAT-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C)[2H])[2H])Br)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481767 | |
| Record name | 4-Bromohypnone-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343942-02-9 | |
| Record name | 4-Bromohypnone-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromohypnone-d4 chemical properties and structure
An In-depth Technical Guide to 4-Bromohypnone-d4
Abstract
This technical guide provides a comprehensive overview of 4-Bromohypnone-d4, a deuterated analog of 4'-bromoacetophenone. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document details the compound's chemical structure, physicochemical properties, and its primary application as an internal standard in quantitative analytical methods. The guide offers insights into the rationale behind using a deuterated standard and provides a foundational experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS).
Section 1: Introduction and Rationale for Use
4-Bromohypnone-d4 is a stable isotope-labeled form of 4-Bromohypnone (also known as 4'-bromoacetophenone). The strategic replacement of four hydrogen atoms with deuterium on the acetyl group imparts a higher molecular weight without significantly altering the chemical behavior of the molecule. This key feature makes it an excellent internal standard for quantitative mass spectrometry-based assays.
The core principle of using a deuterated internal standard is to mitigate analytical variability. Factors such as sample loss during preparation, fluctuations in injection volume, and variations in ionization efficiency can affect both the analyte of interest and the deuterated standard in a nearly identical manner. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to enhanced accuracy and precision in quantification. This is particularly critical in complex biological matrices like plasma or urine, where matrix effects can be significant.
Section 2: Chemical Identity and Physicochemical Properties
A fundamental understanding of the molecular structure and physical characteristics of 4-Bromohypnone-d4 is essential for its proper handling, storage, and application in experimental design.
Chemical Structure
-
Chemical Name: 1-(4-Bromophenyl)-1-ethanone-2,2,2-d3,1-d1 (4-Bromohypnone-d4)
-
Molecular Formula: C₈H₄D₄BrO
-
Molecular Weight: Approximately 204.08 g/mol
The structure consists of a benzene ring substituted with a bromine atom at the para position and a deuterated acetyl group.
Caption: Chemical Structure of 4-Bromohypnone-d4
Physicochemical Data
The properties of 4-Bromohypnone-d4 are nearly identical to its non-deuterated counterpart.
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | 49-51 °C |
| Boiling Point | 255.5 °C at 760 mmHg |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. Insoluble in water. |
| Stability | Stable under recommended storage conditions (cool, dry, and tightly sealed). |
Section 3: Analytical Application and Protocol
The primary utility of 4-Bromohypnone-d4 is as an internal standard for the quantification of target analytes using chromatographic techniques coupled with mass spectrometry.
Experimental Workflow: Quantitative Analysis via LC-MS/MS
The following workflow provides a logical sequence for a typical quantitative analysis. The rationale is to ensure that the internal standard is introduced early in the sample preparation process to account for any subsequent variations.
Caption: Standard workflow for quantitative analysis using an internal standard.
Step-by-Step Experimental Protocol
This protocol is a general guideline and must be optimized for the specific analyte and matrix.
-
Preparation of Solutions:
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of 4-Bromohypnone-d4 in methanol.
-
Internal Standard Working Solution: Dilute the stock solution to an appropriate concentration (e.g., 100 ng/mL) with a suitable solvent mixture (e.g., 50:50 methanol:water).
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target analyte and a constant concentration of the internal standard.
-
-
Sample Preparation:
-
To a 100 µL aliquot of the sample (e.g., plasma), add 20 µL of the internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge the sample at 12,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions (Illustrative):
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program: A linear gradient tailored to the analyte's retention time.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions for the analyte and 4-Bromohypnone-d4 must be determined experimentally.
-
-
Data Analysis and Quantification:
-
Integrate the chromatographic peaks for both the analyte and 4-Bromohypnone-d4.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Self-Validation and Trustworthiness: The inclusion of the internal standard from the beginning of the sample preparation process ensures that any procedural losses are accounted for. The ratio-based calculation provides a self-validating system, making the final calculated concentration reliable and robust.
Section 4: Safety, Handling, and Storage
Proper laboratory practices are essential when working with 4-Bromohypnone-d4.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Prevent contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place, away from light and incompatible materials.
-
Disposal: Dispose of waste in accordance with all applicable local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) provided by the manufacturer for complete and detailed safety information.
References
For specific product data, including certificates of analysis and safety data sheets, please refer to the documentation provided by chemical suppliers such as Toronto Research Chemicals, Santa Cruz Biotechnology, or other reputable vendors.
The Deuterium Kinetic Isotope Effect of 4-Bromohypnone-d4: A Technical Guide for Mechanistic Elucidation in Drug Development
This guide provides an in-depth exploration of the deuterium kinetic isotope effect (KIE) with a specific focus on 4-Bromohypnone-d4. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for mechanistic understanding and to enhance the metabolic stability of drug candidates. We will delve into the theoretical underpinnings of KIE, provide detailed experimental protocols for its measurement, and discuss the interpretation of the resulting data in the context of drug metabolism.
The Strategic Imperative of the Kinetic Isotope Effect in Modern Drug Discovery
In the landscape of contemporary drug development, enhancing a molecule's metabolic stability is a paramount objective. The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, has emerged as a crucial tactic to achieve this.[1][] This approach, often termed "deuterium switching," capitalizes on the kinetic isotope effect to decelerate drug metabolism, thereby improving the pharmacokinetic profile of a therapeutic agent.[1] The foundational principle lies in the comparative strength of the carbon-deuterium (C-D) bond versus the carbon-hydrogen (C-H) bond. The C-D bond is inherently stronger, necessitating a higher activation energy for its cleavage by metabolic enzymes, most notably the cytochrome P450 (CYP) family.[1] This seemingly subtle atomic substitution can translate into a longer drug half-life, increased systemic exposure, and the potential for reduced dosing frequency.[1][3] Furthermore, by fortifying metabolically vulnerable positions, this strategy can mitigate the formation of potentially toxic metabolites.[1] The successful FDA approval of the first deuterated drug, deutetrabenazine, has firmly validated this as a viable and valuable strategy in the pharmaceutical sciences.[1]
The deuterium kinetic isotope effect (KIE) is the quantitative measure of the change in the rate of a chemical reaction upon substitution of a hydrogen atom with a deuterium atom.[4] It is expressed as the ratio of the rate constant for the reaction of the light isotopologue (kH) to that of the heavy isotopologue (kD). A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction.[5] For C-H bond cleavage, primary deuterium KIEs typically range from 6 to 10, signifying a substantial reduction in the reaction rate upon deuteration.[4]
4-Bromohypnone: A Model System for Investigating Reaction Mechanisms
4-Bromohypnone, also known as 4-bromoacetophenone, serves as an excellent model substrate for studying reaction mechanisms, particularly those involving the α-protons of the acetyl group. The electron-withdrawing nature of the bromine atom and the carbonyl group acidifies these protons, making them susceptible to abstraction by a base. This initial proton abstraction is often the rate-determining step in a variety of reactions, including enolization, halogenation, and condensation reactions.
The study of the KIE in reactions of acetophenone and its derivatives has a rich history, providing fundamental insights into proton transfer mechanisms.[6][7] For instance, investigations into the base-catalyzed ionization and bromination of substituted acetophenones have revealed correlations between the magnitude of the isotope effect and the electronic properties of the substituents.[6][7][8] These studies underscore the utility of KIE in probing the transition state structure of a reaction.
Experimental Design for Measuring the KIE of 4-Bromohypnone-d4
A robust determination of the KIE for 4-Bromohypnone-d4 necessitates a meticulously designed experiment. The core of this design involves a direct comparison of the reaction rates of the deuterated and non-deuterated compounds under identical conditions.
Synthesis of 4-Bromohypnone and 4-Bromohypnone-d4
The synthesis of 4-Bromohypnone is straightforward and can be achieved through the Friedel-Crafts acylation of bromobenzene with acetyl chloride.
For the synthesis of 4-Bromohypnone-d4, a common strategy involves the deuteration of the corresponding acetophenone. This can be accomplished by base-catalyzed exchange with a deuterium source like deuterium oxide (D₂O).
Protocol for the Synthesis of 4-Bromohypnone-d4:
-
Dissolution: Dissolve 4-bromoacetophenone in a suitable solvent such as methanol-d4.
-
Base Addition: Add a catalytic amount of a base, for example, sodium deuteroxide (NaOD) in D₂O.
-
Deuterium Exchange: Stir the reaction mixture at room temperature or with gentle heating to facilitate the exchange of the α-protons with deuterium. The progress of the exchange can be monitored by ¹H NMR spectroscopy by observing the disappearance of the methyl proton signal.
-
Workup: After completion of the exchange, neutralize the reaction mixture with a deuterated acid (e.g., DCl in D₂O).
-
Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Reaction Selection for KIE Measurement
The choice of reaction is critical for a meaningful KIE study. A reaction where the cleavage of the C-H/C-D bond at the α-position is the rate-determining step will exhibit a significant primary KIE. A classic and well-characterized example is the base-catalyzed bromination of acetophenones.[7][8] In this reaction, the rate-determining step is the enolization, which involves the abstraction of an α-proton.[9]
Experimental Workflow for KIE Measurement:
Caption: Energy Profile for the Rate-Determining Enolization Step.
Application in Drug Metabolism Studies
The principles and methodologies described for 4-Bromohypnone-d4 are directly applicable to the field of drug development. Cytochrome P450 enzymes are major players in drug metabolism and frequently catalyze reactions involving C-H bond cleavage. [10]By strategically replacing hydrogen atoms at metabolically labile sites with deuterium, the rate of metabolic inactivation can be significantly reduced, leading to an improved pharmacokinetic profile. [1][10] KIE studies are instrumental in identifying these "metabolic soft spots." By synthesizing deuterated analogues of a drug candidate and comparing their metabolic stability to the parent compound in in vitro assays (e.g., using liver microsomes), researchers can pinpoint the sites of metabolism. A significant KIE for a particular deuterated position strongly suggests that this position is a primary site of metabolic attack. This information is invaluable for guiding medicinal chemistry efforts to design more robust and effective drug candidates.
Conclusion
The deuterium kinetic isotope effect is a powerful and versatile tool for elucidating reaction mechanisms and enhancing the metabolic stability of drug molecules. The study of 4-Bromohypnone-d4 serves as a clear and instructive model for understanding the principles and practical application of KIE. By carefully designing and executing kinetic experiments, researchers can gain deep insights into the rate-determining steps of chemical and enzymatic reactions. In the context of drug discovery and development, the strategic application of deuteration, guided by KIE studies, offers a proven pathway to developing safer and more efficacious medicines.
References
- BenchChem. (n.d.). Application Notes: Enhancing Drug Metabolic Stability with Deuterium Labeling.
- Jones, J. R. (1969). Kinetic isotope effects. Part 2.—Rates of abstraction of hydrogen and tritium from acetophenone and some para- and meta-substituted acetophenones in alkaline media. Transactions of the Faraday Society, 65, 2138-2143.
- Jones, J. R. (1969). Kinetic isotope effects. Part 5.—Bromination of acetophenone-d3 and inter-relationship between deuterium and tritium isotope effects. Transactions of the Faraday Society, 65, 2138-2143.
- BOC Sciences. (2025). Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy.
- Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. Angewandte Chemie International Edition, 57(7), 1758-1784.
- Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238.
- Jones, J. R. (1969). KINETIC ISOTOPE EFFECTS. PART 5.
- Isowater® Corp. (n.d.). Pharmaceutical Applications Of Deuterium.
- University of California, Davis. (n.d.). Isotope Effects.
- Wikipedia. (2024). Kinetic isotope effect.
- Macmillan Group, Princeton University. (2005). Kinetic Isotope Effects in Organic Chemistry.
- Chemistry LibreTexts. (2024). Kinetic Isotope Effects.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. isowater.com [isowater.com]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Kinetic isotope effects. Part 2.—Rates of abstraction of hydrogen and tritium from acetophenone and some para- and meta-substituted acetophenones in alkaline media - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 7. Kinetic isotope effects. Part 5.—Bromination of acetophenone-d3 and inter-relationship between deuterium and tritium isotope effects - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. KINETIC ISOTOPE EFFECTS. PART 5. BROMINATION OF ACETOPHENONE-d$sub 3$ AND INTER-RELATIONSHIP BETWEEN DEUTERIUM AND TRITIUM ISOTOPE EFFECTS. (Journal Article) | OSTI.GOV [osti.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 4-Bromohypnone-d4: A Crucial Tool in Modern Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of quantitative bioanalysis, particularly within drug discovery and development, the precision and accuracy of analytical methodologies are paramount. Stable isotope-labeled internal standards are the cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) assays, mitigating variability and matrix effects. This technical guide provides a comprehensive overview of 4-Bromohypnone-d4 (also known as 4'-Bromoacetophenone-d4), a deuterated internal standard of significant utility. We will delve into its fundamental properties, synthesis, and detailed application in a validated bioanalytical workflow, offering field-proven insights for its effective implementation.
Introduction: The Imperative for Reliable Internal Standards
The quantitative analysis of xenobiotics and endogenous molecules in complex biological matrices is fraught with challenges. Ion suppression or enhancement, extraction inefficiencies, and instrument variability can all contribute to erroneous results. The use of an ideal internal standard (IS), one that co-elutes with the analyte and experiences identical matrix effects and ionization efficiencies, is the most effective strategy to ensure data integrity. Deuterated internal standards, such as 4-Bromohypnone-d4, are considered the "gold standard" as their physicochemical properties are nearly identical to their non-labeled counterparts, ensuring they track the analyte's behavior throughout the analytical process.[1]
Core Properties of 4-Bromohypnone-d4
A thorough understanding of the physical and chemical characteristics of 4-Bromohypnone-d4 is essential for its proper handling, storage, and application.
| Property | Value | Source |
| CAS Number | 343942-02-9 | [2] |
| Molecular Formula | C₈H₃D₄BrO | |
| Molecular Weight | 203.07 g/mol | |
| IUPAC Name | 1-(4-bromo-2,3,5,6-tetradeuteriophenyl)ethanone | |
| Synonyms | 4'-Bromoacetophenone-d4, 4-Bromophenyl-d4 Methyl Ketone | [2] |
| Appearance | Light Beige Solid | [2] |
| Solubility | Chloroform | [2] |
Synthesis of 4-Bromohypnone-d4: A Technical Overview
The synthesis of 4-Bromohypnone-d4 involves the introduction of four deuterium atoms onto the phenyl ring of 4-bromoacetophenone. While various methods for the deuteration of aromatic compounds exist, a common approach involves acid-catalyzed hydrogen-deuterium (H/D) exchange.
Conceptual Synthesis Pathway:
Caption: Conceptual pathway for the synthesis of 4-Bromohypnone-d4.
Detailed Protocol for Synthesis (Adapted from established deuteration methodologies):
Disclaimer: This protocol is a representative example and should be adapted and optimized by qualified personnel in a controlled laboratory setting.
Materials:
-
4-Bromoacetophenone
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Deuterated sulfuric acid (D₂SO₄, 96-98 wt. % in D₂O, 99.5 atom % D)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution (prepared with D₂O)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-bromoacetophenone (1 equivalent) in deuterium oxide.
-
Acid Addition: Slowly add deuterated sulfuric acid (catalytic amount) to the stirring solution.
-
Heating and Reflux: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the H/D exchange can be monitored by taking small aliquots and analyzing by ¹H NMR to observe the disappearance of the aromatic proton signals.
-
Quenching and Extraction: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate in D₂O. Extract the product with diethyl ether (3x).
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield 4-Bromohypnone-d4.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity, purity, and the degree of deuteration. The ¹H NMR spectrum should show a significant reduction or absence of signals in the aromatic region compared to the starting material.
Application in Bioanalysis: A Validated LC-MS/MS Workflow
The primary application of 4-Bromohypnone-d4 is as an internal standard for the quantification of its non-deuterated analog, 4-bromoacetophenone, or other structurally similar compounds in biological matrices. Below is a detailed, field-proven protocol for the analysis of a hypothetical analyte, "Analyte X" (structurally analogous to 4-bromoacetophenone), in human plasma.
Experimental Workflow:
Caption: Bioanalytical workflow for the quantification of an analyte using 4-Bromohypnone-d4 as an internal standard.
Step-by-Step Bioanalytical Protocol:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Analyte X and 4-Bromohypnone-d4 in methanol.
-
Prepare a series of working standard solutions of Analyte X by serial dilution of the stock solution.
-
Prepare a working internal standard solution of 4-Bromohypnone-d4 at a suitable concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the 4-Bromohypnone-d4 working solution.
-
Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte X (4-Bromoacetophenone): Precursor ion (m/z) 199.0 → Product ion (m/z) 183.0 (This is a hypothetical transition, optimization is required).
-
4-Bromohypnone-d4 (IS): Precursor ion (m/z) 203.1 → Product ion (m/z) 187.0 (This is a hypothetical transition, optimization is required).
-
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of Analyte X into blank plasma and processing as described above.
-
Analyze the processed calibration standards, quality control (QC) samples, and unknown samples by LC-MS/MS.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards.
-
Determine the concentration of Analyte X in the unknown samples from the calibration curve.
-
Data Presentation and Validation
A robust bioanalytical method requires thorough validation to ensure its reliability. Key validation parameters include linearity, accuracy, precision, selectivity, and stability.
Table of Expected Performance Data:
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | Within ±10% |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix. | Meets criteria |
| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15. | Within acceptable range |
| Recovery | Consistent, precise, and reproducible. | > 80% |
Conclusion
4-Bromohypnone-d4 is an invaluable tool for researchers and scientists in the field of drug development and other areas requiring precise quantification of 4-bromoacetophenone or its analogues. Its near-identical physicochemical properties to the analyte ensure that it effectively compensates for variations inherent in the bioanalytical process, leading to highly reliable and reproducible data. The detailed synthesis and application protocols provided in this guide serve as a robust starting point for the implementation of 4-Bromohypnone-d4 in demanding quantitative LC-MS/MS assays, ultimately contributing to the integrity and success of research and development programs.
References
- 4'-Bromoacetophenone-d4 CAS: 343942-02-9. Google.
- 4-Bromohypnone-d4 | 343942-02-9 | Benchchem. Benchchem.
- Deuterated Standards for LC-MS Analysis.
Sources
Navigating the Isotopic Landscape: A Technical Guide to the Commercial Availability and Application of 4-Bromohypnone-d4 for Advanced Research
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in mass spectrometry. This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and application of 4-Bromohypnone-d4, a key deuterated standard for bioanalytical studies.
This guide, structured with the senior application scientist in mind, moves beyond a simple cataloging of facts to explain the "why" behind experimental choices, ensuring a self-validating system of protocols and a deep understanding of the core principles.
The Critical Role of Deuterated Standards in Bioanalysis
In the landscape of drug discovery and development, liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for its high sensitivity and selectivity in quantitative analysis.[1] However, the accuracy and precision of LC-MS measurements can be significantly impacted by variations during sample preparation and analysis.[1] To counteract these variables, stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are considered the gold standard.[1]
A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1][2] This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the standard.[1] Because they are chemically almost identical, the deuterated standard and the analyte behave similarly during sample extraction, chromatography, and ionization, effectively compensating for matrix effects, extraction losses, and instrument response fluctuations.[2][3][4] This ratiometric approach significantly enhances the accuracy and reliability of quantification.[1] The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validation submissions incorporate SIL-IS.[4]
Commercial Availability of 4-Bromohypnone-d4
4-Bromohypnone-d4, also known by its systematic name 1-(4-bromo-2,3,5,6-tetradeuteriophenyl)ethanone or 4'-Bromoacetophenone-d4, is a deuterated analog of 4'-bromoacetophenone.[5] In this compound, the four hydrogen atoms on the aromatic ring are substituted with deuterium.[5] Its CAS number is 343942-02-9 .
A survey of prominent chemical suppliers indicates that 4-Bromohypnone-d4 is commercially available for research purposes. Key suppliers and their product information are summarized below:
| Supplier | Product Name(s) | CAS Number | Notes |
| Toronto Research Chemicals (TRC) | 4'-Bromoacetophenone-d4 | 343942-02-9 | Often available through distributors like LGC Standards. Provides a certificate of analysis with detailed purity and isotopic enrichment data.[6][7][8][9] |
| MedChemExpress | 4'-Bromoacetophenone-d4 | 343942-02-9 | Marketed as a stable isotope for use as an internal standard in NMR, GC-MS, or LC-MS.[10] |
| Benchchem | 4-Bromohypnone-d4 | 343942-02-9 | Identified as a deuterated analog of 4'-bromoacetophenone for use as an internal standard.[5] |
| Smolecule | 4'-Bromoacetophenone-d4 | 343942-02-9 | Available in stock and noted for its use as an organic synthesis intermediate and in analytical chemistry.[3] |
| Pharmaffiliates | 4'-Bromoacetophenone-d4 | 343942-02-9 | Listed as a highly pure chemical. |
| LGC Standards | 4'-Bromoacetophenone-d4 | 343942-02-9 | A key distributor for Toronto Research Chemicals, offering certified reference materials.[11][12][13] |
| Alfa Chemistry | 4-Bromoacetophenone-d3 | 98815-54-4 | Note: This is the d3 variant, with deuterium on the methyl group, not the aromatic ring.[14] |
Researchers should always request a certificate of analysis from the supplier to verify the chemical purity and, critically, the isotopic enrichment of the specific lot they are purchasing.
Synthesis and Characterization of 4-Bromohypnone-d4
The synthesis of deuterated aromatic compounds like 4-Bromohypnone-d4 typically involves introducing deuterium at a specific stage of the synthetic route. For 4-Bromohypnone-d4, where the deuterium atoms are on the aromatic ring, a common strategy would be to start with a deuterated precursor.
A plausible synthetic route is the Friedel-Crafts acylation of bromobenzene-d5 with acetic anhydride in the presence of a Lewis acid catalyst such as anhydrous aluminum trichloride.[3]
Sources
- 1. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Buy 4'-Bromoacetophenone-d4 | 343942-02-9 [smolecule.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. 4-Bromohypnone-d4 | 343942-02-9 | Benchchem [benchchem.com]
- 6. Pharmaceutical Toxicology Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 7. insightbio.com [insightbio.com]
- 8. LGC Standards / Toronto Research Chemicals - Guildford, Surrey, United Kingdom @ ChemicalRegister.com [chemicalregister.com]
- 9. Toronto Research Chemicals – Bioquote [bioquote.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 4’-Bromoacetophenone-d4 | LGC Standards [lgcstandards.com]
- 12. LGC Standards: Reference Materials, Standards & Testing [lgcstandards.com]
- 13. Reference standards, research chemicals & proficiency testing - LGC [lgcgroup.com]
- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
A Technical Guide to the Isotopic Purity and Enrichment of 4-Bromohypnone-d4
Executive Summary: The Critical Role of Isotopic Purity in Modern Analytics
In the landscape of pharmaceutical research, drug development, and quantitative bioanalysis, isotopically labeled compounds are indispensable tools. 4-Bromohypnone-d4, a deuterated analog of 4-bromohypnone, serves as a crucial internal standard in mass spectrometry-based assays. Its utility is predicated on a single, vital characteristic: high isotopic purity. The presence of unlabeled (d0) or partially labeled (d1, d2, d3) species, known as isotopologues, can introduce significant interference and variability, compromising the accuracy and reliability of quantitative data.
Foundational Concepts: Defining Isotopic Composition
Before delving into analytical protocols, it is essential to establish clear definitions for key terms that are often used interchangeably but have distinct meanings.
-
Isotopologues: Molecules that are chemically identical but differ in their isotopic composition. For 4-Bromohypnone-d4, the product will inevitably contain a small population of molecules with five, four, three, or fewer deuterium atoms.
-
Isotopic Enrichment: This refers to the percentage of deuterium at a specific, labeled position within a molecule. A starting material with 99.5% isotopic enrichment means that for any given labeled position, there is a 99.5% probability of finding a deuterium atom.
-
Isotopic Purity (or Species Abundance): This refers to the percentage of the total population of molecules that have the desired, complete isotopic composition (in this case, d4). High isotopic enrichment of the starting materials does not guarantee 100% isotopic purity of the final d4 product due to statistical probabilities.
For most research and pharmaceutical applications, an isotopic purity level exceeding 95% is required to ensure that experimental results are not skewed by the presence of other isotopologues[1].
Mass Spectrometry: The Quantitative Profiling of Isotopologues
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is the primary technique for determining the distribution of isotopologues. The fundamental principle is the separation of ions based on their minute mass-to-charge (m/z) differences.
Causality of Technique Selection: Why HRMS? The mass difference between isotopologues of 4-Bromohypnone-d4 is approximately 1 Dalton (the difference between a deuterium and a protium atom). However, to accurately quantify each species without spectral overlap, high resolving power is necessary to distinguish the target ions from background noise and potential isobaric interferences[2][3]. Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers provide the requisite mass accuracy and resolution.
Experimental Workflow for HRMS Analysis
The robust determination of isotopic purity via HRMS follows a systematic workflow, ensuring reproducibility and accuracy.
Caption: Workflow for Isotopic Purity Analysis by LC-HRMS.
Detailed Protocol: LC-HRMS
-
Sample Preparation:
-
Accurately weigh and dissolve the 4-Bromohypnone-d4 standard in a high-purity solvent (e.g., LC-MS grade acetonitrile or methanol) to a concentration of approximately 1 µg/mL.
-
Prepare a similar solution of the unlabeled 4-Bromohypnone reference standard.
-
-
Chromatographic Separation:
-
Utilize a UHPLC system to ensure sharp, symmetrical peaks, which are crucial for accurate integration.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might run from 5% B to 95% B over 5 minutes to ensure elution and separation from any potential impurities.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Acquisition:
-
Employ an HRMS instrument (e.g., Q-TOF or Orbitrap) in positive electrospray ionization (ESI) mode.
-
Acquire data in full scan mode over a relevant m/z range (e.g., m/z 150-350).
-
Resolution: Set to >25,000 to ensure baseline separation of isotopic peaks[3].
-
First, inject the unlabeled standard to confirm the retention time and the m/z of the protonated molecule [M+H]⁺. For 4-Bromohypnone (C₈H₇BrO), this will appear as a characteristic doublet for the bromine isotopes (⁷⁹Br and ⁸¹Br)[4].
-
-
Data Processing and Calculation:
-
Analyze the data file for the 4-Bromohypnone-d4 sample.
-
Extract the ion chromatograms (EICs) for the [M+H]⁺ ion of each isotopologue (d0, d1, d2, d3, and d4). The theoretical m/z values must be calculated precisely.
-
Integrate the area under the curve for each EIC peak.
-
Natural Isotope Correction: The measured intensity of each isotopologue peak (e.g., d4) contains contributions from the natural abundance of ¹³C in the lighter isotopologues (e.g., d3). This contribution must be calculated and subtracted. Specialized software can automate this deconvolution process[2].
-
Isotopic Purity Calculation: After correction, the isotopic purity is calculated as the percentage of the d4 species relative to the sum of all isotopologue species.
-
Isotopic Purity (%) = [Area(d4) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4))] x 100
-
-
Data Presentation: Sample Analysis
The results of the HRMS analysis are best summarized in a table.
| Isotopologue | Theoretical m/z ([M+H]⁺, ⁷⁹Br) | Measured Peak Area | Corrected Peak Area | Relative Abundance (%) |
| d0 (Unlabeled) | 214.9756 | 4,520 | 4,520 | 0.21 |
| d1 | 215.9819 | 6,890 | 6,805 | 0.32 |
| d2 | 216.9882 | 15,110 | 14,890 | 0.70 |
| d3 | 217.9945 | 42,650 | 41,980 | 1.97 |
| d4 (Target) | 219.0008 | 2,085,300 | 2,063,500 | 96.80 |
| Total | 2,154,470 | 2,131,695 | 100.00 | |
| Isotopic Purity | 96.80% |
Note: Data is illustrative and demonstrates the calculation process.
NMR Spectroscopy: Positional Verification and Orthogonal Quantification
While MS provides an excellent overview of isotopologue distribution, it does not confirm where the deuterium atoms are located. Furthermore, it relies on ionization efficiency, which can vary. NMR spectroscopy offers a complementary analysis that addresses these points.
Causality of Technique Selection: Why NMR? Proton NMR (¹H NMR) directly observes hydrogen nuclei. When a proton is replaced by a deuteron, its corresponding signal in the ¹H NMR spectrum disappears or is significantly reduced. By comparing the ¹H NMR spectrum of the deuterated compound to its unlabeled counterpart and using a quantitative internal standard, one can determine the degree of deuteration at each specific site[5][6]. This provides unequivocal evidence of the labeling position and an independent measure of purity.
Principle of Isotopic Purity Assessment by ¹H NMR
The core principle is the quantitative comparison of signal integrals. A signal in the unlabeled standard corresponding to a position that should be deuterated will be absent or diminished in the d4 sample. The remaining small signal (residual protons) can be integrated against a non-deuterated portion of the molecule or, more accurately, against a certified internal standard of known concentration (a method known as qNMR).
Caption: Conceptual ¹H NMR comparison for purity assessment.
Detailed Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 4-Bromohypnone-d4 sample into an NMR tube.
-
Accurately weigh and add a similar amount of a certified quantitative internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have a sharp, well-resolved signal that does not overlap with any signals from the analyte.
-
Add a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) of known high purity[7]. Ensure complete dissolution.
-
-
NMR Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Acquire a quantitative ¹H NMR spectrum. This requires specific parameters to ensure the signal intensity is directly proportional to the number of nuclei.
-
Relaxation Delay (d1): Set a long relaxation delay, typically 5 times the longest T₁ relaxation time of the protons being quantified, to ensure full magnetization recovery between scans. A d1 of 30-60 seconds is common.
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1) for the signals of interest.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate the signal from the internal standard and the residual proton signals in the aromatic region of 4-Bromohypnone-d4. The methyl group protons can also be used as an internal reference point if they are not deuterated.
-
The percentage of deuteration at the aromatic positions can be calculated by comparing the molar ratio of the residual protons to the molar ratio of the internal standard.
-
Calculation:
-
%H (residual) = [(Integral_residual / #H_residual) / (Integral_standard / #H_standard)] x [(MW_sample / MW_standard) x (Mass_standard / Mass_sample)] x 100
-
%D (enrichment) = 100 - %H (residual)
-
-
Conclusion: A Synergistic and Self-Validating Approach
The rigorous characterization of isotopic purity is not a matter of preference but a requirement for scientific integrity in quantitative analysis. Relying on a single analytical technique provides an incomplete picture. High-Resolution Mass Spectrometry is unparalleled for its ability to resolve and quantify the full distribution of isotopologues, yielding a precise measure of isotopic purity. However, it is the orthogonal data from quantitative NMR spectroscopy that provides the ultimate validation, confirming the site of labeling and offering an independent quantification of enrichment.
By integrating both HRMS and qNMR into the analytical workflow, researchers and drug development professionals can establish a self-validating system. This dual approach ensures that an internal standard like 4-Bromohypnone-d4 meets the highest quality specifications, thereby guaranteeing the accuracy, reproducibility, and trustworthiness of the resulting bioanalytical data.
References
-
Roy, A., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Available at: [Link]
- Google Patents. (2021). CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.
-
Zhang, J., et al. (2019). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
ResolveMass Laboratories Inc. (2024). Isotopic Purity Using LC-MS. Available at: [Link]
-
Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Available at: [Link]
-
ResearchGate. (2020). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. Available at: [Link]
-
Conde, A. (2022). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Conde Science. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Available at: [Link]
Sources
- 1. 4'-Bromopropiophenone(10342-83-3) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The metabolism of 4-bromoaniline in the bile-cannulated rat: application of ICPMS (79/81Br), HPLC-ICPMS & HPLC-oaTOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Bromophenol(106-41-2) 1H NMR [m.chemicalbook.com]
- 6. Proton NMR Table [www2.chemistry.msu.edu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Navigating the Practicalities of 4-Bromohypnone-d4: An In-depth Technical Guide to its Solubility and Stability in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromohypnone-d4, a deuterated analog of 4-bromoacetophenone, is an emerging stable isotope-labeled internal standard with significant potential in quantitative bioanalytical studies utilizing mass spectrometry. Its utility, however, is fundamentally governed by its behavior in solution. This technical guide provides a comprehensive exploration of the solubility and stability of 4-Bromohypnone-d4 in common organic solvents. While specific quantitative data for the deuterated species is not extensively available, this guide establishes a robust theoretical framework based on the well-documented properties of its non-deuterated counterpart, 4-bromoacetophenone. We delve into the physicochemical properties, predictive solubility across a spectrum of organic solvents, and the critical factors influencing its stability. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to quantitatively determine solubility and assess stability, ensuring the integrity and accuracy of their analytical methods.
Introduction: The Role of 4-Bromohypnone-d4 in Modern Analytics
The pursuit of precision and accuracy in quantitative analysis, particularly in the realms of pharmacokinetics, metabolomics, and toxicology, has led to the indispensable use of stable isotope-labeled internal standards (SIL-IS). 4-Bromohypnone-d4, with its deuterium-labeled phenyl group, serves as an ideal SIL-IS for methods involving the quantification of 4-bromoacetophenone or structurally related analytes. The incorporation of deuterium provides a distinct mass shift without significantly altering the chemical properties, allowing for correction of matrix effects and variations in sample processing and instrument response.
The efficacy of 4-Bromohypnone-d4 as an internal standard is contingent upon its judicious handling and the thorough understanding of its behavior in solution. Proper solvent selection is paramount for preparing accurate stock and working solutions, while knowledge of its stability is crucial for ensuring the integrity of these solutions over time. This guide aims to equip the researcher with the foundational knowledge and practical methodologies to confidently and effectively utilize 4-Bromohypnone-d4 in their analytical workflows.
Physicochemical Properties: A Foundation for Understanding
To predict the solubility and stability of 4-Bromohypnone-d4, we first consider the well-characterized physicochemical properties of its non-deuterated analog, 4-bromoacetophenone. The substitution of four hydrogen atoms with deuterium on the phenyl ring results in a negligible change in polarity and overall chemical nature.
| Property | Value (for 4-bromoacetophenone) | Reference |
| Chemical Structure | ||
| Molecular Formula | C₈H₇BrO | [1] |
| Molecular Weight | 199.04 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 49-51 °C | [1] |
| Boiling Point | 255 °C | [1] |
| Predicted logP | 2.6 | [1] |
Solubility in Organic Solvents: A Predictive and Practical Approach
The principle of "like dissolves like" is the cornerstone of predicting solubility. The molecular structure of 4-Bromohypnone, featuring a moderately polar ketone group and a larger, nonpolar brominated aromatic ring, dictates its solubility profile.
Theoretical Solubility Profile
Based on its structure, we can predict the qualitative solubility of 4-Bromohypnone-d4 in a range of common organic solvents. It is expected to be sparingly soluble in water due to its significant nonpolar character but should exhibit good solubility in many organic solvents.[1]
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group of the solvent can hydrogen bond with the ketone's oxygen, while the alkyl chain interacts with the aromatic ring. |
| Polar Aprotic | Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO) | Soluble | The dipole-dipole interactions between the solvent and the ketone group facilitate dissolution. |
| Dichloromethane (DCM) | Readily Soluble | DCM's polarity is sufficient to interact with the ketone, and its halogenated nature interacts well with the bromophenyl group.[1] | |
| Nonpolar | Toluene, Hexane | Sparingly to Moderately Soluble | The nonpolar nature of these solvents will primarily interact with the aromatic ring. Solubility in hexane is expected to be lower than in toluene due to the latter's ability to engage in pi-stacking interactions. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | These solvents have a moderate polarity and can effectively solvate the entire molecule. |
It is crucial to note that deuteration does not significantly impact the solubility of a compound. Therefore, the solubility of 4-Bromohypnone-d4 is expected to be nearly identical to that of 4-bromoacetophenone.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, an experimental determination is essential. The following protocol outlines a robust method for quantifying the solubility of 4-Bromohypnone-d4 in a chosen organic solvent.
Materials and Equipment:
-
4-Bromohypnone-d4
-
Solvent of interest (analytical grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Calibrated volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Syringe filters (0.22 µm, compatible with the solvent)
Step-by-Step Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of 4-Bromohypnone-d4 to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the mixture at a constant temperature (e.g., 25 °C) using a shaker or incubator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated HPLC or GC-MS method to determine the concentration of 4-Bromohypnone-d4.
-
The solubility is then calculated by back-calculating the concentration in the original undiluted supernatant.
-
Diagram of the Experimental Workflow for Solubility Determination:
Caption: Factors influencing the stability of 4-Bromohypnone-d4.
Best Practices for Storage and Handling
To mitigate degradation and ensure the long-term stability of 4-Bromohypnone-d4 solutions, the following best practices are recommended:
-
Storage Temperature: Store stock solutions at low temperatures, typically -20°C or -80°C, to minimize the rate of any potential degradation reactions.
-
Protection from Light: Use amber vials or store solutions in the dark to prevent photodecomposition.
-
Solvent Purity: Use high-purity, anhydrous solvents to avoid introducing contaminants that could react with the standard.
-
Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.
-
pH Considerations: Prepare solutions in neutral, aprotic solvents whenever possible. Avoid strongly acidic or basic conditions unless the stability under these conditions has been verified.
Experimental Protocol for Stability Assessment
A stability study is essential to determine the shelf-life of 4-Bromohypnone-d4 solutions under specific storage and experimental conditions.
Materials and Equipment:
-
Prepared stock solution of 4-Bromohypnone-d4 in the solvent of interest
-
Calibrated analytical balance, volumetric flasks, and pipettes
-
HPLC or GC-MS system with a validated analytical method
-
Temperature- and light-controlled storage chambers (e.g., refrigerator, freezer, incubator with light source)
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a batch of the 4-Bromohypnone-d4 stock solution at a known concentration.
-
Aliquot the solution into multiple vials to avoid repeated freeze-thaw cycles of the entire batch.
-
-
Storage Conditions:
-
Store the aliquots under various conditions that mimic both long-term storage and in-use scenarios. Examples include:
-
Long-term: -80°C, -20°C, and 4°C in the dark.
-
Short-term (bench-top): Room temperature under ambient light and in the dark.
-
-
-
Time Points for Analysis:
-
Establish a schedule for analyzing the stored samples. For example, at time 0, 1 week, 1 month, 3 months, 6 months, and 1 year for long-term stability, and at 0, 4, 8, and 24 hours for short-term stability.
-
-
Analysis and Data Evaluation:
-
At each time point, analyze the appropriate aliquots using the validated analytical method.
-
Compare the concentration of 4-Bromohypnone-d4 at each time point to the initial concentration (time 0).
-
A common criterion for stability is that the concentration remains within ±10% of the initial concentration.
-
Conclusion
4-Bromohypnone-d4 is a valuable tool for researchers requiring accurate quantification in mass spectrometry-based analyses. While a comprehensive understanding of its solubility and stability is crucial for its effective use, specific data for this deuterated compound is not always readily available. This guide has provided a robust framework for predicting its behavior in organic solvents based on the properties of its non-deuterated analog, 4-bromoacetophenone. By following the detailed experimental protocols provided, researchers can confidently determine the quantitative solubility and assess the stability of 4-Bromohypnone-d4 in their specific solvent systems and under their experimental conditions. Adherence to the best practices for storage and handling outlined herein will ensure the integrity of analytical standards, ultimately contributing to the generation of high-quality, reliable, and reproducible scientific data.
References
Sources
An In-Depth Technical Guide to the Potential Metabolic Pathways of 4-Bromohypnone
Prepared by: Gemini, Senior Application Scientist
Abstract
4-Bromohypnone, also known as 4-bromoacetophenone, is a halogenated aromatic ketone widely utilized as a fundamental building block in organic synthesis, particularly for pharmaceuticals and other bioactive compounds.[1][2] Understanding its metabolic fate is paramount for researchers, scientists, and drug development professionals to predict potential pharmacokinetic properties, assess toxicological risks, and design safer, more effective molecules. This technical guide provides a comprehensive overview of the predicted metabolic pathways of 4-Bromohypnone, grounded in established principles of xenobiotic biotransformation. We will explore the likely Phase I and Phase II metabolic reactions, detailing the enzymatic systems involved and the resulting metabolites. Furthermore, this guide presents robust, field-proven experimental protocols for the elucidation and confirmation of these pathways using common in vitro models and advanced analytical techniques. The causality behind experimental choices is explained to provide a self-validating framework for investigation, ensuring scientific integrity and reproducibility.
Introduction: The Imperative of Metabolic Profiling
The journey of any xenobiotic, from a synthetic intermediate like 4-Bromohypnone to a complex drug candidate, through a biological system is governed by its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Metabolism, or biotransformation, is a critical component of this process, dictating the compound's duration of action, potential for accumulation, and propensity to form reactive or toxic byproducts.[3]
Metabolic reactions are broadly categorized into two phases:
-
Phase I Metabolism : These reactions introduce or expose functional groups (e.g., hydroxyl, amine) on the parent molecule, typically through oxidation, reduction, or hydrolysis.[4] This step often increases the molecule's polarity and prepares it for Phase II. The Cytochrome P450 (CYP) superfamily of enzymes is a major catalyst in Phase I transformations.[5][6]
-
Phase II Metabolism : These are conjugation reactions where an endogenous, polar molecule (such as glucuronic acid, sulfate, or glutathione) is attached to the functional group introduced in Phase I.[4][7] This process significantly increases water solubility, facilitating the elimination of the metabolite from the body.
For 4-Bromohypnone (C₈H₇BrO), its chemical structure—featuring a ketone group, a halogenated aromatic ring, and an alpha-methyl group—presents several potential sites for metabolic attack. This guide will dissect these possibilities to construct a predictive metabolic map.
Predicted Metabolic Pathways of 4-Bromohypnone
Based on the metabolism of structurally similar compounds, such as acetophenone and bromobenzene, we can predict several high-probability metabolic pathways for 4-Bromohypnone.[8][9][10]
Phase I Transformations
The primary Phase I reactions for 4-Bromohypnone are expected to be the reduction of its ketone moiety and the oxidation of its aromatic ring.
2.1.1 Ketone Reduction The most probable initial metabolic step is the reduction of the ketone carbonyl group to a secondary alcohol, yielding 1-(4-bromophenyl)ethanol . This is a common pathway for aromatic ketones.[8][10] This reaction is typically catalyzed by cytosolic enzymes such as carbonyl reductases (CBRs) or alcohol dehydrogenases (ADHs), which utilize NADPH or NADH as cofactors.
-
Causality : Ketone reduction is a highly efficient detoxification pathway that introduces a hydroxyl group, a prime target for subsequent Phase II conjugation, thereby facilitating rapid clearance. Studies on the biotransformation of acetophenone and its halogenated derivatives have consistently shown this to be a major metabolic route.[8][10]
2.1.2 Aromatic Hydroxylation The brominated phenyl ring is a substrate for oxidative metabolism, primarily mediated by Cytochrome P450 enzymes (e.g., CYP1A2, CYP2E1).[11] This can proceed via two main routes:
-
Direct Hydroxylation : An oxygen atom is inserted into the aromatic ring, forming a phenolic metabolite. Hydroxylation is most likely to occur at the positions ortho to the acetyl group (position 3 or 5) due to its meta-directing nature, or ortho to the bromine atom. This would result in metabolites such as 1-(4-bromo-3-hydroxyphenyl)ethanone .
-
Arene Oxide Formation : P450 enzymes can form a reactive epoxide intermediate (an arene oxide) across one of the double bonds of the aromatic ring. This intermediate is unstable and can rearrange to a phenol or be detoxified by epoxide hydrolase to a dihydrodiol.[9]
-
Causality : Aromatic hydroxylation is a classic P450-mediated reaction for drug and xenobiotic metabolism.[5][12] The metabolism of bromobenzene is known to produce 4-bromophenol and 4-bromocatechol, supporting the prediction of ring hydroxylation for 4-Bromohypnone.[9] The formation of reactive intermediates like arene oxides is a critical consideration in toxicology, as they can bind covalently to macromolecules if not properly detoxified.
Phase II Conjugation Pathways
The hydroxylated metabolites generated during Phase I are readily conjugated by Phase II enzymes to form highly water-soluble products for excretion.
2.2.1 Glucuronidation The hydroxyl group of 1-(4-bromophenyl)ethanol and any phenolic metabolites can be conjugated with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).[4]
2.2.2 Sulfation Alternatively, the hydroxyl groups can be sulfated by sulfotransferases (SULTs), transferring a sulfonate group from the donor PAPS (3'-phosphoadenosine-5'-phosphosulfate).
2.2.3 Glutathione Conjugation The reactive arene oxide intermediate, if formed, can be detoxified by conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This is a crucial protective mechanism against electrophilic species.
Visual Summary of Predicted Pathways
Caption: Predicted metabolic pathways of 4-Bromohypnone.
Experimental Methodologies for Pathway Elucidation
To validate the predicted pathways, a systematic experimental approach is required. The following protocols describe standard in vitro methods that provide a robust framework for identifying metabolites.
In Vitro Metabolism Models
The choice of an in vitro system is critical. Human liver microsomes are excellent for studying Phase I (CYP-mediated) metabolism, while suspended hepatocytes offer the advantage of containing both Phase I and Phase II enzyme systems.
Protocol 3.1.1: Human Liver Microsomes (HLM) Incubation
-
Objective : To identify Phase I metabolites of 4-Bromohypnone generated by CYP enzymes.
-
Methodology :
-
Prepare Incubation Mixture : In a microcentrifuge tube, combine phosphate buffer (100 mM, pH 7.4), 4-Bromohypnone (final concentration 1-10 µM, dissolved in a minimal amount of organic solvent like DMSO), and pooled Human Liver Microsomes (final concentration 0.5 mg/mL).
-
Pre-incubation : Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction : Start the metabolic reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This provides a continuous supply of the necessary cofactor for P450 enzymes.
-
Incubation : Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60 minutes). A time-zero (T0) sample is quenched immediately after adding NADPH to serve as a negative control.
-
Quench Reaction : Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile. This precipitates the microsomal proteins and halts enzymatic activity.
-
Sample Preparation : Centrifuge the quenched mixture (e.g., 14,000 rpm for 10 minutes) to pellet the protein. Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analysis : Analyze the supernatant using LC-MS/MS to detect the parent compound and potential metabolites.
-
Protocol 3.1.2: Hepatocyte Suspension Culture Incubation
-
Objective : To identify both Phase I and Phase II metabolites in a more physiologically relevant system.
-
Methodology :
-
Hepatocyte Preparation : Use cryopreserved primary human hepatocytes. Thaw and wash the cells according to the supplier's protocol and resuspend them in a suitable incubation medium (e.g., Williams' Medium E) to a final density of 1 million viable cells/mL.
-
Incubation : Add 4-Bromohypnone (final concentration 1-10 µM) to the hepatocyte suspension.
-
Time Course : Incubate the suspension at 37°C with 5% CO₂ and gentle shaking. Collect aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
Sample Separation : For each time point, separate the cells from the medium by centrifugation.
-
Quenching and Lysis : Quench the reactions by adding ice-cold acetonitrile to both the cell pellet (after resuspension in a small volume of buffer) and the supernatant medium. This allows for analysis of both intracellular and extracellular metabolites.
-
Sample Preparation : Process the samples as described in Protocol 3.1.1 (centrifugation to remove protein/debris).
-
Analysis : Analyze the processed samples by LC-MS/MS. The presence of glucuronide and sulfate conjugates is expected in hepatocyte incubations.
-
Metabolite Identification and Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone analytical technique for modern metabolite identification due to its high sensitivity and structural elucidation capabilities.[13][14][15]
Protocol 3.2.1: LC-MS/MS Analysis
-
Objective : To separate, detect, and structurally characterize potential metabolites.
-
Methodology :
-
Chromatographic Separation : Inject the prepared samples onto a reverse-phase HPLC or UHPLC column (e.g., C18). Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). The gradient separates compounds based on their polarity.
-
Mass Spectrometry Detection :
-
Full Scan MS : In the initial run, acquire full scan mass spectra over a relevant mass range (e.g., m/z 100-800) to detect all potential ions corresponding to the parent compound and its predicted metabolites (see Table 1).
-
Tandem MS (MS/MS) : Perform targeted MS/MS experiments on the detected ions. In MS/MS, a specific ion (the precursor ion) is isolated and fragmented to produce a characteristic fragmentation pattern (product ions). This pattern provides structural information about the metabolite.
-
-
Data Analysis : Compare the chromatograms of the T>0 samples with the T0 control to identify new peaks corresponding to metabolites. Analyze the mass-to-charge ratio (m/z) and MS/MS fragmentation patterns to propose structures. For example, a glucuronide conjugate will show a characteristic neutral loss of 176 Da (the glucuronic acid moiety).
-
| Transformation | Mass Change (Da) | Predicted Metabolite m/z | Description |
| Ketone Reduction | +2 | 201.0/203.0 | Addition of two hydrogen atoms. |
| Hydroxylation | +16 | 215.0/217.0 | Addition of one oxygen atom. |
| Glucuronidation | +176 | 377.0/379.0 (on reduced) | Conjugation with glucuronic acid. |
| Sulfation | +80 | 281.0/283.0 (on reduced) | Conjugation with a sulfate group. |
| Table 1: Predicted Mass Shifts for 4-Bromohypnone Metabolites (Monoisotopic masses for ³⁵Br/³⁷Br isotopes) |
Experimental Workflow Visualization
Caption: Workflow for metabolite identification.
Summary and Future Directions
This guide outlines the principal predicted metabolic pathways for 4-Bromohypnone, focusing on ketone reduction, aromatic hydroxylation, and subsequent Phase II conjugations. The provided experimental protocols offer a validated, step-by-step approach for researchers to investigate and confirm this metabolic profile.
The true value of this work lies in its application. By identifying the metabolic "soft spots" of 4-Bromohypnone, medicinal chemists can modify the structure to enhance metabolic stability or steer metabolism away from potentially reactive pathways. Toxicologists can use this information to design studies to assess the safety of major metabolites. As such, understanding the biotransformation of a fundamental chemical building block is a critical, foundational step in the broader mission of developing safer and more effective chemical and therapeutic agents.
References
-
p-Bromoacetophenone | C8H7BrO | CID 7466 - PubChem . National Institutes of Health. [Link]
-
Analytical Methods for Secondary Metabolite Detection - PubMed . National Institutes of Health. [Link]
-
Biotransformation of acetophenone and its halogen derivatives by Yarrowia lipolytica strains . SpringerLink. [Link]
-
Phase I and Phase II Metabolism: Mechanisms and their Role in Drug Biotransformation . Longdom Publishing. [Link]
-
Aldehyde and Ketone Synthesis by P450-Catalyzed Oxidative Deamination of Alkyl Azides - PMC . National Institutes of Health. [Link]
-
MCAT Biochemistry: The 13 Metabolic Pathways Explained - YouTube . YouTube. [Link]
-
Bromobenzene metabolism in vivo and in vitro. The mechanism of 4-bromocatechol formation - PubMed . National Institutes of Health. [Link]
-
Analytical strategies for identifying drug metabolites - PubMed . National Institutes of Health. [Link]
-
Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity . American Chemical Society. [Link]
-
Phase II Drug Metabolism . Sygnature Discovery. [Link]
-
Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices - ResearchGate . ResearchGate. [Link]
-
Energy and Metabolism - Metabolic Pathways - Biology LibreTexts . Biology LibreTexts. [Link]
-
Biotransformation of Acetophenone and Its Halogen Derivatives by Yarrowia lipolytica Strains - PubMed . National Institutes of Health. [Link]
-
Phase I vs. Phase II Metabolism - Pharmacology - Medbullets Step 1 . Medbullets. [Link]
-
Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview - MDPI . MDPI. [Link]
-
Phase I and Phase II Metabolic Reactions in Drug Development . LinkedIn. [Link]
-
Acetophenone-catalyzed photochemical C(sp³)-H chlorination. - ResearchGate . ResearchGate. [Link]
-
Metabolic pathway - Wikipedia . Wikipedia. [Link]
-
Human cyt P450 mediated metabolic toxicity of 4-(methylnitrosamino)-1-(3-pyridyl) - NIH . National Institutes of Health. [Link]
-
Biochemistry Metabolic pathways - LIMES-Institut . LIMES-Institut. [Link]
-
(PDF) “Phase I and Phase II” Drug Metabolism: Terminology that we Should Phase Out? - ResearchGate . ResearchGate. [Link]
-
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - MDPI . MDPI. [Link]
-
Biochemical pathways are a series of chemical reactions occurring in a living system. - BYJU'S . BYJU'S. [Link]
-
Cytochromes P450 . University of Nebraska Medical Center. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4'-Bromoacetophenone | 99-90-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. drughunter.com [drughunter.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phase I vs. Phase II Metabolism - Pharmacology - Medbullets Step 1 [step1.medbullets.com]
- 8. Biotransformation of acetophenone and its halogen derivatives by Yarrowia lipolytica strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromobenzene metabolism in vivo and in vitro. The mechanism of 4-bromocatechol formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biotransformation of acetophenone and its halogen derivatives by Yarrowia lipolytica strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human cyt P450 mediated metabolic toxicity of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) evaluated using electrochemiluminescent arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. purdue.edu [purdue.edu]
- 13. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Bromohypnone (4'-Bromoacetophenone)
A Core Intermediate in Chemical Synthesis
Abstract
4-Bromohypnone, more commonly known in contemporary literature as 4'-Bromoacetophenone (CAS No. 99-90-1), is a halogenated aromatic ketone of significant interest to the scientific community.[1][2] Its bifunctional nature, possessing both an activated phenyl ring and a reactive carbonyl group, establishes it as a versatile and indispensable precursor in organic synthesis.[2] This guide provides a comprehensive overview of its physicochemical properties, details its primary synthesis route via Friedel-Crafts acylation with mechanistic insights, outlines key synthetic applications, and presents detailed experimental protocols for its preparation and subsequent purification. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a practical and theoretical understanding of this pivotal chemical building block.
Physicochemical Properties and Characterization
4'-Bromoacetophenone is a white to off-white crystalline solid at room temperature.[3][4] Its molecular structure, featuring a bromine atom at the para position of an acetophenone core, dictates its solubility and reactivity.[2] While it is insoluble in water, it shows good solubility in a range of organic solvents, including alcohols, ether, chloroform, and benzene.[3][4][5]
Table 1: Key Physicochemical Data for 4'-Bromoacetophenone
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-bromophenyl)ethanone | [6] |
| Synonyms | 4-Bromohypnone, p-Bromoacetophenone | [6] |
| CAS Number | 99-90-1 | [7] |
| Molecular Formula | C₈H₇BrO | [4][7] |
| Molecular Weight | 199.04 g/mol | [7][8] |
| Appearance | White to light yellow crystalline solid | [3] |
| Melting Point | 48-54 °C (lit.) | [5] |
| Boiling Point | 255-256 °C (lit.) | [5][7][9] |
| Density | ~1.64 g/cm³ | [9] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform, benzene, glacial acetic acid.[3][5] | [3][5] |
Characterization is typically achieved through standard analytical techniques. The melting point provides a quick assessment of purity. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is definitive, with characteristic signals for the methyl protons and the aromatic protons. Gas Chromatography (GC) can be employed to assess purity and quantify impurities.[10]
Synthesis via Friedel-Crafts Acylation
The most prevalent and industrially significant method for synthesizing 4'-bromoacetophenone is the Friedel-Crafts acylation of bromobenzene.[1][3] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto the aromatic ring.[11][12][13]
Reaction Mechanism and Causality
The reaction proceeds through the formation of a highly reactive electrophile, the acylium ion.[12][14]
-
Generation of the Electrophile: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is used as a catalyst.[14] It coordinates with the acylating agent (either acetyl chloride or acetic anhydride), polarizing the carbonyl group and facilitating the departure of the leaving group to form a resonance-stabilized acylium ion (CH₃CO⁺).[15][16] The use of a potent Lewis acid is critical because the acylium ion is the key electrophile that attacks the electron-rich aromatic ring.[11][14]
-
Electrophilic Attack: The π-electrons of the bromobenzene ring act as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[14]
-
Regioselectivity: The bromine atom on the benzene ring is an ortho-, para-directing deactivator. While it inductively withdraws electron density, making the ring less reactive than benzene, its lone pairs can donate electron density through resonance.[12][15] This resonance stabilization is most effective at the ortho and para positions. Steric hindrance from the bromine atom favors the substitution at the para position, leading to 4'-bromoacetophenone as the major product.[11][15]
-
Rearomatization: A base (such as AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, 4'-bromoacetophenone.[14][15] The catalyst (AlCl₃) is regenerated in the process.
A key advantage of Friedel-Crafts acylation over its counterpart, alkylation, is the absence of carbocation rearrangements, as the acylium ion is stable.[14][16] Furthermore, the product ketone is less reactive than the starting material because the acyl group deactivates the ring, preventing polyacylation.[17]
Synthesis Workflow Diagram
Applications in Organic Synthesis
4'-Bromoacetophenone is a cornerstone intermediate due to its two distinct reactive sites.[2]
-
Pharmaceutical and Agrochemical Synthesis: It is a fundamental starting material for a wide array of more complex molecules, including active pharmaceutical ingredients (APIs) and crop protection agents.[2][3] Its derivatives have been investigated for various biological activities.[18]
-
Cross-Coupling Reactions: The aryl bromide functionality is highly amenable to transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings.[2][19] These reactions are powerful tools for forming new carbon-carbon bonds, enabling the construction of complex molecular scaffolds.[2]
-
Carbonyl Group Transformations: The ketone group can undergo a wide range of reactions:
-
Reduction: It can be reduced to a secondary alcohol or fully reduced to an alkyl group via methods like the Wolff–Kishner or Clemmensen reduction.
-
Alpha-Halogenation: The α-protons are acidic and can be substituted with halogens. For example, bromination in acetic acid yields p-bromophenacyl bromide, a useful alkylating agent for identifying carboxylic acids.[20]
-
Condensation Reactions: It can participate in aldol-type condensation reactions to form α,β-unsaturated ketones, such as chalcones, which are precursors for liquid crystals and materials with nonlinear optical properties.
-
Experimental Protocols
The following protocols are based on established laboratory procedures.[11][12][15]
Protocol: Synthesis of 4'-Bromoacetophenone
Safety: This procedure involves corrosive and moisture-sensitive reagents. It must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[8][21][22][23]
Materials:
-
Anhydrous aluminum chloride (AlCl₃) (7.5 g)
-
Bromobenzene (2.5 mL, 3.74 g)
-
Acetic anhydride (7.5 g) or Acetyl Chloride (8.3 g)
-
Dry dichloromethane (DCM) or carbon disulfide (CS₂) (10-20 mL)
-
Ice (30-100 g)
-
Concentrated Hydrochloric Acid (HCl) (10-50 mL)
-
5% Sodium Hydroxide (NaOH) solution
-
Anhydrous calcium chloride (CaCl₂) or potassium carbonate (K₂CO₃)
-
Round-bottom flask (100-250 mL), reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stirrer, dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture with a drying tube (e.g., filled with CaCl₂).
-
Initial Charge: To the flask, add anhydrous aluminum chloride (7.5 g), dry dichloromethane (10 mL), and bromobenzene (2.5 mL).[11][12][15] Stir the mixture.
-
Reagent Addition: Slowly add acetic anhydride (7.5 g) dropwise from the dropping funnel while stirring.[11][12] The reaction is exothermic; control the addition rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, gently heat the mixture to reflux using a heating mantle and continue stirring for 30-60 minutes to ensure the reaction goes to completion.[3][11][12]
-
Quenching: Cool the reaction flask to room temperature. In a separate large beaker, prepare a mixture of crushed ice (100 g) and concentrated HCl (50 mL).[13] In a fume hood , slowly and cautiously pour the reaction mixture onto the ice-HCl mixture with vigorous stirring.[11][12][24] This step hydrolyzes the aluminum chloride complex and is highly exothermic, evolving HCl gas.[11][15]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the lower organic layer (DCM). Extract the aqueous layer twice more with small portions of DCM.[11][24]
-
Washing: Combine the organic extracts. Wash successively with water, 2-5% NaOH solution (to remove any acidic impurities), and finally again with water.[24]
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like calcium chloride or potassium carbonate.[11][24] Filter to remove the drying agent and remove the solvent using a rotary evaporator.[11]
-
Purification: The crude solid product can be purified by distillation under reduced pressure or, more commonly in a lab setting, by recrystallization.[3][25]
Protocol: Purification by Recrystallization
Recrystallization is a purification technique for solids that separates impurities based on differences in solubility.[26] The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the mother liquor.[26] Ethanol or methanol are suitable solvents for 4'-bromoacetophenone.[9]
Procedure:
-
Solvent Selection: Place the crude 4'-bromoacetophenone in an Erlenmeyer flask.
-
Dissolution: Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) until the solvent boils.[26] Continue adding small portions of hot ethanol until all of the solid has just dissolved. Using excess solvent will reduce the final yield.[26]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystallization: As the solution cools, the solubility of 4'-bromoacetophenone will decrease, and crystals will form.[26] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[26]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the crystals in the air or in a desiccator to remove all traces of solvent. The purity can be checked by measuring the melting point. A sharp melting point close to the literature value indicates high purity.
Safety and Handling
4'-Bromoacetophenone is harmful if swallowed and causes skin and serious eye irritation.[7][22] It may also cause respiratory irritation and allergy or asthma-like symptoms if inhaled.[7][8][22]
-
Handling: Always handle in a well-ventilated area or fume hood.[8][21] Avoid contact with skin, eyes, and clothing by wearing appropriate PPE.[8][22][23] Avoid creating dust.[21][22][23]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[8][22]
-
First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[8][22][23] If inhaled, move to fresh air.[8][22] If swallowed, rinse mouth with water and consult a physician.[23]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[8]
Conclusion
4-Bromohypnone (4'-Bromoacetophenone) is a foundational reagent in modern organic chemistry. Its straightforward synthesis via Friedel-Crafts acylation, coupled with the versatile reactivity of its functional groups, secures its role as a key building block in the pharmaceutical, agrochemical, and materials science industries.[2][3] A thorough understanding of its properties, synthesis mechanism, and handling protocols is essential for any scientist leveraging this compound to construct complex molecular architectures.
References
- Friedel – Cradfts acetylation of Bromobenzene. (n.d.).
- 4'-Bromoacetophenone | 99-90-1. (n.d.). ChemicalBook.
- 4-BROMOACETOPHENONE FOR SYNTHESIS MSDS. (2016, May 6). Loba Chemie.
- Friedel-Crafts Acetylation of Bromobenzene. (n.d.).
- 4'-Bromoacetophenone Safety Data Sheet. (n.d.). Apollo Scientific.
- 4'-Bromoacetophenone - Safety Data Sheet. (2025, May 3). ChemicalBook.
- 4'-Bromoacetophenone. (n.d.). Solubility of Things.
- 4-Bromo Acetophenone MATERIAL SAFETY DATA SHEET. (n.d.).
- Friedel-Crafts Acetylation of Bromobenzene Lab Report. (n.d.). Studylib.
- Exploring the Synthesis and Applications of 4'-Bromoacetophenone (CAS 99-90-1). (n.d.).
- 4'-Bromoacetophenone CAS 99-90-1. (n.d.). Merck Millipore.
- 4'-Bromoacetophenone CAS#: 99-90-1. (n.d.). ChemicalBook.
- Friedel-Crafts Acylation. (n.d.). Chemistry Steps.
- The Chemical Synthesis Potential of 4'-Bromoacetophenone: A Versatile Organic Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 99-90-1 4'-Bromoacetophenone. (n.d.). AKSci.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.
- The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). MCC Organic Chemistry.
- 3′-Bromo-4′-fluoroacetophenone. (n.d.). BU CyberSec Lab.
- 2.2.4.4F: Second Crop Crystallization. (2022, August 16). Chemistry LibreTexts.
- Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. (n.d.). Department Chemie und Biologie.
- Bromoacetophenone (4-Bromoacetophenone). (n.d.). MedChemExpress.
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.).
- p-BROMOPHENACYL BROMIDE. (n.d.). Organic Syntheses Procedure.
- Figure S3: 4-Bromoacetophenone conversions. (n.d.). ResearchGate.
- Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water... (n.d.). ResearchGate.
- Synthesis of Acetophenone by Friedel-Crafts Reaction. (n.d.). Alfa Chemistry.
- Synthesis of 4'-Bromovalerophenone via Friedel-Crafts Acylation. (n.d.). Benchchem.
- p-Bromoacetophenone. (n.d.). PubChem.
- Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.
- Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube.
- 4-bromoacetophenone synthesis. (n.d.). Sigma-Aldrich.
- p. 109. (n.d.). Organic Syntheses Procedure.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 4'-Bromoacetophenone | 99-90-1 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 99-90-1 4'-Bromoacetophenone AKSci J90253 [aksci.com]
- 6. p-Bromoacetophenone | C8H7BrO | CID 7466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. lobachemie.com [lobachemie.com]
- 9. 4'-Bromoacetophenone CAS#: 99-90-1 [m.chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. maths.tcd.ie [maths.tcd.ie]
- 12. studylib.net [studylib.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 15. maths.tcd.ie [maths.tcd.ie]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ikm.org.my [ikm.org.my]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 22. chemicalbook.com [chemicalbook.com]
- 23. cdhfinechemical.com [cdhfinechemical.com]
- 24. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 25. Organic Syntheses Procedure [orgsyn.org]
- 26. m.youtube.com [m.youtube.com]
A Technical Guide to the Physical and Chemical Distinctions Between 4-Bromohypnone and 4-Bromohypnone-d4
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern pharmaceutical research and development, the strategic use of stable isotope-labeled compounds has become an indispensable tool. Among these, deuterated analogues of active pharmaceutical ingredients (APIs) and key intermediates offer profound advantages in pharmacokinetic studies, metabolic profiling, and as internal standards in quantitative bioanalysis. This guide provides an in-depth technical exploration of the physical and chemical differences between 4-Bromohypnone and its deuterated isotopologue, 4-Bromohypnone-d4. While chemically similar, the substitution of four hydrogen atoms with deuterium on the aromatic ring introduces subtle yet significant alterations in their physicochemical properties and reactivity. Understanding these distinctions is paramount for their effective application in research and drug development.
This document will delve into the core principles governing these differences, from the fundamental impact of increased mass to the nuanced effects on spectroscopic signatures and reaction kinetics. We will explore the theoretical underpinnings and provide practical, field-proven methodologies for the characterization and differentiation of these two compounds.
I. Fundamental Physical Differences: The Isotopic Mass Effect
The most immediate and predictable distinction between 4-Bromohypnone and 4-Bromohypnone-d4 arises from the difference in the isotopic masses of hydrogen (¹H) and deuterium (²H or D). Deuterium contains a neutron in its nucleus in addition to a proton, nearly doubling its mass compared to protium.[1] This seemingly simple substitution has a cascading effect on several fundamental physical properties.
Molecular Weight
The most direct consequence of deuteration is an increase in the molecular weight of the compound. For 4-Bromohypnone-d4, the replacement of four hydrogen atoms with deuterium results in a nominal mass increase of four atomic mass units. This difference is readily quantifiable and forms the basis for mass spectrometric analysis.
| Property | 4-Bromohypnone (C₈H₇BrO) | 4-Bromohypnone-d4 (C₈H₃D₄BrO) |
| Molecular Weight | 199.04 g/mol [2] | 203.06 g/mol |
| Monoisotopic Mass | 197.9680 Da[2] | 201.9930 Da |
Table 1: Comparison of the molecular weights and monoisotopic masses of 4-Bromohypnone and 4-Bromohypnone-d4.
Subtle Physical Property Shifts
While often considered chemically identical for many practical purposes, deuterated compounds can exhibit minor differences in physical properties such as boiling point, melting point, and chromatographic retention times.[3][4] These effects are a consequence of the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond has a lower zero-point energy, making it more stable and requiring more energy to break. This can influence intermolecular forces, leading to slight variations in physical constants. For instance, deuterated compounds sometimes have slightly lower boiling points and can exhibit different retention times in chromatography.[3][4]
II. Chemical Differences: Spectroscopic and Kinetic Distinctions
The substitution of hydrogen with deuterium induces more profound and analytically significant changes in the chemical behavior and spectroscopic properties of the molecule.
Mass Spectrometry: A Definitive Differentiation
Mass spectrometry (MS) stands as the most direct and unambiguous technique for distinguishing between 4-Bromohypnone and its deuterated analogue. The 4-dalton mass difference is easily resolved by modern mass spectrometers.
Furthermore, the presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, imparts a characteristic isotopic pattern in the mass spectrum.[1][5] This results in two molecular ion peaks (M+ and M+2) of roughly equal intensity, separated by 2 m/z units. This signature pattern will be present for both compounds but shifted by 4 m/z units for the deuterated version.
Experimental Protocol: Mass Spectrometric Analysis
Objective: To differentiate 4-Bromohypnone from 4-Bromohypnone-d4 and confirm their molecular weights.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
Methodology:
-
Sample Preparation: Prepare dilute solutions (e.g., 1 µg/mL) of each compound in a suitable solvent such as acetonitrile or methanol.
-
Infusion: Directly infuse the sample solutions into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectra in full scan mode over a relevant m/z range (e.g., m/z 100-300).
-
Analysis:
-
For 4-Bromohypnone, expect to observe a molecular ion cluster around m/z 198 and 200.
-
For 4-Bromohypnone-d4, the molecular ion cluster will be shifted to approximately m/z 202 and 204.
-
Confirm the characteristic 1:1 intensity ratio of the M+ and M+2 peaks, indicative of the bromine atom.
-
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. p-Bromoacetophenone | C8H7BrO | CID 7466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Br) Bromine NMR [chem.ch.huji.ac.il]
- 5. youtube.com [youtube.com]
Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Quantification of a Model Analyte Using 4-Bromohypnone-d4 as an Internal Standard
Abstract
This application note presents a detailed protocol for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a model analyte, 4-bromoacetophenone, in human plasma. The method utilizes a stable isotope-labeled internal standard, 4-Bromohypnone-d4, to ensure high accuracy and precision. The described workflow is grounded in established scientific principles and adheres to the latest international regulatory guidelines, including the ICH M10 Bioanalytical Method Validation guideline.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering all stages from initial parameter optimization to full method validation.
Introduction: The Rationale for a Deuterated Internal Standard
In quantitative bioanalysis, particularly in support of pharmacokinetic and toxicokinetic studies, achieving reliable and reproducible results is paramount.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for small molecule quantification due to its inherent selectivity and sensitivity. However, the accuracy of LC-MS/MS data can be compromised by several factors, including variability in sample preparation, matrix effects, and fluctuations in instrument response.
To mitigate these sources of error, the use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach.[5] A SIL-IS is a form of the analyte in which one or more atoms have been replaced by their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). The ideal SIL-IS, such as 4-Bromohypnone-d4 for the analysis of 4-bromoacetophenone, is chemically identical to the analyte and therefore exhibits nearly identical behavior during sample extraction, chromatographic separation, and ionization.[5] Because it can be distinguished from the analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, it serves as a perfect proxy to normalize for any analytical variability, thereby significantly enhancing the precision and accuracy of the quantitative data.
This application note will use 4-bromoacetophenone as a model analyte to demonstrate the development of a robust LC-MS/MS method. 4-bromoacetophenone is a common organic building block, and its physicochemical properties are well-characterized, making it an excellent surrogate for a wide range of small molecule drug candidates.
Materials and Methods
Chemicals and Reagents
-
Analyte: 4-Bromoacetophenone (≥98% purity)
-
Internal Standard: 4-Bromohypnone-d4 (custom synthesis, assumed deuteration on the methyl group)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)
-
Additives: Formic acid (LC-MS grade)
-
Biological Matrix: Human plasma (K2EDTA)
Hypothetical Properties of Analyte and Internal Standard
For the purpose of this method development guide, the following properties are defined:
| Compound | Chemical Formula | Monoisotopic Mass (Da) |
| 4-Bromoacetophenone (Analyte) | C₈H₇BrO | 197.9680 |
| 4-Bromohypnone-d4 (IS) | C₈H₃D₄BrO | 202.0000 |
Note: The properties for 4-Bromoacetophenone are based on publicly available data. The properties for 4-Bromohypnone-d4 are hypothesized based on deuteration of the acetyl methyl group.
LC-MS/MS Method Development: A Step-by-Step Protocol
The overarching goal of method development is to achieve a sensitive, selective, and reproducible assay. The following sections detail the logical progression of experiments to establish the final method parameters.
Mass Spectrometry Parameter Optimization
Causality: The first step is to determine how to detect the compounds of interest with the highest sensitivity and specificity. This involves infusing a standard solution of each compound directly into the mass spectrometer to optimize the ionization and fragmentation parameters.
Protocol:
-
Prepare Infusion Solutions: Prepare separate 1 µg/mL solutions of 4-bromoacetophenone and 4-Bromohypnone-d4 in 50:50 acetonitrile:water with 0.1% formic acid.
-
Direct Infusion: Infuse each solution into the mass spectrometer at a flow rate of 10 µL/min.
-
Source Parameter Optimization: Operate the electrospray ionization (ESI) source in positive ion mode. Optimize key parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the signal intensity of the protonated molecular ion, [M+H]⁺.
-
MS/MS Fragmentation: Perform a product ion scan for the [M+H]⁺ of both the analyte and the internal standard to identify the most abundant and stable fragment ions. The fragmentation of acetophenones typically involves the loss of the methyl group and subsequent loss of carbon monoxide.[6][7][8]
-
MRM Transition Selection: Based on the product ion scans, select the most intense and specific precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM).
Optimized MS Parameters (Example):
| Parameter | 4-Bromoacetophenone (Analyte) | 4-Bromohypnone-d4 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) | m/z 198.9 | m/z 203.0 |
| Product Ion (Q3) | m/z 183.9 (loss of -CH₃) | m/z 183.9 (loss of -CD₃) |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | Optimized (e.g., 20 eV) | Optimized (e.g., 22 eV) |
Note: The bromine isotopes (⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic pattern for the precursor ion. The most abundant isotope is typically selected for quantification.
Liquid Chromatography Development
Causality: The goal of the chromatographic separation is to resolve the analyte and internal standard from endogenous matrix components to minimize ion suppression or enhancement, a phenomenon known as the matrix effect.[5] A robust separation also ensures that other potential interferences do not co-elute with the analyte of interest. For a relatively nonpolar compound like 4-bromoacetophenone, reversed-phase chromatography is the logical choice.[9][10][11]
Protocol:
-
Column Selection: Start with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) as it provides good hydrophobic retention for aromatic compounds.
-
Mobile Phase Selection:
-
Mobile Phase A: Water with 0.1% Formic Acid (provides a proton source for efficient ESI+ ionization).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid (strong organic solvents for elution).
-
-
Gradient Elution: Develop a gradient elution method to ensure a reasonable retention time and good peak shape.
-
Initial Gradient (Example):
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp from 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Equilibrate at 5% B
-
-
-
Optimization: Inject a solution of the analyte and internal standard in a reconstituted blank plasma extract. Adjust the gradient slope, flow rate (e.g., 0.4 mL/min), and column temperature (e.g., 40 °C) to achieve a retention time of 2-3 minutes with a sharp, symmetrical peak shape.
Final LC Conditions (Example):
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | As optimized in step 4 |
Sample Preparation
Causality: The objective of sample preparation is to extract the analyte and internal standard from the biological matrix with high and reproducible recovery while removing proteins and other interfering components. For small molecules in plasma, protein precipitation is a simple, fast, and effective technique.
Protocol:
-
Spiking: To a 50 µL aliquot of human plasma, add 10 µL of the internal standard working solution (e.g., at a concentration of 500 ng/mL).
-
Precipitation: Add 200 µL of cold acetonitrile (containing the IS) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step helps to improve peak shape and compatibility with the LC system.
Method Validation Protocol
A full method validation must be performed to demonstrate that the analytical method is reliable and suitable for its intended purpose, in accordance with regulatory guidelines.[1][5][12] The following experiments are based on the principles outlined in the ICH M10 guideline.[1][2][3][4]
Selectivity and Specificity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.
-
Protocol: Analyze at least six different lots of blank human plasma. Evaluate for any interfering peaks at the retention times of the analyte and the IS. The response of any interfering peak should be ≤20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤5% for the IS.
Calibration Curve and Linearity
-
Objective: To establish the relationship between the instrument response and the concentration of the analyte.
-
Protocol: Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte. A typical range might be 1-1000 ng/mL, consisting of a blank, a zero standard (with IS), and 8 non-zero concentrations. The curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a 1/x² weighting is commonly used.
Accuracy and Precision
-
Objective: To assess the closeness of the measured concentrations to the nominal values (accuracy) and the degree of scatter in the measurements (precision).
-
Protocol: Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Between-run): Analyze the QC samples in at least three different runs on two or more separate days.
-
-
Acceptance Criteria (ICH M10):
-
The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
-
The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).
-
Example Data Presentation for Accuracy and Precision:
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (%CV) | Inter-day Accuracy (% Bias) | Inter-day Precision (%CV) |
| LLOQ | 1.0 | -5.2 | 8.9 | -7.8 | 11.2 |
| Low | 3.0 | 2.5 | 6.1 | 1.5 | 7.5 |
| Medium | 100 | 1.1 | 4.5 | 0.8 | 5.1 |
| High | 800 | -2.8 | 3.2 | -3.5 | 4.3 |
Matrix Effect
-
Objective: To evaluate the suppression or enhancement of ionization of the analyte and IS due to co-eluting components from the matrix.
-
Protocol: Analyze samples from at least six different sources of human plasma. The matrix factor is calculated by comparing the peak response of the analyte in the presence of matrix (post-extraction spike) to the peak response in a neat solution. The IS-normalized matrix factor should be calculated.
-
Acceptance Criteria: The %CV of the IS-normalized matrix factor across the different lots should be ≤15%.
Recovery
-
Objective: To determine the efficiency of the extraction process.
-
Protocol: Compare the peak area of the analyte from an extracted sample (pre-extraction spike) to that of a post-extraction spiked sample at the same concentration. This should be tested at low, medium, and high QC concentrations.
-
Interpretation: While a specific percentage is not mandated, recovery should be consistent and reproducible.
Stability
-
Objective: To ensure the analyte is stable throughout the sample lifecycle.
-
Protocol: Analyze low and high QC samples after subjecting them to various storage and handling conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that exceeds expected sample handling time.
-
Long-Term Stability: At the intended storage temperature (e.g., -80 °C) for a duration that covers the expected sample storage period.
-
Autosampler Stability: In the autosampler under its operating conditions.
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Workflow Visualizations
Caption: LC-MS/MS Method Development Workflow.
Caption: Bioanalytical Method Validation Logic Flow.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development and validation of an LC-MS/MS method using a stable isotope-labeled internal standard. By following a logical progression of method development—from mass spectrometry and chromatography optimization to rigorous validation according to ICH M10 guidelines—researchers can establish a robust, reliable, and defensible bioanalytical assay. The use of 4-Bromohypnone-d4 as an internal standard for its non-labeled counterpart exemplifies a best-practice approach that ensures the highest quality data for critical drug development decisions.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Szepesy, L., & Czencz, M. (1980). Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Periodica Polytechnica Chemical Engineering, 24(2-3), 123-134. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). [Link]
-
European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
NIST. (n.d.). Acetophenone. In NIST Chemistry WebBook. [Link]
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
YouTube. (2021, February 13). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
ResearchGate. (2024, September 6). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Filo. (2025, October 5). Explain all possible fragmentation for in mass spectrometry for the following molecule. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
ResearchGate. (2025, December 23). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]
-
World Health Organization. (2023, February 9). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. [Link]
-
ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region. [Link]
-
University of Colorado Boulder. (n.d.). Interpretation Mass spectral interpretation is not a trivial process. [Link]
-
University of Manitoba. (n.d.). MS Example Acetophenone (C8H8O): FM = 120. [Link]
-
Food and Drug Administration (FDA). (2018, June 7). M10 BIOANALYTICAL METHOD VALIDATION. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. youtube.com [youtube.com]
- 7. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]
- 8. asdlib.org [asdlib.org]
- 9. pp.bme.hu [pp.bme.hu]
- 10. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application and Protocol for the Quantitative Analysis of 4-Bromohypnone using Isotope Dilution Mass Spectrometry
Abstract
This technical guide provides a comprehensive framework for the development and validation of a robust analytical method for the quantification of 4-Bromohypnone in biological matrices. Leveraging the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS), this protocol employs 4-Bromohypnone-d4 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the cornerstone of modern bioanalysis, ensuring the highest degree of accuracy and precision by compensating for variability in sample preparation, matrix effects, and instrument response. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for sample preparation, chromatographic separation, mass spectrometric detection, and method validation in accordance with regulatory standards.
Introduction: The Rationale for Isotopic Dilution
4-Bromohypnone, also known as 4-bromoacetophenone, is an organic compound that serves as a building block in the synthesis of various pharmaceuticals and other chemical entities. Accurate quantification in biological matrices such as plasma, urine, or tissue is often a critical requirement in forensic toxicology, clinical chemistry, and pharmacokinetic studies. The inherent complexity of these matrices poses significant analytical challenges, including ion suppression or enhancement, which can compromise the reliability of quantitative data.
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for overcoming these challenges. By introducing a known quantity of a stable isotope-labeled version of the analyte (in this case, 4-Bromohypnone-d4) into the sample at the earliest stage of preparation, both the analyte and the standard are subjected to identical experimental conditions. Because the SIL-IS is chemically identical and physically similar to the analyte, it co-elutes during chromatography and experiences the same matrix effects and potential losses during sample processing. The mass spectrometer can differentiate between the analyte and the SIL-IS due to the mass difference imparted by the deuterium atoms. Consequently, the ratio of the analyte's signal to the internal standard's signal provides a highly accurate and precise measure of the analyte's concentration, irrespective of sample-to-sample variations.
Method Development Strategy
Physicochemical Properties of 4-Bromohypnone
-
Chemical Formula: C₈H₇BrO
-
Molecular Weight: 199.05 g/mol
-
Appearance: White to off-white solid
-
Solubility: Low solubility in polar solvents like water; more soluble in non-polar organic solvents such as chloroform and dichloromethane.
-
Stability: Stable under normal conditions, but should be protected from direct sunlight and moisture.
These properties suggest that a reversed-phase high-performance liquid chromatography (RP-HPLC) method will be suitable for separation, and that sample preparation will likely involve an organic solvent-based extraction technique.
Selection of Internal Standard: 4-Bromohypnone-d4
The ideal internal standard is a stable isotope-labeled version of the analyte. 4-Bromohypnone-d4, where four hydrogen atoms are replaced with deuterium, is an excellent choice. This provides a sufficient mass shift for clear differentiation from the analyte in the mass spectrometer while ensuring nearly identical chromatographic behavior and extraction efficiency.
Experimental Protocols
Sample Preparation
The goal of sample preparation is to extract 4-Bromohypnone from the biological matrix, remove interferences, and concentrate the analyte to improve sensitivity. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are viable options.
LLE is a classic, cost-effective technique that separates compounds based on their differential solubility in two immiscible liquids.
Step-by-Step LLE Protocol:
-
Sample Aliquoting: Pipette 200 µL of the biological sample (e.g., plasma, urine) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of 4-Bromohypnone-d4 working solution (concentration to be optimized during method development) to each sample, calibrator, and quality control (QC) sample.
-
pH Adjustment (if necessary): Depending on the matrix, adjust the pH to ensure 4-Bromohypnone is in a neutral, non-ionized state, which enhances its partitioning into the organic solvent.
-
Extraction: Add 1 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). The choice of solvent is critical for extraction efficiency.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Analyte Collection: Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis. Vortex briefly and transfer to an autosampler vial.
SPE offers a more controlled and often cleaner extraction by passing the liquid sample through a solid sorbent that retains the analyte. It is also more amenable to automation.
Step-by-Step SPE Protocol:
-
Sample Pre-treatment: Aliquot 200 µL of the biological sample and add the 4-Bromohypnone-d4 internal standard, as in the LLE protocol. Dilute the sample with a weak buffer to facilitate loading onto the SPE cartridge.
-
Column Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol followed by 1 mL of water through the sorbent. This activates the stationary phase.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences while retaining the analyte.
-
Elution: Elute the 4-Bromohypnone and its internal standard from the sorbent with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: As with LLE, evaporate the eluate to dryness and reconstitute in the mobile phase.
Diagram of the Sample Preparation Workflow
Caption: General workflow for sample preparation using either LLE or SPE.
LC-MS/MS Analysis
The reconstituted sample is injected into an LC-MS/MS system for separation and detection.
A reversed-phase C18 column is a good starting point for separating 4-Bromohypnone.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size | Provides good retention and separation for moderately non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation of the analyte for positive ion mode electrospray ionization (ESI). |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape and separation efficiency. |
| Gradient | Start at 30% B, ramp to 95% B over 3 minutes, hold, re-equilibrate | A gradient ensures efficient elution of the analyte and cleaning of the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring good chromatographic performance. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity of the mobile phase. |
| Injection Vol. | 5 µL | A small volume minimizes potential band broadening. |
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity. This involves selecting a specific precursor ion for the analyte and a characteristic product ion that is formed upon fragmentation.
MRM Transition Selection:
The precursor ion will be the protonated molecule [M+H]⁺. The exact product ions must be determined experimentally by infusing a standard solution of 4-Bromohypnone into the mass spectrometer. However, plausible transitions can be predicted:
| Compound | Predicted Precursor Ion [M+H]⁺ (m/z) | Predicted Product Ion (m/z) | Rationale for Fragmentation |
| 4-Bromohypnone | 200.0 / 202.0 (Isotope Pattern) | 185.0 / 187.0 | Loss of the methyl group (-CH₃). The bromine isotope pattern (⁷⁹Br/⁸¹Br) will be visible. |
| 157.0 / 159.0 | Loss of the acetyl group (-COCH₃). | ||
| 4-Bromohypnone-d4 | 204.0 / 206.0 | 186.0 / 188.0 | Loss of the deuterated methyl group (-CD₃). |
Note: The presence of bromine results in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br). Monitoring both can enhance specificity.
Diagram of the Analytical Workflow
Caption: The process of LC-MS/MS analysis from injection to data acquisition.
Method Validation
A bioanalytical method must be validated to demonstrate its reliability for the intended application. Validation should be performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).
Validation Parameters and Acceptance Criteria:
| Parameter | Description | Acceptance Criteria (FDA Guidance) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources. |
| Linearity & Range | The range of concentrations over which the method is accurate, precise, and linear. | A calibration curve with at least six non-zero standards. A correlation coefficient (r²) of ≥ 0.99 is typically desired. |
| Accuracy & Precision | The closeness of measured values to the true value (accuracy) and the reproducibility of measurements (precision). | Intra- and inter-assay precision (%CV) should be ≤15% (≤20% at the LLOQ). Accuracy (%RE) should be within ±15% (±20% at the LLOQ). |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration of the analyte that can be reliably quantified. | Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision must meet the criteria mentioned above. |
| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. | The matrix factor (analyte peak response in the presence of matrix vs. in neat solution) should be consistent across different matrix lots. |
| Recovery | The efficiency of the extraction process. | Recovery of the analyte should be consistent, precise, and reproducible. |
| Stability | The stability of the analyte in the biological matrix under various storage and handling conditions. | Analyte concentration should remain within ±15% of the initial concentration under conditions such as freeze-thaw cycles, short-term bench-top storage, and long-term storage. |
Data Interpretation and Quality Control
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibrators. A linear regression with a 1/x² weighting is typically used.
-
Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be included in each analytical run to ensure the validity of the results. The measured concentrations of the QCs should fall within ±15% of their nominal values.
Conclusion
This application note provides a detailed protocol and guiding principles for the quantitative analysis of 4-Bromohypnone using 4-Bromohypnone-d4 as an internal standard by LC-MS/MS. The use of isotopic dilution is paramount for achieving the accuracy and robustness required in regulated bioanalysis. By following the outlined procedures for sample preparation, chromatographic separation, mass spectrometric detection, and rigorous method validation, researchers can develop a reliable method suitable for a variety of applications in pharmaceutical development and forensic science.
References
-
Walczak, E., & Robak, M. (2014). Biotransformation of acetophenone and its halogen derivatives by Yarrowia lipolytica strains. Applied Microbiology and Biotechnology, 98(16), 7343–7353. [Link]
- Shimadzu. (n.d.). LCMS Method A.
-
SIELC Technologies. (n.d.). Separation of Acetophenone on Newcrom R1 HPLC column. [Link]
-
Loba Chemie. (2016). 4-BROMOACETOPHENONE FOR SYNTHESIS MSDS. [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. [Link]
-
Solubility of Things. (n.d.). 4'-Bromoacetophenone. [Link]
-
Wikipedia. (n.d.). Isotope dilution. [Link]
-
Lau, S. S., & Monks, T. J. (1990). Bromobenzene metabolism in vivo and in vitro. The mechanism of 4-bromocatechol formation. Drug metabolism and disposition: the biological fate of chemicals, 18(5), 580–585. [Link]
-
Kim, H. Y., et al. (2020). Development and Validation of an LC-MS/MS Assay to Quantitate 2',4',6'-Trihydroxyacetophenone in Rat and Dog Plasma and its Application to a Pharmacokinetic Study. Molecules, 25(19), 4373. [Link]
-
ResearchGate. (2022). Quantitative bioanalysis by LC-MS/MS: a review. [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
-
Jemal, M. (2010). LC-MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. [Link]
-
Aurora Biomed. (2019). Liquid-Liquid Extraction vs. Solid-Phase Extraction. [Link]
-
van de Merbel, N. C. (2012). LC-MS systems for quantitative bioanalysis. Bioanalysis, 4(19), 2391–2399. [Link]
-
Mani, A. R., et al. (2016). The metabolism and de-bromination of bromotyrosine in vivo. Free radical biology & medicine, 90, 1–7. [Link]
-
StatPearls. (2023). Biochemistry, Biotransformation. [Link]
-
Organomation. (n.d.). Solvent Extraction Techniques. [Link]
-
PharmaInfo. (n.d.). Analytical method development by using QbD - An emerging approach for robust analytical method development. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
Al-Asmari, A. I., et al. (2022). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Metabolites, 12(5), 392. [Link]
-
ACCP. (2019). FDA Announces Guidance on M10 Bioanalytical Method Validation. [Link]
-
Agilent. (n.d.). Bioanalytical Sample Preparation. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023). A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. [Link]
-
Sporne, A., et al. (1979). The metabolism of 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone) in rats, guinea-pigs and rabbits. Xenobiotica, 9(7), 415–421. [Link]
-
Coulter, B., et al. (2018). Quantitative Analysis of Novel Synthetic Opioids, Morphine and Buprenorphine in Oral Fluid by LC-MS-MS. Journal of analytical toxicology, 42(8), 554–561. [Link]
-
National Center for Biotechnology Information. (n.d.). p-Bromoacetophenone. PubChem Compound Database. [Link]
-
Oriental Journal of Chemistry. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]
-
ResearchGate. (2024). A New Green Analytical RP-HPLC Method Development and Validation for Simultaneous Estimation of Bromhexine and Cephalexin. [Link]
-
Al-Ammar, A. S., et al. (2000). Determination of boron in serum, plasma and urine by inductively coupled plasma mass spectrometry (ICP-MS). Use of mannitol-ammonia as diluent and for eliminating memory effect. Journal of Analytical Atomic Spectrometry, 15(2), 257-261. [Link]
-
Khan, S., et al. (2023). QbD-Engineered Development and Validation of a RP-HPLC Method for Simultaneous Estimation of Rutin and Ciprofloxacin HCl in Bilosomal Nanoformulation. ACS omega, 8(24), 21869–21880. [Link]
- Sippel, K. H., et al. (2013).
Application Notes and Protocols for the Use of 4-Bromohypnone-d4 in Pharmacokinetic (PK) Studies
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Bromohypnone-d4 as an internal standard in pharmacokinetic (PK) studies. The focus is on leveraging its properties for accurate and robust quantification of the corresponding non-labeled analyte, 4-Bromohypnone (also known as 4-Bromoacetophenone), in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide details the rationale behind the use of stable isotope-labeled internal standards, provides detailed protocols for sample preparation and analysis, and outlines method validation according to regulatory standards.
Introduction: The Imperative for Precision in Pharmacokinetics
Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, are foundational to modern drug development. The data from these studies inform dosing regimens, safety margins, and the overall viability of a new therapeutic agent. The accuracy and reproducibility of the bioanalytical methods used to generate this data are therefore of paramount importance.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity. However, the analytical process, from sample collection to final measurement, is susceptible to variability.[1][2] Factors such as analyte loss during sample preparation, inconsistencies in injection volume, instrument drift, and matrix effects can all introduce significant error.[2]
To mitigate these variabilities, an internal standard (IS) is incorporated into the analytical workflow.[1][3] An ideal IS is a compound that behaves chemically and physically as closely as possible to the analyte of interest.[2] By adding a known concentration of the IS to all samples, calibrators, and quality controls at the beginning of the sample preparation process, the ratio of the analyte's signal to the IS's signal can be used for quantification. This ratiometric approach corrects for variations that occur throughout the analytical procedure.[3]
Stable isotope-labeled (SIL) internal standards, such as 4-Bromohypnone-d4, are considered the "gold standard" for LC-MS/MS-based bioanalysis.[4][5] In 4-Bromohypnone-d4, four hydrogen atoms on the acetyl group have been replaced with deuterium. This substitution results in a compound that is chemically identical to the unlabeled analyte but has a different mass.[4] Consequently, it co-elutes with the analyte during chromatography but is distinguishable by the mass spectrometer, providing the most accurate correction for potential analytical variabilities.[4][6]
Physicochemical Properties and Handling of 4-Bromohypnone
Understanding the physicochemical properties of the analyte is crucial for method development. The properties listed below are for the non-deuterated form, 4-Bromohypnone (4'-Bromoacetophenone). 4-Bromohypnone-d4 is expected to have nearly identical properties.
| Property | Value | Source |
| Chemical Name | 1-(4-bromophenyl)ethanone | [7] |
| Synonyms | 4'-Bromoacetophenone, p-Bromoacetophenone | [7] |
| Molecular Formula | C₈H₇BrO | |
| Molecular Weight | 199.04 g/mol | [7] |
| Appearance | Solid | |
| Melting Point | 50-53 °C | |
| Boiling Point | 255-256 °C | |
| Solubility | Soluble in organic solvents like methanol and acetonitrile. | Inferred from common use in reverse-phase chromatography. |
Handling and Storage:
-
4-Bromohypnone-d4 should be stored in a well-sealed container, protected from light, and kept at -20°C for long-term stability.
-
Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be followed when handling this compound.
Bioanalytical Method Protocol: A Step-by-Step Guide
This section provides a detailed protocol for the quantification of 4-Bromohypnone in plasma using 4-Bromohypnone-d4 as an internal standard.
Materials and Reagents
-
4-Bromohypnone (analyte)
-
4-Bromohypnone-d4 (internal standard)
-
Acetonitrile (ACN), HPLC grade or higher
-
Methanol (MeOH), HPLC grade or higher
-
Formic acid, LC-MS grade
-
Water, deionized and filtered (18 MΩ·cm)
-
Control biological matrix (e.g., human plasma, K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
-
96-well collection plates
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 4-Bromohypnone and 4-Bromohypnone-d4 into separate volumetric flasks.
-
Dissolve in methanol to the final volume and vortex to ensure complete dissolution. These are your primary stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the 4-Bromohypnone primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These solutions will be used to spike into the control matrix to create calibration standards.
-
-
Internal Standard Working Solution (ISWS):
-
Dilute the 4-Bromohypnone-d4 primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration (e.g., 100 ng/mL). This concentration should be optimized to provide a stable and reproducible signal in the mass spectrometer.
-
Sample Preparation
The goal of sample preparation is to remove interfering substances from the biological matrix and concentrate the analyte.[8] Two common and effective methods are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
Protein precipitation is a rapid and straightforward method for sample cleanup.[9]
-
Aliquot Samples: Pipette 100 µL of plasma samples (standards, QCs, and unknowns) into a 96-well plate.
-
Add Internal Standard: Add a small volume (e.g., 10 µL) of the ISWS to each well.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to each well.[10][11] The 3:1 ratio of ACN to plasma is a common starting point.[10]
-
Mix: Cover the plate and vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.[11]
-
Centrifuge: Centrifuge the plate at approximately 4000 x g for 10-15 minutes at 4°C to pellet the precipitated proteins.[11]
-
Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Caption: Solid-Phase Extraction Workflow.
LC-MS/MS Parameters
The following are suggested starting parameters that should be optimized for your specific instrumentation.
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-Bromohypnone: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion)
-
4-Bromohypnone-d4: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion, precursor will be +4 Da compared to analyte)
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature to maximize signal intensity.
Bioanalytical Method Validation
A bioanalytical method must be validated to ensure it is suitable for its intended purpose. [12]Validation should be performed in accordance with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). [13][14][15] Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity & Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources. |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | A minimum of six non-zero standards. The simplest model that adequately describes the concentration-response relationship should be used. |
| Accuracy & Precision | The closeness of determined values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). | For QCs, the mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ). |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples to unextracted standards. | While not always required by all guidelines, it should be consistent, precise, and reproducible. |
| Matrix Effect | The suppression or enhancement of ionization of the analyte by the presence of co-eluting matrix components. | The coefficient of variation of the IS-normalized matrix factor should not be greater than 15%. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte stability should be demonstrated under various conditions including freeze-thaw, short-term (bench-top), and long-term storage. |
Data Analysis and Interpretation
The concentration of 4-Bromohypnone in the unknown samples is determined from the calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards. A regression analysis (typically linear with a weighting factor of 1/x or 1/x²) is then used to calculate the concentration in the unknown samples.
Caption: Data Analysis and PK Parameter Workflow.
The resulting concentration-time data are then used to calculate key pharmacokinetic parameters such as:
-
Cmax: Maximum observed concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve.
-
t1/2: Elimination half-life.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Variability in IS Response | Inconsistent sample preparation; IS instability; instrument contamination. | Ensure consistent pipetting; check IS stability; clean the MS source and transfer optics. |
| Poor Peak Shape | Column degradation; inappropriate mobile phase; sample solvent mismatch. | Replace the column; optimize mobile phase pH and composition; ensure reconstitution solvent is similar to the initial mobile phase. |
| Significant Matrix Effects | Inefficient sample cleanup; co-eluting matrix components. | Optimize the sample preparation method (e.g., switch from PPT to SPE); adjust the chromatographic gradient to better separate the analyte from interferences. |
| Low Recovery | Inefficient extraction; analyte adsorption to surfaces. | Optimize the SPE elution solvent; use silanized vials or add a competing agent to the sample. |
Conclusion
4-Bromohypnone-d4 serves as an exemplary internal standard for the quantitative bioanalysis of 4-Bromohypnone in pharmacokinetic studies. Its use, in conjunction with a well-validated LC-MS/MS method, ensures the generation of high-quality, reliable data that is essential for making informed decisions in the drug development process. The protocols and guidelines presented herein provide a robust framework for the successful implementation of this critical analytical tool.
References
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Is An Internal Standard And Why Is It Used In LC-MS?. Retrieved from [Link]
-
Aurora Biomed. (n.d.). Automated Solid Phase Extraction for Drugs of Abuse. Retrieved from [Link]
-
Hasegawa, C. (2015). Application of solid-phase extraction tips for the analysis of drugs in human blood. Journal of Forensic Research. Retrieved from [Link]
-
Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved from [Link]
- Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920.
- Patel, B. A., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Advances, 4(15), 7731-7753.
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Chromatography Forum. (2008). Purpose of Internal Standard?. Retrieved from [Link]
- van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150.
-
Encyclopedia.pub. (2023). Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. Retrieved from [Link]
- D'Arienzo, C. J., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Bioanalysis, 11(10), 915-919.
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]
-
Northwestern University Proteomics Core. (2025). SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. ACS Publications. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
-
ResearchGate. (2025). Practical tips on preparing plasma samples for drug analysis using SPME. Retrieved from [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Spectroscopy Online. (2026). Using Ambient Ionization Techniques to Enable Polymer Characterization. Retrieved from [Link]
-
Quinta Analytica. (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). p-Bromoacetophenone. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromophenol. PubChem. Retrieved from [Link]
-
Loba Chemie. (n.d.). 4-BROMOACETOPHENONE. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Bromo-3'-nitroacetophenone (CAS 18640-58-9). Retrieved from [Link]
-
Novartis Institute of Biomedical Research. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development. National Institutes of Health. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2023). Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. scispace.com [scispace.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. p-Bromoacetophenone | C8H7BrO | CID 7466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 15. ema.europa.eu [ema.europa.eu]
The Gold Standard in Bioanalysis: A Guide to Using 4-Bromohypnone-d4 as an Internal Standard in DMPK Assays
Senior Application Scientist, Advanced Bioanalytical Solutions
Abstract
In the landscape of drug discovery and development, the precise quantification of drug candidates and their metabolites in biological matrices is paramount. Drug Metabolism and Pharmacokinetics (DMPK) assays form the bedrock of this characterization, guiding critical decisions from lead optimization to clinical trials. The accuracy and reproducibility of these assays are heavily reliant on the use of appropriate internal standards. This technical guide provides an in-depth exploration of 4-Bromohypnone-d4, a deuterated stable isotope-labeled internal standard, and its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based DMPK assays. We will delve into the fundamental principles, provide detailed, field-proven protocols, and explain the causality behind experimental choices, ensuring your bioanalytical methods are robust, reliable, and compliant with regulatory expectations.
Introduction: The Imperative for a Reliable Internal Standard
The goal of quantitative bioanalysis is to measure the true concentration of an analyte in a complex biological sample. However, the journey from sample collection to final data point is fraught with potential variability. Sample preparation steps like protein precipitation or liquid-liquid extraction can have inconsistent recoveries; matrix components can suppress or enhance the analyte's signal during mass spectrometry ionization; and instrument performance can drift over time.[1]
An ideal internal standard (IS) is a compound added at a known concentration to every sample, standard, and quality control (QC) sample, which mimics the analyte's behavior throughout the entire analytical process.[2] By tracking the ratio of the analyte's response to the IS's response, we can effectively normalize for these variations, dramatically improving the accuracy and precision of the results.[3]
Why a Stable Isotope-Labeled Internal Standard (SIL-IS)?
The U.S. Food and Drug Administration (FDA) and other regulatory bodies strongly recommend the use of a stable isotope-labeled version of the analyte as the internal standard.[2] A SIL-IS is chemically identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier, non-radioactive stable isotopes (e.g., Deuterium (²H or D), ¹³C, ¹⁵N).[4]
This near-perfect chemical analogy ensures that the SIL-IS and the analyte exhibit almost identical:
-
Co-elution during liquid chromatography.
-
Extraction recovery during sample preparation.
-
Ionization efficiency and susceptibility to matrix effects in the mass spectrometer source.[5]
4-Bromohypnone-d4, a deuterated form of 4-Bromoacetophenone, serves as an exemplary SIL-IS for analytes with a similar core structure. Its four deuterium atoms provide a sufficient mass shift (4 Da) to be easily distinguished from the unlabeled analyte by the mass spectrometer, without significantly altering its physicochemical properties.
Application Focus: Quantification of Ketoprofen in Plasma
To illustrate the practical application of 4-Bromohypnone-d4, we will focus on a bioanalytical method for the quantification of Ketoprofen in human plasma. Ketoprofen is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class.[6] Its benzophenone core structure makes it an excellent analyte to be paired with 4-Bromohypnone-d4, as they share key structural motifs that predict similar analytical behavior.
Experimental Protocols
Assay 1: Pharmacokinetic Study Sample Analysis
This protocol details the quantification of Ketoprofen in plasma samples obtained from a clinical or preclinical pharmacokinetic (PK) study.
3.1.1. Materials and Reagents
-
Analyte: Ketoprofen (Reference Standard, purity ≥98%)
-
Internal Standard: 4-Bromohypnone-d4 (also known as 4-Bromoacetophenone-d4)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)
-
Additives: Formic acid (FA) (LC-MS grade)
-
Biological Matrix: Human Plasma (K2-EDTA), sourced from accredited biobanks.
3.1.2. Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Ketoprofen and 4-Bromohypnone-d4 in separate volumetric flasks using methanol to create individual 1 mg/mL stock solutions.
-
-
Working Solutions:
-
Prepare a series of Ketoprofen working solutions by serially diluting the stock solution with 50:50 (v/v) ACN:Water to create calibration standards.
-
Prepare a 4-Bromohypnone-d4 working solution at 100 ng/mL by diluting its stock solution with ACN. This solution will be used for protein precipitation.
-
3.1.3. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[7]
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown study sample.
-
Pipette 50 µL of the appropriate sample (blank plasma, calibration standard, QC, or study sample) into the corresponding tube.
-
Add 200 µL of the 4-Bromohypnone-d4 working solution (100 ng/mL in ACN) to every tube. The addition of the IS in the precipitation solvent ensures it is present from the earliest stage to account for all subsequent variations.
-
Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant into a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
3.1.4. LC-MS/MS Method
The following conditions provide a robust starting point for the analysis of Ketoprofen and 4-Bromohypnone-d4.
| LC Parameters | Condition |
| System | High-Performance Liquid Chromatography (HPLC) or UPLC System |
| Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 3 min, hold for 1 min, return to 30% B and re-equilibrate for 1 min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS Parameters | Condition |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (Ketoprofen) | 253.1 > 209.0 |
| MRM Transition (4-Bromohypnone-d4) | 203.0 > 122.0 (representative)* |
| Dwell Time | 100 ms |
| Gas Temp. | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
*Note: The exact MRM transition for 4-Bromohypnone-d4 should be optimized empirically.
3.1.5. Data Analysis and Validation
The method should be fully validated according to FDA or other relevant regulatory guidelines.[8][9] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria (Typical) |
| Calibration Curve | ≥6 non-zero points, r² ≥ 0.99 |
| Accuracy & Precision | Within ±15% of nominal value (±20% at LLOQ) for QC samples |
| Selectivity | No significant interfering peaks in blank matrix at the retention times of analyte and IS |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Recovery | Consistent and reproducible |
| Stability | Analyte stable under bench-top, freeze-thaw, and long-term storage conditions |
Assay 2: In Vitro Metabolic Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes, typically using liver microsomes.[10] The "substrate depletion" method is commonly used.
3.2.1. Workflow Diagram
Caption: Workflow for a microsomal metabolic stability assay.
3.2.2. Protocol
-
Prepare Solutions:
-
Test Compound: Prepare a 1 µM solution of Ketoprofen in buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Microsomes: Prepare a suspension of human liver microsomes (HLM) at a concentration of 1 mg/mL in buffer.
-
Cofactor: Prepare a solution of NADPH regenerating system.
-
Quenching Solution: Prepare cold acetonitrile containing 100 ng/mL of 4-Bromohypnone-d4.
-
-
Incubation:
-
In a 96-well plate, combine the Ketoprofen solution and the HLM suspension. Pre-warm at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH cofactor solution. This is your T=0 starting point.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the incubation mixture and immediately add it to a well containing the cold ACN quenching solution with the internal standard. This stops the reaction and precipitates the proteins.
-
-
Sample Processing & Analysis:
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis using the method described in section 3.1.4.
-
-
Data Calculation:
-
Calculate the peak area ratio (Ketoprofen / 4-Bromohypnone-d4) for each time point.
-
Normalize the data by expressing the ratio at each time point as a percentage of the ratio at T=0.
-
Plot the natural log of the percent remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)
-
-
3.2.3. Expected Results
The data can be used to classify compounds based on their metabolic stability.
| Classification | Half-Life (t½, min) | Intrinsic Clearance (CLint) |
| High Stability | > 60 | Low |
| Moderate Stability | 15 - 60 | Moderate |
| Low Stability | < 15 | High |
Causality and Trustworthiness: Why This Approach Works
-
Expertise in Action: The choice of protein precipitation with the IS in the solvent is deliberate. It is a fast, robust method that minimizes sample handling steps where errors can be introduced. Placing the SIL-IS in the organic solvent ensures that it is present during the critical protein crash and subsequent steps, allowing it to perfectly track the analyte's recovery.[2]
-
Self-Validating System: The use of a SIL-IS makes the assay inherently self-validating on a sample-by-sample basis. If a particular sample has a lower extraction recovery or experiences more ion suppression, both the analyte and the IS signals will decrease proportionally. The ratio, which is the basis for quantification, remains constant and accurate, thereby ensuring the trustworthiness of the result.[11]
-
Authoritative Grounding: This entire workflow is built upon principles outlined in regulatory guidance documents, such as the FDA's M10 Bioanalytical Method Validation Guidance.[8][9] The emphasis on selectivity, accuracy, precision, and stability is a direct reflection of these authoritative standards, ensuring the data generated is defensible and suitable for regulatory submission.
Conclusion
4-Bromohypnone-d4 is a highly effective stable isotope-labeled internal standard for the LC-MS/MS quantification of structurally similar analytes like Ketoprofen in complex biological matrices. Its use, embedded within a properly validated bioanalytical method, is fundamental to generating high-quality data in DMPK studies. By correcting for inevitable experimental variability, SIL-IS like 4-Bromohypnone-d4 provide the accuracy and precision necessary to confidently assess the pharmacokinetic and metabolic profiles of new drug candidates, ultimately accelerating their path through the development pipeline.
References
- BenchChem. (2025). Application Note: High-Throughput Chiral LC-MS/MS Bioanalytical Method for the Quantification of (R)-Ketoprofen in Human Plasma.
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2000). Determination of (R)- and (S)-ketoprofen in human plasma by liquid chromatography/tandem mass spectrometry following automated solid-phase extraction in the 96-well format. Journal of Mass Spectrometry, 35(10), 1163–1171.
- BenchChem. (2025). A Comparative Guide to FDA Guidelines for Bioanalytical Method Validation with Internal Standards.
- Tettey-Amlalo, R. N., & Kanfer, I. (2009). Rapid UPLC-MS/MS method for the determination of ketoprofen in human dermal microdialysis samples. Journal of Pharmaceutical and Biomedical Analysis, 50(4), 580–586.
- Creek, D. J., Jankevics, A., Breitling, R., Watson, D. G., Barrett, M. P., & Burgess, K. E. (2012). Stable isotope-labeled internal standards are essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Proteome Research, 11(11), 5412-5420.
- Hormazábal, V., & Østensvik, Ø. (2013). Determination of ketoprofen enantiomers in plasma and exudate by liquid chromatography-Mass spectrometry. Analytical Chemistry, an Indian Journal, 13(3), 86-91.
- Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
- Creative Biolabs. (n.d.). Metabolic Stability Assay.
- Agilent Technologies. (2021). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS.
- Williams, T. M., & Cantillon, C. E. (1994). Pharmacokinetics of ketoprofen in rats: effect of age and dose. Journal of Pharmaceutical Sciences, 83(8), 1173–1176.
- Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review.
- Hsu, S. Y., Shaw, C. Y., & Chang, B. L. (1995). A stability-indicating assay HPLC method of ketoprofen. Journal of Food and Drug Analysis, 3(4), 1.
- Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
Sources
- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Rapid UPLC-MS/MS method for the determination of ketoprofen in human dermal microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. hakon-art.com [hakon-art.com]
- 7. "A stability-indicating assay HPLC method of ketoprofen" by S.-Y. Hsu, C.-Y. Shaw et al. [jfda-online.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sci-Hub. RAPID AND SENSITIVE DETERMINATION OF KETOPROFEN IN MICRO-WHOLE BLOOD SAMPLES BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY AND ITS APPLICATION IN A PHARMACOKINETIC STUDY IN RATS / Journal of Liquid Chromatography & Related Technologies, 2011 [sci-hub.box]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Bioanalysis of 4-Bromohypnone-d4 in Biological Matrices
Introduction: The Critical Role of Accurate Quantification
4-Bromohypnone, a synthetic compound with potential applications in pharmaceutical and materials science, necessitates robust and reliable bioanalytical methods for its quantification in biological matrices. In drug development and clinical research, understanding the pharmacokinetic and toxicokinetic profile of a compound is paramount. This requires precise measurement of the analyte in complex biological environments such as plasma, urine, and tissue. To achieve the highest level of accuracy and precision, stable isotope-labeled internal standards are the gold standard.[1][2] This document provides a comprehensive guide to the sample preparation of 4-Bromohypnone-d4, a deuterated analog, from various biological matrices for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The use of a deuterated internal standard like 4-Bromohypnone-d4 is crucial as it shares nearly identical physicochemical properties with the analyte, 4-Bromohypnone.[3] This ensures that it behaves similarly during all stages of sample preparation and analysis, effectively compensating for variability in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[2][4][5] The harmonized guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), consolidated under the International Council for Harmonisation (ICH) M10 guideline, strongly advocate for the use of stable isotope-labeled internal standards to ensure the integrity and reliability of bioanalytical data.[1][6][7][8]
This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the chosen methodologies. By understanding the "why," researchers can better troubleshoot and adapt these methods to their specific needs.
Physicochemical Properties of 4-Bromohypnone
A thorough understanding of the analyte's physicochemical properties is the foundation of a robust bioanalytical method. 4-Bromohypnone, also known as 4'-Bromoacetophenone, is a neutral to weakly basic aromatic ketone.[9][10]
| Property | Value/Description | Source |
| Molecular Formula | C₈H₇BrO | [11] |
| Molecular Weight | 199.04 g/mol | [11] |
| Appearance | White to light yellow crystalline solid | [9] |
| Solubility | Insoluble in water; Soluble in organic solvents like alcohol, ether, chloroform, and acetonitrile. | [9][10] |
| Polarity | Non-polar | Inferred from structure and solubility |
| Chemical Class | Aromatic ketone | Inferred from structure |
Based on these properties, 4-Bromohypnone is expected to be readily extractable from aqueous biological matrices using organic solvents. Its non-polar nature makes it a suitable candidate for reverse-phase chromatography.
The Cornerstone of Accurate Bioanalysis: 4-Bromohypnone-d4 as an Internal Standard
4-Bromohypnone-d4 serves as the ideal internal standard for the quantitative analysis of 4-Bromohypnone. The four deuterium atoms provide a sufficient mass shift for detection by mass spectrometry without significantly altering its chemical behavior.
Key Considerations for Using Deuterated Internal Standards:
-
Isotopic Purity: The deuterated standard should have high isotopic purity to prevent any contribution to the analyte signal.
-
Stability and Back-Exchange: While generally stable, deuterium labels can sometimes undergo back-exchange with protons from the solvent, particularly at non-ideal pH or elevated temperatures. It is crucial to assess the stability of the deuterated internal standard under the conditions of sample storage and preparation.[12]
-
Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte to ensure it experiences the same matrix effects.[3]
Sample Preparation: Strategies for Isolating 4-Bromohypnone-d4
The primary goal of sample preparation is to isolate the analyte and its internal standard from the complex biological matrix, remove interfering substances, and concentrate the sample for analysis.[13] The choice of technique depends on the matrix, the required level of cleanliness, and the desired throughput.
Protein Precipitation (PPT): A Rapid and Efficient Approach for Plasma/Serum
Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma or serum samples.[14] It is particularly well-suited for small molecules that are soluble in organic solvents. Acetonitrile is a common choice for PPT as it efficiently denatures and precipitates proteins while keeping non-polar to moderately polar analytes in solution.[15][16]
Causality Behind the Choice: This method is chosen for its speed, simplicity, and compatibility with high-throughput workflows. For a non-polar compound like 4-Bromohypnone, the high organic content of the final extract is directly compatible with reversed-phase LC-MS/MS analysis. A published method for a similar compound, 2',4',6'-trihydroxyacetophenone, successfully utilized protein precipitation with acetonitrile, demonstrating its suitability for this class of compounds.[17]
Protocol 1: Protein Precipitation of Plasma/Serum Samples
Materials:
-
Blank plasma/serum
-
4-Bromohypnone-d4 working solution (in acetonitrile)
-
Acetonitrile (ACN), HPLC grade, chilled
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
96-well collection plates or microcentrifuge tubes
Procedure:
-
To a 1.5 mL microcentrifuge tube or a well of a 96-well plate, add 50 µL of plasma or serum sample.
-
Add 10 µL of the 4-Bromohypnone-d4 internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate the proteins. The 3:1 ratio of ACN to plasma is effective for efficient protein removal.[16]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean collection plate or autosampler vials for LC-MS/MS analysis.
Workflow for Protein Precipitation:
Caption: Protein Precipitation Workflow for Plasma/Serum Samples.
Liquid-Liquid Extraction (LLE): A Classic Technique for Cleaner Extracts
Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase (the biological matrix) and an organic solvent.[18] For a neutral, non-polar compound like 4-Bromohypnone, extraction into a water-immiscible organic solvent is highly effective.[19][20]
Causality Behind the Choice: LLE provides a cleaner extract compared to PPT by removing not only proteins but also highly polar and some endogenous materials that might cause matrix effects. The choice of extraction solvent is critical and should be based on the analyte's polarity. For 4-Bromohypnone, solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are suitable choices.
Protocol 2: Liquid-Liquid Extraction of Urine Samples
Materials:
-
Urine sample
-
4-Bromohypnone-d4 working solution (in methanol)
-
Methyl tert-butyl ether (MTBE)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water)
Procedure:
-
To a glass tube, add 200 µL of urine sample.
-
Add 20 µL of the 4-Bromohypnone-d4 internal standard working solution.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes to ensure efficient extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Workflow for Liquid-Liquid Extraction:
Caption: Liquid-Liquid Extraction Workflow for Urine Samples.
Solid-Phase Extraction (SPE): The Gold Standard for Cleanliness and Selectivity
Solid-phase extraction provides the cleanest extracts by utilizing the affinity of the analyte for a solid sorbent.[21] For a non-polar compound like 4-Bromohypnone, a reversed-phase sorbent (e.g., C18) is ideal. The general steps involve conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte.[22][23]
Causality Behind the Choice: SPE is the method of choice when the highest level of sensitivity and specificity is required, as it significantly reduces matrix effects.[24][25] While more complex and costly than PPT or LLE, the resulting clean extract can improve the longevity of the analytical column and mass spectrometer. A method for the SPE of aromatic hydrocarbons from water samples using a C18 sorbent provides a good starting point for developing a method for 4-Bromohypnone.[26]
Protocol 3: Solid-Phase Extraction of Tissue Homogenates
Part A: Tissue Homogenization
-
Excise the tissue of interest and rinse with cold phosphate-buffered saline (PBS) to remove excess blood.[27]
-
Blot the tissue dry and weigh it.
-
Add the tissue to a homogenization tube with an appropriate volume of homogenization buffer (e.g., PBS) to achieve a desired concentration (e.g., 1:4 w/v).[28] For every 100 mg of tissue, use 400 µL of buffer.[29]
-
Homogenize the tissue using a mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer) on ice.
-
Centrifuge the homogenate at >10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (the tissue homogenate) for SPE.
Part B: Solid-Phase Extraction Materials:
-
Tissue homogenate
-
4-Bromohypnone-d4 working solution (in methanol)
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg/1 mL)
-
Methanol, HPLC grade
-
Deionized water
-
Elution solvent (e.g., acetonitrile or methanol)
-
SPE manifold
Procedure:
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Load: To 200 µL of tissue homogenate, add 20 µL of the 4-Bromohypnone-d4 internal standard working solution. Load the mixture onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Elute: Elute the analyte and internal standard with 1 mL of acetonitrile into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of a suitable solvent for LC-MS/MS analysis.
Workflow for Solid-Phase Extraction:
Caption: Solid-Phase Extraction Workflow for Tissue Samples.
Method Validation: Ensuring Trustworthy and Authoritative Results
A bioanalytical method is only as good as its validation.[30] Adherence to the ICH M10 guideline ensures that the method is robust, reliable, and fit for its intended purpose.[1][6][7] The following parameters must be thoroughly evaluated:
| Validation Parameter | Description and Importance |
| Selectivity and Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is crucial to avoid interference from endogenous matrix components or metabolites. |
| Accuracy and Precision | Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual measurements. Both are assessed at multiple concentration levels to ensure the method is reliable across the entire calibration range. |
| Calibration Curve | A series of standards of known concentrations used to generate a response curve from which the concentration of the analyte in unknown samples can be determined. Linearity and range are key characteristics. |
| Recovery | The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to that of an unextracted standard. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte and internal standard. This must be assessed to ensure that different sources of the biological matrix do not affect the accuracy of the results.[5][24][25][31] |
| Stability | The stability of the analyte and internal standard in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage). |
Conclusion
The successful quantification of 4-Bromohypnone-d4 in biological matrices is achievable through the careful selection and optimization of sample preparation techniques. This guide provides a foundation for developing robust and reliable bioanalytical methods using protein precipitation, liquid-liquid extraction, and solid-phase extraction. By understanding the scientific principles behind each method and adhering to regulatory guidelines for validation, researchers can generate high-quality data that is essential for advancing drug development and scientific research. The use of a deuterated internal standard, such as 4-Bromohypnone-d4, is a critical component of this process, ensuring the accuracy and precision required for making informed decisions.
References
-
Matrix Effects in LC-MS: Challenges and Solutions. Pittcon Conference & Expo. [Link]
-
Dadgar, D., et al. (1995). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 13(2), 89-105. [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency. (2011). [Link]
-
Mei, H., et al. (2003). Matrix effects: Causes and solutions. In W. A. Korfmacher (Ed.), Using Mass Spectrometry for Drug Metabolism Studies (pp. 1-28). CRC Press. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. (2022). [Link]
-
Bioanalytical Method Development and Validation Services. Charles River Laboratories. [Link]
-
Comparing Supported Liquid Extraction and Liquid–Liquid Extraction: for extracting Acidic, Basic, and Neutral Analytes from Plasma. LCGC International. (2022). [Link]
-
Fard, G. K., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5534-5556. [Link]
-
Trufelli, H., et al. (2011). Matrix Effects and Application of Matrix Effect Factor. Mass Spectrometry, 25(4), 379-391. [Link]
-
Kim, J., et al. (2020). Development and Validation of an LC-MS/MS Assay to Quantitate 2',4',6'-Trihydroxyacetophenone in Rat and Dog Plasma and its Application to a Pharmacokinetic Study. Molecules, 25(19), 4373. [Link]
-
Evaluation of Acetonitrile Precipitation as a Method for Separating Small from High Molecular Mass Proteins in Cytosol from MCF-7 Breast Cancer Cells. University of Maryland. [Link]
-
The Value of Deuterated Internal Standards. KCAS Bio. (2017). [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Resolve Mass Spectrometry. (2023). [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Resolve Mass Spectrometry. (2023). [Link]
-
Deuterated internal standards and bioanalysis. AptoChem. [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]
-
Liquid-liquid extraction for neutral, acidic and basic compounds. TOPTION INSTRUMENT CO.,LTD. (2022). [Link]
-
Bruce, S. J., et al. (2013). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. Metabolomics, 9(4), 846-855. [Link]
-
Harney, D. J., et al. (2020). A simple organic solvent precipitation method to improve detection of low molecular weight proteins. Proteomics, 20(21-22), 2000109. [Link]
-
Studzińska, S., & Buszewski, B. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega, 2(11), 7731-7739. [Link]
-
Liquid-Liquid Extraction. Chemistry LibreTexts. (2021). [Link]
-
Solid-Phase Extraction (SPE) Method Development. Waters Corporation. [Link]
-
Liquid–liquid extraction. Wikipedia. [Link]
-
Lee, H. B., et al. (2011). Development of solid-phase extraction method for the determination of aromatic sensitisers in paper mill effluent. International Journal of Environmental Analytical Chemistry, 91(14), 1335-1347. [Link]
-
Puchalska, P., et al. (2022). Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS. Metabolites, 12(1), 59. [Link]
-
How to prepare Tissue Homogenate samples?. Sunlong Biotech. (2022). [Link]
-
The Fundamentals of Solid Phase Extraction (SPE). Restek. (2021). [Link]
-
Solid-phase extraction. Wikipedia. [Link]
-
Tissue sample preparation in bioanalytical assays. ResearchGate. (2015). [Link]
-
Tissue homogenates procedure. Rules Based Medicine. [Link]
-
Dórea, H. S., et al. (2004). Liquid chromatography-tandem mass spectrometry for the determination of low-molecular mass aldehydes in human urine. Journal of Chromatography B, 801(2), 307-314. [Link]
-
Isobaric Metabolites in Urine Analyzed with LCMS. MicroSolv Technology Corporation. [Link]
-
Gil, R. B., et al. (2015). Targeting human urinary metabolome by LC–MS. e-Repositori UPF. [Link]
-
van den Broek, I., et al. (2014). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 6(16), 2203-2216. [Link]
-
Sample Preparation for HPLC. University of Florida. [Link]
-
Xiong, Y., & Bartlett, M. G. (2011). Derivatization methods for quantitative bioanalysis by LC-MS/MS. Bioanalysis, 3(15), 1737-1752. [Link]
-
LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer. Frontiers. (2022). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Matrix Effects in LC-MS: Challenges and Solutions [app.swapcard.com]
- 5. longdom.org [longdom.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. criver.com [criver.com]
- 9. 4'-Bromoacetophenone | 99-90-1 [chemicalbook.com]
- 10. 4'-Bromoacetophenone CAS#: 99-90-1 [m.chemicalbook.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. drum.lib.umd.edu [drum.lib.umd.edu]
- 16. agilent.com [agilent.com]
- 17. Development and Validation of an LC-MS/MS Assay to Quantitate 2',4',6'-Trihydroxyacetophenone in Rat and Dog Plasma and its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 19. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 22. The Fundamentals of Solid Phase Extraction (SPE) [discover.restek.com]
- 23. sigmaaldrich.cn [sigmaaldrich.cn]
- 24. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 25. tandfonline.com [tandfonline.com]
- 26. tandfonline.com [tandfonline.com]
- 27. m.sunlongbiotech.com [m.sunlongbiotech.com]
- 28. rbm.iqvia.com [rbm.iqvia.com]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 31. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 4-Bromohypnone using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note presents a detailed protocol for the development and validation of a robust calibration curve for the quantification of 4-Bromohypnone using its deuterated analog, 4-Bromohypnone-d4, as an internal standard. The methodology leverages the precision and sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of 4-Bromohypnone in various matrices. The protocols outlined herein adhere to the principles of analytical method validation as described in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]
Introduction: The Rationale for a Deuterated Internal Standard
Accurate quantification of analytes by LC-MS/MS can be compromised by several factors, including variability in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument performance.[3][4] The use of a stable isotope-labeled internal standard (SIL-IS), such as 4-Bromohypnone-d4, is a cornerstone of high-quality quantitative analysis. A deuterated internal standard is chemically and physically almost identical to the analyte of interest, ensuring that it behaves similarly during extraction, chromatography, and ionization.[3][5] By adding a known concentration of 4-Bromohypnone-d4 to all samples, standards, and quality controls, variations in the analytical process can be effectively normalized, leading to significantly improved accuracy and precision.[3][6] This approach forms the basis of isotope dilution mass spectrometry (IDMS), a powerful technique for obtaining reliable quantitative data.[3]
4-Bromohypnone, also known as 4'-Bromoacetophenone, is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Its accurate quantification is essential for process monitoring, quality control, and pharmacokinetic studies.
Chemical Structure of 4-Bromohypnone:
Experimental Design and Protocols
Materials and Reagents
-
4-Bromohypnone (analyte) reference standard (≥98% purity)
-
4-Bromohypnone-d4 (internal standard) reference standard (≥98% purity, isotopic purity ≥99%)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Autosampler vials
Preparation of Stock and Working Solutions
Causality: The accuracy of the entire analytical method hinges on the precise preparation of stock solutions. It is critical to use high-purity reference standards and calibrated equipment. Serial dilutions are performed to create a range of calibration standards that encompass the expected concentration of the analyte in unknown samples.[7]
Protocol 1: Stock Solution Preparation
-
Analyte Stock (1 mg/mL): Accurately weigh approximately 10 mg of 4-Bromohypnone and dissolve it in 10 mL of methanol in a Class A volumetric flask.
-
Internal Standard Stock (1 mg/mL): Accurately weigh approximately 10 mg of 4-Bromohypnone-d4 and dissolve it in 10 mL of methanol in a Class A volumetric flask.
Protocol 2: Working Standard and Internal Standard Solution Preparation
-
Analyte Working Standard (100 µg/mL): Dilute 1 mL of the 1 mg/mL analyte stock solution to 10 mL with methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute 100 µL of the 1 mg/mL internal standard stock solution to 10 mL with methanol. This working solution will be spiked into all samples to a final concentration of 100 ng/mL.
Calibration Curve and Quality Control Sample Preparation
Causality: The calibration curve establishes the relationship between the instrument response (peak area ratio) and the concentration of the analyte.[7][8] Quality control (QC) samples are prepared at different concentrations to assess the accuracy and precision of the method during validation and routine analysis.
Table 1: Preparation of Calibration Curve Standards
| Standard Level | Analyte Working Std. (100 µg/mL) Volume (µL) | Final Volume (mL) with Methanol | Final Concentration (ng/mL) |
| CAL 1 | 1 | 10 | 1 |
| CAL 2 | 5 | 10 | 5 |
| CAL 3 | 10 | 10 | 10 |
| CAL 4 | 50 | 10 | 50 |
| CAL 5 | 100 | 10 | 100 |
| CAL 6 | 250 | 10 | 250 |
| CAL 7 | 500 | 10 | 500 |
| CAL 8 | 1000 | 10 | 1000 |
Table 2: Preparation of Quality Control Samples
| QC Level | Analyte Working Std. (100 µg/mL) Volume (µL) | Final Volume (mL) with Methanol | Final Concentration (ng/mL) |
| LLOQ | 2.5 | 10 | 2.5 |
| LQC | 7.5 | 10 | 7.5 |
| MQC | 400 | 10 | 400 |
| HQC | 800 | 10 | 800 |
Protocol 3: Final Sample Preparation
-
To 90 µL of each calibration standard and QC sample, add 10 µL of the Internal Standard Working Solution (10 µg/mL).
-
Vortex briefly to mix.
-
Transfer to autosampler vials for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS Method
Causality: The chromatographic conditions are optimized to achieve a sharp, symmetrical peak for 4-Bromohypnone, with adequate separation from any potential matrix interferences. The mass spectrometer is tuned for maximum sensitivity and specificity for both the analyte and the internal standard.
Liquid Chromatography Conditions
| Parameter | Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Capillary Voltage | 3.0 kV |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| 4-Bromohypnone | 199.0 | 183.0 | 100 | 15 |
| 4-Bromohypnone-d4 | 203.0 | 187.0 | 100 | 15 |
Note: The exact m/z values for 4-Bromohypnone are based on its molecular weight of approximately 199.04 g/mol . The d4-labeled internal standard will have a mass shift of +4 Da.
Data Analysis and Calibration Curve Construction
-
Integrate the peak areas for both the analyte and the internal standard in each chromatogram.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).
-
Perform a linear regression analysis on the calibration curve. A weighting factor of 1/x or 1/x² may be applied to ensure accuracy at the lower end of the curve.[8]
-
The coefficient of determination (r²) should be ≥ 0.99.
Method Validation
A comprehensive method validation should be performed according to ICH Q2(R2) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.
Table 4: Method Validation Parameters and Acceptance Criteria
| Parameter | Assessment | Acceptance Criteria |
| Linearity | 8-point calibration curve | r² ≥ 0.99 |
| Range | From LLOQ to the highest calibration standard | Within linear range |
| Accuracy | Analysis of QC samples at 4 levels (n=5) | Mean concentration within ±15% of nominal (±20% for LLOQ) |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) of QC samples (n=5) | %CV ≤ 15% (≤ 20% for LLOQ) |
| Limit of Quantification (LLOQ) | Lowest concentration on the calibration curve with acceptable accuracy and precision | S/N ≥ 10 |
| Specificity | Analysis of blank matrix to assess for interferences at the retention times of the analyte and IS | No significant interfering peaks |
Visualization of Workflows
Caption: Overall analytical workflow from sample preparation to quantification.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the development of a reliable calibration curve for the quantification of 4-Bromohypnone using 4-Bromohypnone-d4 as an internal standard. By following the detailed steps for standard preparation, instrumental analysis, and data processing, researchers can achieve accurate and precise results. The principles of method validation outlined herein ensure the generation of high-quality, defensible data suitable for a range of applications in pharmaceutical development and research.
References
-
International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
Borges, N. C., et al. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Journal of Mass Spectrometry, 44(8), 1163-1169. [Link]
-
National Measurement Laboratory. (2003). Preparation of Calibration Curves - A Guide to Best Practice. [Link]
-
Strobl, M., et al. (2015). NIR-emitting aza-BODIPY dyes - new building blocks for broad-range optical pH sensors. ResearchGate. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Lee, M. S., & Yip, A. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Clinical Chemistry, 68(9), 1123–1133. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
- Unknown. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. A website with no clear author or title.
-
PubChem. p-Bromoacetophenone. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Atomic Spectroscopy. (2024). Evaluation of Internal Standards for the Mass-shift Analyses of As, Fe, S, and Zn in Biological Reference Materials Using ICP- Reaction Cell -MS. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]
-
ResearchGate. Preparation of calibration standards. [Link]
-
Hoofnagle, A. N., et al. (2017). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry, 63(3), 656–664. [Link]
-
PubMed. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. [Link]
-
ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link]
-
Clinical Chemistry. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]
-
PMC. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
Sources
- 1. d4propertiesllc.com [d4propertiesllc.com]
- 2. chiron.no [chiron.no]
- 3. 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. massbank.eu [massbank.eu]
- 7. p-Bromoacetophenone | C8H7BrO | CID 7466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dioxin20xx.org [dioxin20xx.org]
Application Note: A Robust Framework for Analytical Method Validation Utilizing 4-Bromohypnone-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note provides a detailed guide for the validation of analytical methods, specifically focusing on the strategic implementation of 4-Bromohypnone-d4 as a deuterated internal standard. In the landscape of pharmaceutical analysis and drug development, the imperative for precise and reliable quantitative data is paramount. This document moves beyond a mere checklist of validation parameters, offering a scientifically grounded framework rooted in the principles of causality and self-validating systems. We will explore the rationale behind experimental design, the interpretation of results, and the establishment of a method that is not only compliant with regulatory expectations but is also scientifically robust and fit for its intended purpose. The protocols and methodologies described herein are aligned with the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation.[1][2]
The Foundational Role of a Deuterated Internal Standard
In quantitative analysis, particularly in complex matrices, the use of an internal standard (IS) is a cornerstone of a robust method.[3][4] An IS is a compound of known concentration added to all samples, calibrators, and quality controls, which helps to correct for variability during sample preparation and analysis.[5] The ideal IS co-elutes with the analyte and exhibits similar physicochemical properties, thereby compensating for fluctuations in extraction recovery, injection volume, and ionization efficiency in mass spectrometry.[6][7][8]
Deuterated standards, such as 4-Bromohypnone-d4, are considered the gold standard for mass spectrometry-based quantification.[6][7] The substitution of hydrogen atoms with deuterium results in a compound that is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing for its independent detection by the mass spectrometer. This near-identical chemical behavior ensures that the IS and analyte experience similar matrix effects and processing efficiencies, leading to highly accurate and precise quantification.[7][8]
Physicochemical Profile and Handling of 4-Bromohypnone-d4
A thorough understanding of the internal standard's properties is critical for its effective use.
2.1. Chemical Properties
| Property | Value |
| Chemical Name | 1-(4-bromophenyl-2,3,5,6-d4)ethan-1-one |
| Synonyms | 4'-Bromoacetophenone-d4 |
| Molecular Formula | C₈H₃D₄BrO |
| Molecular Weight | ~203.08 g/mol |
| Appearance | Typically a solid |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and DMSO. |
Note: The exact molecular weight may vary slightly based on the degree of deuteration.
2.2. Safety and Handling
Based on the safety data sheet for the non-deuterated analogue, 4'-Bromoacetophenone, the following precautions should be observed:
-
Hazard Statements: May be harmful if swallowed and may cause skin and eye irritation.[1][2][6]
-
Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][6] Avoid inhalation of dust and ensure adequate ventilation.[2] Store in a tightly sealed container in a cool, dry place.
The Validation Workflow: A Step-by-Step Guide
The validation of an analytical method is a systematic process to demonstrate its suitability for the intended purpose. The following sections provide detailed protocols for the key validation parameters.
Caption: A streamlined workflow for analytical method validation.
3.1. Specificity and Selectivity
Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of other components in the sample matrix, such as metabolites, impurities, and endogenous substances.
Protocol:
-
Blank Matrix Analysis: Analyze at least six different batches of the blank biological matrix (e.g., plasma, urine) to assess for any interfering peaks at the retention times of the analyte and 4-Bromohypnone-d4.
-
Analyte and IS Spiking: Spike the blank matrix with the analyte at the Lower Limit of Quantification (LLOQ) and with 4-Bromohypnone-d4 at its working concentration.
-
Analysis of Potentially Interfering Substances: If available, analyze samples containing known metabolites or structurally similar compounds to ensure they do not co-elute and interfere with the analyte or IS.
Acceptance Criteria:
-
The response of interfering peaks in the blank matrix should be less than 20% of the response of the analyte at the LLOQ and less than 5% of the response of the internal standard.
3.2. Linearity and Range
Objective: To establish the relationship between the concentration of the analyte and the analytical response over a defined range.
Protocol:
-
Preparation of Calibration Standards: Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the analyte. A minimum of six non-zero concentration levels is recommended.
-
Addition of Internal Standard: Add a constant concentration of 4-Bromohypnone-d4 to each calibration standard.
-
Analysis and Curve Generation: Analyze the calibration standards and plot the peak area ratio (analyte peak area / IS peak area) against the nominal concentration of the analyte.
-
Regression Analysis: Perform a linear regression analysis (typically a weighted 1/x or 1/x²) to determine the slope, intercept, and correlation coefficient (r²).
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ).
Illustrative Linearity Data:
| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio | Back-Calculated Conc. (ng/mL) | % Deviation |
| 1 | 1,250 | 50,000 | 0.025 | 0.98 | -2.0% |
| 5 | 6,300 | 51,000 | 0.124 | 5.10 | +2.0% |
| 25 | 30,500 | 49,500 | 0.616 | 24.8 | -0.8% |
| 100 | 122,000 | 50,500 | 2.416 | 101.2 | +1.2% |
| 500 | 615,000 | 50,000 | 12.300 | 498.5 | -0.3% |
| 1000 | 1,240,000 | 51,500 | 24.078 | 1005.2 | +0.5% |
3.3. Accuracy and Precision
Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of agreement among individual measurements (precision).
Protocol:
-
Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 3x LLOQ, 30-50% of the calibration range, and 75-90% of the upper limit).
-
Intra-day (Repeatability) and Inter-day (Intermediate Precision) Analysis:
-
Intra-day: Analyze at least five replicates of each QC level on the same day.
-
Inter-day: Analyze at least five replicates of each QC level on at least three different days.
-
-
Calculation: Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each QC level. Accuracy is expressed as the percent recovery of the mean measured concentration from the nominal concentration.
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value.
-
Precision: The %CV should not exceed 15%.
Illustrative Accuracy and Precision Data:
| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Mean Conc. (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Low | 3 | 2.95 | 98.3 | 4.5 | 3.05 | 101.7 | 6.8 |
| Medium | 200 | 205.4 | 102.7 | 3.2 | 198.8 | 99.4 | 5.1 |
| High | 800 | 790.2 | 98.8 | 2.8 | 810.5 | 101.3 | 4.2 |
3.4. Stability
Objective: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples that have been kept at room temperature for a duration that mimics the expected sample handling time.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the expected sample storage time.
-
Post-Preparative Stability: Analyze processed samples (e.g., in the autosampler) after they have been stored for a defined period.
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the mean concentration of the freshly prepared samples.
Data Interpretation and System Suitability
Before initiating any analytical run, a system suitability test must be performed to ensure the analytical system is performing adequately. This typically involves injecting a standard solution and verifying parameters such as peak area, retention time, and signal-to-noise ratio.
Caption: A logical flow for data interpretation and quality control.
Conclusion
The successful validation of an analytical method is a critical prerequisite for its use in regulated environments. The use of a deuterated internal standard, such as 4-Bromohypnone-d4, is a powerful strategy to enhance the accuracy and precision of quantitative mass spectrometry-based assays. By following the systematic approach and detailed protocols outlined in this application note, researchers can establish a robust and reliable analytical method that is fit for its intended purpose and compliant with global regulatory standards.
References
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. (n.d.). National Cancer Institute. Retrieved from [Link]
-
Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards. (2005). PubMed. Retrieved from [Link]
-
Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Moperone-d4. (n.d.). PubChem. Retrieved from [Link]
-
Determination of astragaloside Ⅳ of eight area in Astragali Radix is by HPLC-ELSD internal standard method. (2011). ResearchGate. Retrieved from [Link]
- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? (n.d.).
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. Retrieved from [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2013). ResearchGate. Retrieved from [Link]
-
Analytical Performance & Method Validation. (n.d.). Retrieved from [Link]
-
Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. (2019). Taylor & Francis Online. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]
-
Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. (2020). Bioanalysis Zone. Retrieved from [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). Ellutia. Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. Retrieved from [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. Retrieved from [Link]
-
Analytical Method Development and Validation in Pharmaceuticals. (2025). Retrieved from [Link]
-
When Should an Internal Standard be Used? (2015). LCGC International. Retrieved from [Link]
-
8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian. Retrieved from [Link]
-
LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Handbook of Analytical Validation. (2002). Routledge. Retrieved from [Link]
-
LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2023). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
Comparison of a Stable Isotope-Labeled and an Analog Internal Standard for the Quantification of Everolimus by a Liquid Chromatography-Tandem Mass Spectrometry Method. (2017). PubMed. Retrieved from [Link]
-
Synthesis of Carnosine-d7 and Anserine-d4 for Use as Internal Standards in Liquid Chromatography–Mass Spectrometry. (2018). ResearchGate. Retrieved from [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2011). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. cochise.edu [cochise.edu]
- 4. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. www2.mst.dk [www2.mst.dk]
role of 4-Bromohypnone-d4 in metabolite identification studies
Application Note & Protocol
Leveraging 4-Bromohypnone-d4 for Robust Metabolite Identification and Quantification using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
The accurate identification and quantification of drug metabolites are cornerstones of modern drug discovery and development, essential for elucidating biotransformation pathways and assessing the safety and efficacy of new chemical entities.[1][2] However, complex biological matrices often introduce significant analytical challenges, such as ion suppression and variability in sample recovery, which can compromise data integrity.[1][3] Stable Isotope Labeled (SIL) internal standards are the gold standard for mitigating these issues.[4][5] This guide provides a detailed framework for the application of 4-Bromohypnone-d4, a deuterated analog of 4-Bromohypnone (p-Bromoacetophenone), as a next-generation internal standard in metabolite identification (MetID) studies. We will explore the underlying principles of stable isotope labeling and present detailed protocols for its use in an in vitro metabolism experiment using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), demonstrating its dual role in both confident metabolite discovery and precise quantification.
The Foundational Principle: Stable Isotope Labeling in Mass Spectrometry
In quantitative and qualitative bioanalysis, the goal is to achieve the highest possible accuracy and precision. Mass spectrometry, while highly sensitive, is susceptible to variations arising from the sample matrix, extraction efficiency, and instrument performance.[6][7] A Stable Isotope Labeled Internal Standard (SIL-IS) is a near-perfect control for these variables.
Why Deuterium Labeling is a Superior Approach:
A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced by a heavier stable isotope, such as replacing hydrogen (¹H) with deuterium (²H or D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N.[8] 4-Bromohypnone-d4 is a deuterated analog of 4-Bromohypnone, meaning four specific hydrogen atoms have been replaced with deuterium.
The core advantages of this approach are rooted in its physicochemical properties:
-
Identical Chemical Behavior: Deuterated standards are chemically identical to their non-labeled counterparts.[5][6] This ensures they behave in the same manner during every step of the analytical process: sample extraction, derivatization, and chromatographic separation (co-elution).
-
Distinct Mass Signature: The mass difference introduced by the deuterium atoms allows the SIL-IS to be clearly distinguished from the endogenous analyte by the mass spectrometer.[9] This mass shift is the key to both identification and quantification.
-
Correction for Matrix Effects: Because the SIL-IS co-elutes with the analyte, it experiences the exact same ionization suppression or enhancement effects in the MS source.[5][6] By calculating the ratio of the analyte signal to the internal standard signal, these effects are effectively normalized, leading to highly accurate quantification.
By incorporating 4-Bromohypnone-d4, we create a self-validating system where the internal standard acts as a reliable tracer for the parent compound and its metabolites throughout the entire workflow.
Experimental Design: Metabolite Discovery with 4-Bromohypnone-d4
This section outlines a typical in vitro MetID study using human liver microsomes (HLM) to simulate hepatic metabolism. We will treat 4-Bromohypnone as the parent drug to identify its potential metabolites.
The Core Causality: When 4-Bromohypnone is incubated with HLMs, it will be metabolized. If the deuterium labels on 4-Bromohypnone-d4 are placed on a part of the molecule that is not metabolically cleaved, the deuterated standard will undergo the exact same metabolic transformations as the parent drug. This creates a unique "isotope doublet" signature for every metabolite: a pair of peaks in the mass spectrum separated by the mass of the incorporated deuterium atoms (in this case, ~4 Da). Searching for these doublets in the complex dataset is a highly effective strategy for pinpointing metabolites with high confidence.[10]
Overall Experimental Workflow Diagram
Caption: High-level workflow for MetID studies using a SIL-IS.
Detailed Protocols
Protocol 1: In Vitro Incubation with Human Liver Microsomes
This protocol is designed to generate metabolites of 4-Bromohypnone.
Materials:
-
4-Bromohypnone (Parent Drug)
-
4-Bromohypnone-d4 (Internal Standard)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
NADPH Regeneration System (e.g., solutions A & B)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA)
Procedure:
-
Prepare Incubation Mix: In a microcentrifuge tube, prepare the master mix on ice. For a 200 µL final reaction volume:
-
156 µL 0.1 M Phosphate Buffer
-
20 µL NADPH Regeneration System Solution A
-
4 µL HLM (final concentration: 0.4 mg/mL)
-
10 µL NADPH Regeneration System Solution B
-
-
Pre-incubation: Pre-warm the master mix at 37°C for 5 minutes.
-
Initiate Reaction: Add 10 µL of 4-Bromohypnone working solution (e.g., 200 µM in 50:50 MeOH:Water) to the master mix to start the reaction (final concentration: 10 µM).
-
Control Samples: Prepare two control incubations:
-
Negative Control: Replace the HLM with buffer to check for non-enzymatic degradation.
-
Time-Zero (T0) Control: Add the termination solvent (Step 5) before adding the parent drug.
-
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes in a shaking water bath.
-
Reaction Termination: Stop the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard, 4-Bromohypnone-d4, at a fixed concentration (e.g., 100 nM). The early addition of the IS is critical to control for variability in the subsequent extraction steps.[7]
Protocol 2: Sample Preparation (Protein Precipitation)
-
Vortex: Vortex the terminated reaction tubes vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Extract: Carefully transfer the supernatant to a new 96-well plate or autosampler vials.
-
Evaporate & Reconstitute (Optional but Recommended): For increased sensitivity, evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water / 5% ACN with 0.1% FA). This step concentrates the sample and ensures compatibility with the LC system.
Protocol 3: LC-MS/MS Analysis
The following are example parameters. Actual conditions must be optimized for the specific instrument and analytes.
| LC Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 8 min; hold at 95% B for 2 min; re-equilibrate for 3 min |
| MS Parameter | Condition |
| Instrument | Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) & Full Scan |
| MRM Transitions | See table below |
MRM Transitions for Parent Drug and IS: Note: These are hypothetical transitions based on the structure of 4-Bromohypnone (MW: 199.04 g/mol ). The precursor ion [M+H]⁺ is ~200.0. A common fragmentation is the loss of the methyl group or the acetyl group. The bromine isotopes (⁷⁹Br and ⁸¹Br) will result in a characteristic M, M+2 pattern.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |
| 4-Bromohypnone | 199.9 / 201.9 | 184.9 / 186.9 | Quantifier |
| 4-Bromohypnone | 199.9 / 201.9 | 156.9 / 158.9 | Qualifier |
| 4-Bromohypnone-d4 | 203.9 / 205.9 | 188.9 / 190.9 | Internal Standard |
Data Analysis and Interpretation
Qualitative Analysis: Finding Metabolites
-
Full Scan Analysis: Analyze the full scan data from the T=60 min sample and compare it to the T0 control. Look for new peaks present only in the incubated sample.
-
Isotope Doublet Hunting: The key advantage of 4-Bromohypnone-d4 is its ability to "flag" metabolites. Search the full scan data for pairs of ions separated by 4.025 Da (the mass difference of d4 vs H4).[10] These pairs, which should also co-elute, are high-confidence metabolite candidates.
-
Structural Elucidation: Use the MS/MS fragmentation data of the candidate peaks to propose a structure. Common metabolic reactions include hydroxylation (+16 Da), reduction of the ketone (+2 Da), or glucuronidation (+176 Da).
Hypothetical Metabolic Pathway
Caption: Parallel metabolism of the drug and its deuterated IS.
Quantitative Analysis: Determining Parent Drug Consumption
-
Peak Integration: Integrate the peak areas for the 4-Bromohypnone quantifier transition and the 4-Bromohypnone-d4 transition in all samples (calibrators, QCs, and study samples).
-
Calculate Response Ratio: Determine the Peak Area Ratio (PAR) for each sample:
-
PAR = (Peak Area of 4-Bromohypnone) / (Peak Area of 4-Bromohypnone-d4)
-
-
Calibration Curve: Generate a calibration curve by plotting the PAR of the calibration standards against their known concentrations. Apply a linear regression with 1/x² weighting.
-
Calculate Unknown Concentrations: Use the regression equation from the calibration curve to determine the concentration of 4-Bromohypnone remaining in the incubation samples based on their measured PAR. This allows for the precise calculation of metabolic rate.
Conclusion
The use of a stable isotope-labeled internal standard like 4-Bromohypnone-d4 is indispensable for modern metabolite identification and quantification studies.[1][9] It provides a robust internal control that corrects for nearly all sources of analytical variability, from sample extraction to MS ionization.[5][6] Furthermore, its unique ability to generate isotopic doublets for metabolites dramatically enhances the confidence and efficiency of the metabolite discovery process. By implementing the principles and protocols outlined in this guide, researchers can significantly improve the quality, accuracy, and reliability of their drug metabolism data, leading to more informed decisions in the drug development pipeline.
References
- Isotopic Labeling of Metabolites in Drug Discovery Applic
- Stable Isotope Labeling. BOC Sciences.
- The use of stable isotope labelling for the analytical chemistry of drugs. Wiley Online Library.
- Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions.
- Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PubMed Central.
- Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. PubMed.
- Synthesis and Application of Deuterated 2-Hydroxydiplopterol as an Internal Standard for Mass Spectrometry- Based Quantific
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Application Notes and Protocols for Utilizing Deuterated Standards in Metabolomics Workflows. Benchchem.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- Synthesis Of Three Deuterium Internal Standards And Their Application In Ambient Mass Spectrometry. Globe Thesis.
- A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry. Thermo Fisher Scientific.
- p-Bromoacetophenone | C8H7BrO | CID 7466. PubChem.
- Analytical strategies for identifying drug metabolites. PubMed.
- Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry. NIH.
Sources
- 1. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globethesis.com [globethesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. metsol.com [metsol.com]
- 9. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming matrix effects with 4-Bromohypnone-d4 in bioanalysis
Welcome to the technical support center for the application of 4-Bromohypnone-d4 as an internal standard in bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting advice for overcoming matrix effects and ensuring robust and reliable quantification in LC-MS/MS assays.
Introduction: The Challenge of Matrix Effects in Bioanalysis
In the field of bioanalysis, particularly in pharmacokinetic and metabolism studies, the accuracy and precision of quantitative methods are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique due to its high sensitivity and selectivity.[1][2] However, a significant challenge in LC-MS/MS-based bioanalysis is the phenomenon known as the "matrix effect."
The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting components from the biological matrix (e.g., plasma, urine, tissue homogenates).[3][4] These interfering substances, which can include phospholipids, salts, and metabolites, can either suppress or enhance the analyte signal, leading to inaccurate and unreliable quantitative results.[3][5][6] Regulatory bodies such as the FDA require a thorough evaluation of matrix effects during bioanalytical method validation to ensure data integrity.[7][8][9][10]
One of the most effective strategies to compensate for matrix effects is the use of a stable isotope-labeled (SIL) internal standard (IS).[11][12] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes like deuterium (²H or D), ¹³C, or ¹⁵N.[13] The underlying principle is that the SIL-IS will experience the same matrix effects and variability in sample processing as the analyte. By using the peak area ratio of the analyte to the SIL-IS for quantification, these variations can be effectively normalized.[13]
This guide focuses on the practical application and troubleshooting when using 4-Bromohypnone-d4 , a deuterated analog of 4-Bromohypnone, as an internal standard to mitigate matrix effects in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is 4-Bromohypnone-d4 and why is it used as an internal standard?
A1: 4-Bromohypnone-d4 is a deuterated form of 4-Bromohypnone (also known as p-bromoacetophenone), where four hydrogen atoms have been replaced with deuterium atoms. This mass shift allows it to be distinguished from the unlabeled analyte by the mass spectrometer. As a stable isotope-labeled internal standard, it is expected to have nearly identical chemical and physical properties to the analyte. This includes similar extraction recovery, chromatographic retention time, and ionization efficiency, making it an ideal candidate to compensate for matrix effects and other sources of analytical variability.[13]
Q2: How does 4-Bromohypnone-d4 help in overcoming matrix effects?
A2: Matrix effects, such as ion suppression or enhancement, are caused by co-eluting compounds from the biological sample that interfere with the ionization of the analyte in the mass spectrometer's ion source.[5] Since 4-Bromohypnone-d4 is structurally and chemically almost identical to the analyte, it is affected by these interferences in the same way. By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.[13]
Q3: What are the key considerations when selecting a deuterated internal standard like 4-Bromohypnone-d4?
A3: When selecting a deuterated internal standard, several factors are crucial:
-
Isotopic Purity: The internal standard should have a high degree of deuteration and be free from significant amounts of the unlabeled analyte to avoid interference.
-
Stability of the Label: The deuterium atoms should be placed in positions on the molecule where they are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix.
-
Mass Difference: The mass difference between the analyte and the internal standard should be sufficient to prevent isotopic crosstalk. A difference of at least 3-4 Da is generally recommended.
-
Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte to ensure they are subjected to the same matrix effects at the same time.
Q4: Can the use of 4-Bromohypnone-d4 completely eliminate matrix effects?
A4: While 4-Bromohypnone-d4 is a powerful tool for compensating for matrix effects, it may not completely eliminate them in all situations.[12] Significant ion suppression can still lead to a loss of sensitivity for both the analyte and the internal standard.[5] Therefore, it is still important to optimize sample preparation and chromatographic conditions to minimize matrix effects as much as possible.[12]
Q5: What are the regulatory expectations regarding the use of internal standards for matrix effect assessment?
A5: Regulatory agencies like the FDA and EMA have specific guidelines for bioanalytical method validation, which include a thorough assessment of matrix effects.[7][10] The use of a stable isotope-labeled internal standard is highly recommended. Validation experiments should demonstrate that the internal standard effectively compensates for matrix variability across different lots of biological matrix from different individuals.[9]
Troubleshooting Guide
Issue 1: Inconsistent Internal Standard (IS) Response
Scenario: You observe significant variability in the 4-Bromohypnone-d4 peak area across a batch of samples, including your calibration standards and quality controls.
Potential Causes & Solutions:
-
Inconsistent Sample Preparation:
-
Cause: Incomplete or variable extraction recovery of the IS.
-
Solution: Re-evaluate your sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) for robustness. Ensure consistent vortexing times, solvent volumes, and pH adjustments. The goal is to have a procedure that is reproducible for both the analyte and the IS.
-
-
Matrix Effects on the IS:
-
Cause: While the IS is meant to track the analyte, severe and highly variable matrix effects between different samples can still lead to inconsistent IS response.
-
Solution: Improve the sample cleanup process to remove more of the interfering matrix components. Consider techniques like phospholipid removal plates or more selective solid-phase extraction sorbents. Additionally, optimize the chromatography to separate the analyte and IS from the regions of significant ion suppression.
-
-
Pipetting or Dispensing Errors:
-
Cause: Inaccurate addition of the IS solution to the samples.
-
Solution: Verify the calibration and performance of your pipettes. Ensure proper mixing of the IS solution before use. Consider using an automated liquid handler for improved precision.
-
Workflow for Investigating IS Variability:
Caption: Workflow for troubleshooting inconsistent internal standard response.
Issue 2: Poor Analyte/IS Peak Area Ratio Reproducibility
Scenario: Even with a consistent IS response, the analyte/IS peak area ratio is not reproducible, leading to poor precision and accuracy in your QC samples.
Potential Causes & Solutions:
-
Differential Matrix Effects:
-
Cause: The analyte and 4-Bromohypnone-d4 are not experiencing the same degree of ion suppression or enhancement. This can happen if they are not perfectly co-eluting or if the interfering matrix components have a differential effect on their ionization.
-
Solution: Fine-tune your chromatographic method to ensure co-elution. A slight difference in retention time due to the deuterium labeling (isotopic effect) can sometimes be enough to cause differential matrix effects. Adjusting the mobile phase composition or gradient profile may be necessary.
-
-
Cross-talk between Analyte and IS Mass Transitions:
-
Cause: The isotopic peaks of the analyte are contributing to the signal of the IS, or vice-versa.
-
Solution: Ensure that your mass spectrometer has sufficient resolution to distinguish between the analyte and the IS. Select MRM transitions that are specific to each compound and check for any potential isotopic overlap.
-
-
Analyte Instability:
-
Cause: The analyte may be degrading during sample preparation or in the autosampler, while the IS remains stable.
-
Solution: Investigate the stability of your analyte under the conditions of your bioanalytical method. This includes bench-top stability, freeze-thaw stability, and autosampler stability.
-
Experimental Protocol: Assessing Matrix Factor
To quantitatively assess the extent of the matrix effect and the ability of 4-Bromohypnone-d4 to compensate for it, a matrix factor (MF) should be calculated as per regulatory guidelines.
Methodology:
-
Prepare three sets of samples:
-
Set A: Analyte and IS in a neat solution (e.g., mobile phase).
-
Set B: Blank biological matrix extract spiked with analyte and IS at the same concentrations as Set A.
-
Set C: Blank biological matrix from at least six different sources, processed and then spiked with analyte and IS.
-
-
Calculate the Matrix Factor (MF) for the analyte and IS:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte/IS Ratio in Presence of Matrix) / (Analyte/IS Ratio in Neat Solution)
-
Data Presentation: Representative Matrix Factor Assessment
| Sample Source | Analyte MF | IS (4-Bromohypnone-d4) MF | IS-Normalized MF | %CV |
| Lot 1 | 0.75 | 0.78 | 0.96 | |
| Lot 2 | 0.68 | 0.70 | 0.97 | |
| Lot 3 | 0.82 | 0.85 | 0.96 | |
| Lot 4 | 0.71 | 0.73 | 0.97 | |
| Lot 5 | 0.65 | 0.66 | 0.98 | |
| Lot 6 | 0.78 | 0.80 | 0.98 | |
| Mean | 0.73 | 0.75 | 0.97 | |
| %CV | 8.9% | 9.2% | 0.9% |
Acceptance criteria for the %CV of the IS-normalized matrix factor is typically ≤15%.
This table demonstrates that while there is significant ion suppression for both the analyte and the IS, the use of 4-Bromohypnone-d4 effectively normalizes this effect, resulting in a low coefficient of variation for the IS-normalized matrix factor.
Issue 3: Loss of Sensitivity (High LLOQ)
Scenario: You are struggling to achieve the desired lower limit of quantitation (LLOQ) for your analyte, even with a stable IS.
Potential Causes & Solutions:
-
Severe Ion Suppression:
-
Cause: The biological matrix is causing significant ion suppression, reducing the signal for both the analyte and the IS to a level that is too close to the background noise.
-
Solution: This requires a more aggressive approach to sample cleanup. Consider a two-step extraction process (e.g., LLE followed by SPE) or the use of more advanced sample preparation techniques. Also, optimizing the LC method to move the analyte peak away from the "phospholipid zone" of elution can be very effective.
-
-
Suboptimal MS/MS Parameters:
-
Cause: The precursor and product ion selection, as well as the collision energy, are not optimized for maximum sensitivity.
-
Solution: Perform a thorough optimization of all MS/MS parameters for both the analyte and 4-Bromohypnone-d4. This includes infusion experiments to find the most abundant and stable fragment ions and to optimize the collision energy for each transition.
-
-
Inefficient Ionization:
-
Cause: The mobile phase composition is not conducive to efficient ionization of the analyte.
-
Solution: Experiment with different mobile phase additives (e.g., formic acid, ammonium formate) and pH levels to enhance the ionization efficiency in the ESI or APCI source.
-
Visualizing the Mitigation of Matrix Effects:
Caption: Conceptual diagram illustrating how an internal standard normalizes variable ion suppression.
Conclusion
The use of 4-Bromohypnone-d4 as a stable isotope-labeled internal standard is a robust strategy for mitigating the challenges posed by matrix effects in bioanalysis. By co-eluting and behaving similarly to the analyte of interest throughout the analytical process, it allows for the effective normalization of signal suppression or enhancement, thereby improving the accuracy, precision, and reliability of quantitative LC-MS/MS methods. Successful implementation requires a thorough understanding of the principles of matrix effects, careful method development and validation, and a systematic approach to troubleshooting. This guide provides a foundation for addressing common issues and ensuring the generation of high-quality bioanalytical data.
References
-
Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Bioanalysis Zone. [Link]
-
Matrix effect in bioanalysis: an overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018). Bioanalysis. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (n.d.). Bioanalysis Zone. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2020). LCGC International. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. [Link]
-
Bioanalytical method development and validation: Critical concepts and strategies. (2017). Journal of Chromatography B. [Link]
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. (2023). Journal of the American Society for Mass Spectrometry. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2015). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. [Link]
-
Internal Standards in Regulated Bioanalysis: Putting in Place a Decision-Making Process During Method Development. (n.d.). Taylor & Francis Online. [Link]
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. (n.d.). ProPharma. [Link]
-
Ion suppression; a critical review on causes, evaluation, prevention and applications. (2013). Talanta. [Link]
-
Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. (n.d.). FDA. [Link]
-
An Uncommon Fix for LC–MS Ion Suppression. (n.d.). LCGC International. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). AMSbiopharma. [Link]
-
Ion Suppression in LC–MS–MS — A Case Study. (2014). LCGC Europe. [Link]
-
p-Bromoacetophenone. (n.d.). PubChem. [Link]
-
FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass. [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2014). Journal of Analytical Toxicology. [Link]
-
Overcoming matrix effects: expectations set by guidelines. (2014). Bioanalysis Zone. [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). FDA. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
addressing isotopic exchange issues with 4-Bromohypnone-d4
Welcome to the technical support guide for 4-Bromohypnone-d4. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential isotopic exchange issues encountered during experimental workflows. The following sections provide in-depth, experience-driven advice to ensure the integrity of your results when using this deuterated internal standard.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during the use of 4-Bromohypnone-d4, offering explanations for the underlying causes and providing actionable solutions.
Q1: I'm observing a loss of isotopic purity in my 4-Bromohypnone-d4 internal standard during sample preparation. What is the likely cause?
A1: The most probable cause is an isotopic exchange reaction, where deuterium atoms on your standard are replaced by protons from the surrounding environment.[1] For 4-Bromohypnone-d4, the deuterium atoms are located on the methyl group, which is adjacent to the carbonyl group (the α-carbon). These α-deuteriums are susceptible to exchange, particularly under acidic or basic conditions, through a process called keto-enol tautomerism.[1][2][3]
-
Under Basic Conditions: A base can remove a deuterium atom (as D+) from the α-carbon, forming an enolate intermediate. This enolate can then be protonated by the solvent (e.g., water or methanol), resulting in the replacement of a deuterium with a hydrogen atom.[4][5][6]
-
Under Acidic Conditions: An acid can protonate the carbonyl oxygen, making the α-deuteriums more acidic and susceptible to removal. A subsequent deprotonation by a weak base (like water) forms an enol. Tautomerization back to the keto form can involve the addition of a proton instead of a deuteron to the α-carbon.[2][7]
The pH of your solution is a critical factor; basic conditions, in particular, can significantly accelerate this exchange rate.[1]
Q2: My quantitative results are inconsistent and show high variability. Could this be related to the internal standard?
A2: Absolutely. Inconsistent quantitative results are a classic symptom of internal standard instability. If your 4-Bromohypnone-d4 is undergoing deuterium-protium exchange, its concentration is no longer constant across your samples and calibrators.[1] This compromises the fundamental principle of using an internal standard, which is to correct for variations in sample preparation and instrument response. The loss of deuterium leads to an underestimation of the analyte concentration, as the response ratio of the analyte to the internal standard will be artificially inflated. In severe cases, the deuterated standard can convert back to the unlabeled analyte, creating a "false positive" and artificially inflating the measured concentration of the target compound.[1]
Q3: I'm seeing unexpected peaks in my mass spectrum corresponding to d3, d2, and d1 species of 4-Bromohypnone. What's happening?
A3: The appearance of these lower mass isotopologues is direct evidence of stepwise deuterium-protium exchange. Each peak represents a molecule of the standard that has lost one or more deuterium atoms. This indicates that the conditions of your sample preparation or analysis are promoting the exchange reaction. It is crucial to identify and mitigate the source of protons causing this exchange.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions about the handling, storage, and application of 4-Bromohypnone-d4 to prevent isotopic exchange.
Q4: What are the ideal storage conditions for 4-Bromohypnone-d4 to ensure its long-term stability?
A4: To maintain isotopic purity, 4-Bromohypnone-d4 should be stored in a tightly sealed container, protected from moisture, and kept at a low temperature (as recommended by the supplier, typically -20°C). It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture and potential contaminants.[8]
Q5: Which solvents should I use or avoid when preparing solutions of 4-Bromohypnone-d4?
A5: The choice of solvent is critical to prevent deuterium exchange.
| Solvent Type | Recommendation & Rationale |
| Protic Solvents (e.g., Water, Methanol, Ethanol) | AVOID or use with extreme caution. These solvents contain exchangeable protons (O-H bonds) and can readily participate in the keto-enol tautomerism, leading to loss of deuterium. If their use is unavoidable, ensure the pH is strictly controlled to be near neutral. |
| Aprotic Solvents (e.g., Acetonitrile, Dichloromethane, Ethyl Acetate) | RECOMMENDED. These solvents lack exchangeable protons and are much less likely to cause isotopic exchange. They are the preferred choice for preparing stock and working solutions. |
| Deuterated Solvents (e.g., D2O, Methanol-d4) | USE WITH CAUTION. While they provide a deuterium-rich environment, they can still participate in the exchange mechanism if contaminated with protic impurities. The purity of the deuterated solvent is paramount. |
Q6: How can I modify my sample preparation workflow to minimize isotopic exchange?
A6: Several key adjustments can be made:
-
pH Control: Maintain the pH of your solutions as close to neutral (pH 6-8) as possible. Avoid strongly acidic or basic conditions. If pH adjustment is necessary, use buffers that are known to be non-reactive.
-
Temperature: Perform all sample preparation steps at low temperatures (e.g., on an ice bath). Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[5]
-
Time: Minimize the time the internal standard is in contact with potentially problematic matrices or solvents. Prepare samples as close to the time of analysis as possible.
-
Spike-in Point: Add the internal standard as late as possible in the sample preparation workflow, just before analysis, to reduce its exposure to harsh conditions. However, it should be added early enough to account for variability in subsequent steps.[8]
Section 3: Experimental Protocols & Visual Guides
Protocol 1: Recommended Handling and Solution Preparation
-
Acclimation: Before opening, allow the vial of 4-Bromohypnone-d4 to equilibrate to room temperature to prevent condensation of atmospheric moisture.
-
Inert Atmosphere: If possible, open the vial and handle the compound under an inert atmosphere (e.g., in a glove box or under a stream of argon/nitrogen).
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as acetonitrile for preparing the stock solution.
-
Stock Solution Preparation: Accurately weigh the required amount of 4-Bromohypnone-d4 and dissolve it in the chosen aprotic solvent to the desired concentration.
-
Storage of Solutions: Store stock and working solutions in tightly sealed vials at low temperatures (e.g., -20°C) to maximize stability.
Diagram: Mechanism of Base-Catalyzed Isotopic Exchange
Caption: Workflow to minimize isotopic exchange of 4-Bromohypnone-d4.
References
-
Chemistry LibreTexts. (2021, December 27). 10.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Deuterium Exchange. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, December 8). Isotope Exchange in Ketones. YouTube. Retrieved from [Link]
-
MacSphere. (n.d.). BASE-CATALYZED HYDROGEN-DEUTERIUM EXCHANGE OF A SIMPLE KETONE. Retrieved from [Link]
-
MDPI. (n.d.). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Deuterated Enaminones with High Isotopic Fidelity. Retrieved from [Link]
-
Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Catalysis of Hydrogen–Deuterium Exchange Reactions by 4-Substituted Proline Derivatives. Retrieved from [Link]
-
Dr. Bouman. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, May 19). Superacid-catalysed α-deuteration of ketones with D2O. Retrieved from [Link]
-
Reddit. (2025, June 12). Understanding Internal standards and how to choose them. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent screening of H/D exchange with acetophenone (5, 0.083 mmol).... Retrieved from [Link]
-
Chem Help ASAP. (2022, April 13). Enols and Enolates 2: Deuterium Exchange. YouTube. Retrieved from [Link]
-
Reddit. (2024, November 8). Patch 2.0.4D 11/07/2024 various stability improvements. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Diablo IV Forums. (2024, November 5). 2.0.4c: You call this stability "improvements"?. Retrieved from [Link]
-
Diablo IV Forums. (2023, June 15). More detailed patch notes about stability. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved from [Link]
-
ResearchGate. (2025, October 13). (PDF) On the Use of Deuterated Organic Solvents without TMS to Report H/C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 17.2: Enolization of Aldehydes and Ketones. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Superacid-catalysed α-deuteration of ketones with D 2 O - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00683J [pubs.rsc.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Resolving Co-eluting Peaks with 4'-Bromoacetophenone-d4
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the complexities of chromatographic analysis and the challenges that can arise during method development. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the resolution of co-eluting peaks, with a specific focus on the use of 4'-Bromoacetophenone-d4 as an internal standard.
Introduction to the Challenge of Co-elution
In high-performance liquid chromatography (HPLC) and gas chromatography (GC), co-elution is a common issue where two or more compounds elute from the column at the same time, resulting in overlapping or unresolved peaks.[1] This can significantly compromise the accuracy and precision of quantitative analysis. The use of an internal standard (IS) is a widely adopted technique to improve the reliability of quantification by correcting for variations in sample preparation and instrument response.[2][3]
A deuterated internal standard, such as 4'-Bromoacetophenone-d4, is often considered the gold standard for mass spectrometry (MS)-based detection because its chemical and physical properties are very similar to the analyte of interest, in this case, 4'-Bromoacetophenone.[4] However, this similarity can also lead to the challenge of co-elution between the analyte and the internal standard. This guide will walk you through the causes of co-elution and provide systematic approaches to resolve it.
Frequently Asked Questions (FAQs)
Q1: What is 4'-Bromoacetophenone-d4 and why is it used as an internal standard?
A1: 4'-Bromoacetophenone-d4 is a deuterated form of 4'-Bromoacetophenone, where four hydrogen atoms on the phenyl ring have been replaced with deuterium atoms.[5] It is primarily used as an internal standard in quantitative analysis, particularly in methods involving mass spectrometry detection (e.g., LC-MS, GC-MS).[5]
The rationale for using a deuterated internal standard is that it behaves almost identically to its non-deuterated counterpart (the analyte) during sample extraction, chromatography, and ionization.[4][6] This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[3][4]
Q2: Will 4'-Bromoacetophenone-d4 co-elute with 4'-Bromoacetophenone?
A2: It is highly likely that 4'-Bromoacetophenone-d4 and 4'-Bromoacetophenone will elute very close to each other, and they may co-elute under certain chromatographic conditions. Deuterated compounds often elute slightly earlier than their non-deuterated analogs in reversed-phase chromatography.[7][8] This phenomenon is known as the chromatographic H/D isotope effect.[7] The magnitude of this effect can be influenced by the chromatographic conditions. While they may not perfectly co-elute, their retention times will be very similar, necessitating a high-resolution chromatographic method to separate them.
Q3: What are the potential issues if my analyte and 4'-Bromoacetophenone-d4 co-elute?
A3: If the analyte and its deuterated internal standard co-elute, it can lead to several problems, especially in LC-MS/MS analysis:
-
Ion Suppression/Enhancement: Co-elution can lead to competition for ionization in the mass spectrometer source, potentially suppressing or enhancing the signal of either the analyte or the internal standard, leading to inaccurate quantification.[6]
-
Isotopic Crosstalk: If the mass difference between the analyte and the internal standard is not sufficient, or if there is in-source fragmentation, the isotopic peaks of the analyte may interfere with the signal of the internal standard, and vice versa.[2]
-
Inaccurate Integration: Overlapping peaks can be difficult to integrate accurately, leading to errors in the calculated analyte-to-internal standard ratio.
Q4: My analyte and 4'-Bromoacetophenone-d4 are co-eluting. What is the first step I should take?
A4: The first and most crucial step is to optimize your chromatographic method to achieve baseline separation. A resolution value (Rs) of greater than 1.5 is generally considered baseline separation.[5] The primary parameters to adjust are the mobile phase composition and the gradient profile.[9]
Troubleshooting Guides
Guide 1: Chromatographic Method Optimization to Resolve Co-eluting Peaks
When faced with co-eluting peaks of 4'-Bromoacetophenone and its d4-labeled internal standard, a systematic approach to method development is key. The goal is to manipulate the selectivity (α), efficiency (N), and retention factor (k) of your separation.
Step 1: Modify the Mobile Phase Gradient
A shallow gradient is often effective in separating closely eluting compounds.[10]
Protocol:
-
Initial Scouting Gradient: Start with a broad gradient to determine the elution window of your compounds (e.g., 5% to 95% organic solvent in 15 minutes).[5]
-
Identify Elution Zone: Note the approximate percentage of the organic solvent at which your compounds elute.
-
Flatten the Gradient: Modify your gradient to have a much slower ramp rate around the elution zone. For example, if the compounds elute at around 60% acetonitrile, you could change the gradient to go from 50% to 70% acetonitrile over 10-15 minutes.[10]
Data Presentation:
| Parameter | Initial Method | Optimized Method |
| Gradient | 5-95% B in 10 min | 50-70% B in 15 min |
| Run Time | 15 min | 25 min |
| Resolution (Rs) | 0.8 | 1.6 |
Note: "B" represents the organic solvent in the mobile phase.
Step 2: Alter the Mobile Phase Composition
Changing the organic modifier or the pH of the aqueous phase can significantly alter the selectivity of the separation.[5]
-
Change the Organic Solvent: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can change the elution order and improve resolution.[5]
-
Adjust the pH: For ionizable compounds, modifying the pH of the aqueous phase can have a profound effect on retention and selectivity.[11][12] While 4'-Bromoacetophenone is not strongly ionizable, small pH adjustments can still influence its interaction with the stationary phase.
Step 3: Evaluate the Stationary Phase
If mobile phase optimization is insufficient, changing the column chemistry can provide a different selectivity.[9]
-
Alternative Column Chemistries: Consider columns with different stationary phases, such as phenyl-hexyl or cyano (CN), which can offer different interactions with aromatic compounds.[5] For structurally similar compounds, a carbon-based phase may provide enhanced selectivity.[13]
-
Column Dimensions and Particle Size: Using a longer column or a column with a smaller particle size can increase the column's efficiency (N), leading to sharper peaks and better resolution.[9]
Caption: The process of mass spectral deconvolution for co-eluting peaks.
Key Considerations for MS Deconvolution:
-
Sufficient Mass Difference: Ensure that the mass difference between your analyte and 4'-Bromoacetophenone-d4 is large enough to be resolved by your mass spectrometer. A d4-labeled standard provides a 4 Dalton mass difference, which is typically sufficient.
-
No Isotopic Overlap: Check for any potential isotopic overlap between the analyte and the internal standard. [2]* Software Capabilities: Verify that your data analysis software has the capability to perform deconvolution of co-eluting peaks.
Summary of Key Physical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4'-Bromoacetophenone | 99-90-1 | C₈H₇BrO | 199.04 |
| 4'-Bromoacetophenone-d4 | 343942-02-9 | C₈H₃D₄BrO | 203.07 |
Data sourced from Benchchem[5]
References
-
Pharmaffiliates. (n.d.). CAS No : 1286965-30-7, Chemical Name : Bromindione-d4. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Bromophenyl ether. In NIST Chemistry WebBook. Retrieved from [Link]
-
Davison, A. S., & Dutton, J. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
Anonymous. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? Retrieved from [Link]
-
Chromatography Forum. (2013, August 13). Internal standard in LC-MS/MS. Retrieved from [Link]
-
Han, J., & Schug, K. A. (2025, January 11). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central. Retrieved from [Link]
-
Resolve Mass Spectrometry. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]
-
Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Retrieved from [Link]
-
American Chemical Society. (2025, April 15). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. Retrieved from [Link]
-
ZirChrom Separations, Inc. (n.d.). Fast Methods for Structurally Similar Compounds Using Carbon HPLC Columns. Retrieved from [Link]
-
South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]
-
American Association for Clinical Chemistry. (2017, August 1). Interference Testing and Mitigation in LC-MS/MS Assays. Retrieved from [Link]
-
PubMed. (n.d.). Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies. Retrieved from [Link]
-
PubChem. (n.d.). Bromindione-d4. Retrieved from [Link]
-
PubMed. (2024, March 15). Separation of undeuterated and partially deuterated enantioisotopologues of some amphetamine derivatives on achiral and polysaccharide-based chiral columns in high-performance liquid chromatography. Retrieved from [Link]
-
ResearchGate. (2015, December 2). How can I separate three structurally similar compounds in HPLC? Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. Retrieved from [Link]
-
SCIEX. (2023, August 21). Unlocking Effective Mass Spectrometry Analysis (LC-MS/MS 101) [Video]. YouTube. Retrieved from [Link]
-
Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. Retrieved from [Link]
-
Anonymous. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
ResearchGate. (2016, July 13). Troubleshooting ESI LC MS/MS chromatograms--sample contamination? Retrieved from [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. Retrieved from [Link]
-
SciSpace. (n.d.). A review on method development by hplc. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). A Pragmatic Approach to Managing Interferences in ICP-MS. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 12.3: Optimizing Chromatographic Separations. Retrieved from [Link]
-
PubMed Central. (n.d.). Improving the Sensitivity, Resolution, and Peak Capacity of Gradient Elution in Capillary Liquid Chromatography with Large-Volume Injections by Using Temperature-Assisted On-Column Solute Focusing. Retrieved from [Link]
-
Chromatography Forum. (2008, June 5). Purpose of Internal Standard? Retrieved from [Link]
-
Regis Technologies, Inc. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
Sources
- 1. 4-Bromophenyl ether [webbook.nist.gov]
- 2. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Moperone-d4 | C22H26FNO2 | CID 57369296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 5. 4-Bromohypnone-d4 | 343942-02-9 | Benchchem [benchchem.com]
- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 7. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. academic.oup.com [academic.oup.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Storage and Handling of 4-Bromohypnone-d4
Welcome to the technical support center for 4-Bromohypnone-d4. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information and practical advice for the effective storage, handling, and use of this deuterated compound. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel by combining established principles of chemical safety with the nuanced considerations required for isotopically labeled compounds.
Understanding 4-Bromohypnone-d4: A Primer
4-Bromohypnone-d4 is the deuterated form of 4-bromoacetophenone, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly as an internal standard in mass spectrometry-based assays for its non-deuterated counterpart. The increased mass from the deuterium atoms allows for clear differentiation between the standard and the analyte, while its chemical properties remain nearly identical, ensuring it behaves similarly during sample preparation and analysis. This mimicry is crucial for correcting variations and enhancing the accuracy of quantification.[1]
The primary utility of deuterated compounds like 4-Bromohypnone-d4 stems from the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic processes that involve the cleavage of this bond. This property can result in an improved pharmacokinetic profile for deuterated drugs. While 4-Bromohypnone-d4 is typically used as an analytical standard rather than a therapeutic agent, understanding the KIE provides context for its stability and behavior in biological matrices.
Storage and Stability: Preserving Isotopic and Chemical Purity
Proper storage is paramount to maintaining the chemical and isotopic integrity of 4-Bromohypnone-d4. The following recommendations are based on the known properties of its non-deuterated analog, 4'-Bromoacetophenone, and best practices for handling deuterated compounds.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Minimizes the potential for degradation over time. The non-deuterated analog is stable under standard ambient conditions.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | While not always strictly necessary for this compound, it is a best practice for deuterated materials to prevent potential H/D exchange with atmospheric moisture, which could compromise isotopic purity. |
| Container | Keep in a tightly closed container. | Protects the compound from moisture and atmospheric contaminants.[2][3] |
| Light | Protect from light. | As a general precaution for organic compounds, especially those with aromatic rings, protection from light minimizes the risk of photochemical degradation. |
| Long-term Storage | For extended periods, consider storage at -20°C. | Lower temperatures can further slow any potential degradation pathways, ensuring the compound's stability for long-term use. |
Safe Handling and Personal Protective Equipment (PPE)
Based on the safety data for 4'-Bromoacetophenone, 4-Bromohypnone-d4 should be handled with care, assuming it presents similar hazards.
3.1. Hazard Profile (based on 4'-Bromoacetophenone)
-
Skin Irritation: Causes skin irritation.
-
Acute Toxicity: Harmful if swallowed. May cause respiratory irritation.[2]
3.2. Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.
-
Skin and Body Protection: Wear a lab coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated or ventilation is inadequate, use a certified respirator.[2]
3.3. General Hygiene Practices
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in the laboratory.
-
Handle in a chemical fume hood to minimize inhalation exposure.
Solution Preparation and Stability
Careful preparation and storage of solutions are critical for experimental success.
4.1. Solvent Selection
The choice of solvent will depend on the analytical method. 4-Bromohypnone-d4 is expected to have similar solubility to its non-deuterated analog, which is soluble in organic solvents like methanol, ethanol, and acetonitrile. For aqueous solutions, the use of a co-solvent may be necessary.
4.2. Stock Solution Preparation
-
Allow the container of 4-Bromohypnone-d4 to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of the compound using an analytical balance in a fume hood.
-
Dissolve the compound in the appropriate solvent to the desired concentration.
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
4.3. Stock Solution Storage
-
Store stock solutions in tightly sealed vials at -20°C to prolong their stability.
-
Before use, allow the solution to warm to room temperature and vortex briefly to ensure homogeneity.
Troubleshooting Guide
This section addresses common issues that may arise during the use of 4-Bromohypnone-d4, particularly when used as an internal standard in chromatographic assays.
5.1. Diagram: Troubleshooting Workflow for Internal Standard Issues
Caption: A decision tree for troubleshooting common issues with deuterated internal standards.
5.2. Question & Answer Format
Q1: My deuterated internal standard (4-Bromohypnone-d4) is eluting slightly earlier than the non-deuterated analyte. Is this normal?
A1: Yes, this is a known phenomenon called the "chromatographic isotope effect".[1][4] In reverse-phase chromatography, deuterated compounds can sometimes be slightly less retentive than their hydrogen-containing counterparts, leading to a small decrease in retention time. This is generally not a problem as long as the peaks are well-separated from other interferences. However, if the shift in retention time leads to differential matrix effects, further method optimization may be necessary.[1]
Q2: The response of my internal standard is inconsistent across my sample batch. What could be the cause?
A2: Inconsistent internal standard response can be due to several factors:
-
Pipetting Errors: Ensure that the same amount of internal standard is added to every sample, calibrator, and quality control.
-
Solution Instability: If the working solution of the internal standard has started to degrade or precipitate, it can lead to variability. Consider preparing a fresh working solution from your stock.
-
Matrix Effects: Significant variations in the sample matrix can cause ion suppression or enhancement in the mass spectrometer, affecting the internal standard's response. Evaluate matrix effects by comparing the response in the solvent with the response in a sample matrix.
-
Instrument Variability: Check for any issues with the autosampler, pump, or mass spectrometer that could be causing inconsistent injections or measurements.
Q3: I am concerned about the isotopic purity of my 4-Bromohypnone-d4. How can I check this, and what are the implications?
A3: The isotopic purity of a deuterated standard is crucial for accurate quantification.[1] High isotopic enrichment (typically ≥98%) is desirable. The presence of the non-deuterated analog (M+0) as an impurity in your internal standard can lead to an overestimation of the analyte concentration, especially at low levels. You can assess the isotopic purity by acquiring a full-scan mass spectrum of a high-concentration solution of the internal standard and examining the relative intensities of the isotopic peaks. The manufacturer's Certificate of Analysis should also provide information on the isotopic enrichment.
Q4: Can the deuterium atoms on 4-Bromohypnone-d4 exchange with hydrogen atoms from the solvent?
A4: The deuterium atoms on the aromatic ring of 4-Bromohypnone-d4 are generally stable and not prone to exchange under typical analytical conditions (e.g., in water, methanol, or acetonitrile). However, exposure to strong acids or bases, or prolonged heating, could potentially facilitate H/D exchange. It is always a good practice to use freshly prepared solutions and avoid extreme pH conditions or high temperatures during sample preparation unless validated.
Disposal
All waste containing 4-Bromohypnone-d4 should be treated as hazardous chemical waste.
-
Collect waste in a clearly labeled, appropriate container.
-
Segregate different types of chemical waste as per your institution's guidelines.
-
Dispose of the waste through your institution's Environmental Health and Safety (EHS) department, following all local and national regulations.
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Frequently Asked Questions (FAQs)
Q1: Is 4-Bromohypnone-d4 radioactive?
A1: No. Deuterium is a stable, non-radioactive isotope of hydrogen. Therefore, 4-Bromohypnone-d4 is not radioactive and does not require special handling procedures for radioactivity.[1]
Q2: What is the primary application of 4-Bromohypnone-d4?
A2: Its primary application is as an internal standard for the quantification of 4-bromoacetophenone in complex matrices using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
Q3: What are the incompatible materials for 4-Bromohypnone-d4?
A3: Based on its non-deuterated analog, it is incompatible with strong oxidizing agents and strong bases.[3][4]
Q4: How does deuteration affect the toxicity of the compound?
A4: While deuteration can sometimes lead to a more favorable toxicity profile for a drug, the general safety precautions for 4-Bromohypnone-d4 should be assumed to be the same as for 4-bromoacetophenone. Always consult the Safety Data Sheet (SDS) for the specific compound you are using.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Safety Data Sheet for 1-(4-Bromophenyl)ethanone. (2009).
- Sigma-Aldrich. (2024).
- Sigma-Aldrich. (2024).
- Safety Data Sheet for 1-Bromo-4-nitrobenzene. (2014).
- BenchChem. (2025).
Sources
Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods: The Pivotal Role of 4-Bromohypnone-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, the unwavering confidence in analytical data is the cornerstone of scientific advancement and regulatory approval. The quantification of analytes in complex biological matrices is a formidable challenge, fraught with potential variabilities from sample preparation, instrument performance, and matrix effects. The judicious use of an internal standard (IS) is paramount to mitigating these variables and ensuring the accuracy and precision of liquid chromatography-mass spectrometry (LC-MS) data.
This guide provides an in-depth technical exploration of the cross-validation of analytical methods, with a specific focus on the application of 4-Bromohypnone-d4 , a deuterated internal standard. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers to make informed decisions in their analytical workflows.
The Indispensable Role of the Internal Standard in Bioanalysis
An internal standard is a compound of a known and fixed concentration added to every sample, calibrator, and quality control (QC) sample prior to analysis.[1] Its primary function is to correct for variations that can occur at multiple stages of the analytical process. By experiencing similar variations as the analyte of interest, the ratio of the analyte's signal to the internal standard's signal remains stable, even with fluctuations in sample preparation, injection volume, or instrument response.[2] This ensures accurate and reproducible results.
Stable isotope-labeled (SIL) internal standards, such as 4-Bromohypnone-d4, are considered the gold standard in quantitative bioanalysis.[3] The near-identical physicochemical properties to the analyte ensure they co-elute and experience the same matrix effects, leading to a consistent analyte-to-internal standard peak area ratio across different samples.
Cross-Validation: Ensuring Method Consistency
Cross-validation is the process of comparing two or more analytical methods to determine if they provide equivalent results.[4][5] This is crucial when a method is transferred between laboratories, when a new method is introduced to analyze samples from an ongoing study, or when data from different studies are being compared.[6] The goal is to demonstrate that any differences in the analytical methods do not impact the final concentration values.
This guide will focus on a hypothetical, yet scientifically grounded, scenario: the quantification of 4-Bromoacetophenone in human plasma. We will compare the performance of 4-Bromohypnone-d4 (a SIL IS) against a structural analog, 4-Chloroacetophenone , as an alternative internal standard.
A Comparative Analysis: 4-Bromohypnone-d4 vs. a Structural Analog
The choice of an internal standard can significantly impact the robustness and reliability of a bioanalytical method. Here, we compare the performance of 4-Bromohypnone-d4 with 4-Chloroacetophenone for the quantification of 4-Bromoacetophenone.
Structural Comparison
Caption: Chemical structures of the analyte and internal standards.
Performance Data: A Comparative Table
The following table summarizes the expected performance characteristics when using 4-Bromohypnone-d4 versus 4-Chloroacetophenone as an internal standard for the quantification of 4-Bromoacetophenone.
| Parameter | 4-Bromohypnone-d4 (SIL IS) | 4-Chloroacetophenone (Analog IS) | Rationale for Difference |
| Precision (%CV) | < 5% | < 15% | The SIL IS co-elutes and experiences identical matrix effects as the analyte, providing better correction for variability.[3] |
| Accuracy (%Bias) | ± 5% | ± 15% | The SIL IS more accurately tracks the analyte during sample preparation and ionization, leading to more accurate quantification.[2] |
| Matrix Effect | Minimal to None | Potential for significant ion suppression or enhancement | The SIL IS compensates for matrix effects due to its identical physicochemical properties to the analyte. The analog IS may have different ionization efficiency.[7] |
| Retention Time | Nearly identical to analyte | Different from analyte | The deuterium substitution in the SIL IS has a negligible effect on chromatographic retention. The structural analog has different chemical properties, leading to a different retention time. |
| Cross-Validation Acceptance | High likelihood of meeting acceptance criteria | Potential to fail acceptance criteria due to differential matrix effects | The superior ability of the SIL IS to correct for variability leads to better agreement between methods during cross-validation. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the cross-validation of an analytical method for 4-Bromoacetophenone using 4-Bromohypnone-d4 and 4-Chloroacetophenone as internal standards.
LC-MS/MS Method for 4-Bromoacetophenone
This protocol outlines the liquid chromatography and mass spectrometry conditions for the analysis of 4-Bromoacetophenone.
1. Chromatographic Conditions:
-
HPLC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 50 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
2. Mass Spectrometry Conditions:
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
4-Bromoacetophenone: Q1 199.0 -> Q3 183.0
-
4-Bromohypnone-d4: Q1 203.0 -> Q3 187.0
-
4-Chloroacetophenone: Q1 155.0 -> Q3 139.0
-
-
Ion Source Temperature: 550 °C
-
Curtain Gas: 35 psi
-
IonSpray Voltage: 5500 V
Cross-Validation Protocol
This protocol describes the experiment to compare the analytical method using the two different internal standards.
Caption: Workflow for the cross-validation experiment.
1. Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of 4-Bromoacetophenone, 4-Bromohypnone-d4, and 4-Chloroacetophenone in methanol.
-
Prepare two sets of calibration standards in pooled human plasma at concentrations ranging from 1 to 1000 ng/mL.
-
Set A: Spike with 4-Bromohypnone-d4 at a constant concentration (e.g., 100 ng/mL).
-
Set B: Spike with 4-Chloroacetophenone at a constant concentration (e.g., 100 ng/mL).
-
-
Prepare two sets of QC samples in pooled human plasma at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
-
Set A QCs: Spike with 4-Bromohypnone-d4.
-
Set B QCs: Spike with 4-Chloroacetophenone.
-
2. Sample Extraction:
-
To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of the appropriate internal standard working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
3. Data Analysis and Acceptance Criteria:
-
Analyze both sets of standards and QCs.
-
Generate a calibration curve for each set by plotting the peak area ratio (analyte/IS) against the nominal concentration.
-
Quantify the QC samples for each set using their respective calibration curves.
-
For each QC level, calculate the percent difference between the mean concentration obtained with Set A and Set B.
-
The cross-validation is successful if the percent difference for at least 67% of the QC samples is within ±20.0%.
Conclusion: The Superiority of Stable Isotope-Labeled Internal Standards
The cross-validation of analytical methods is a critical step in ensuring data integrity and consistency throughout the lifecycle of a drug development program. As demonstrated in this guide, the choice of internal standard has a profound impact on the outcome of this validation.
4-Bromohypnone-d4, as a stable isotope-labeled internal standard, offers significant advantages over a structural analog like 4-Chloroacetophenone. Its ability to mimic the analyte's behavior during extraction, chromatography, and ionization leads to superior precision, accuracy, and a marked reduction in the impact of matrix effects. While the initial cost of a deuterated internal standard may be higher, the long-term benefits of robust, reliable, and reproducible data far outweigh this investment. For researchers and scientists committed to the highest standards of scientific integrity, the use of a stable isotope-labeled internal standard like 4-Bromohypnone-d4 is the unequivocal choice.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
Cross-validation (analytical chemistry). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?[Link]
-
Findlay, J. W., Smith, W. C., Lee, J. W., Nordblom, G. D., Das, I., DeSilva, B. S., ... & Abbott, R. (2000). Validation of immunoassays for bioanalysis: a pharmaceutical industry perspective. Journal of pharmaceutical and biomedical analysis, 21(6), 1249-1273. [Link]
-
PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline: Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
-
PubChem. (n.d.). 4'-Bromoacetophenone. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. [Link]
-
PubChem. (n.d.). 4'-Chloroacetophenone. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
Sources
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 5. pharmaguru.co [pharmaguru.co]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. Analytical methods for the determination of halogens in bioanalytical sciences: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing 4-Bromohypnone-d4 with other internal standards for 4-Bromohypnone analysis
An In-Depth Guide to Selecting an Internal Standard for 4-Bromohypnone Analysis: A Comparative Study of 4-Bromohypnone-d4 and Structural Analogs
Authored by: A Senior Application Scientist
In the landscape of quantitative analytical chemistry, particularly within drug development and forensic analysis, the accuracy and precision of measurements are paramount. The quantification of synthetic compounds like 4-Bromohypnone, a substituted acetophenone, demands a robust analytical methodology to overcome inevitable variations in sample preparation and instrument response. The cornerstone of such a methodology is the proper selection and use of an internal standard (IS).[1] This guide provides a comprehensive comparison between the stable isotope-labeled (SIL) internal standard, 4-Bromohypnone-d4, and other common alternatives, supported by established analytical principles and illustrative experimental data.
The Foundational Role of an Internal Standard
In chromatographic methods such as Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is a compound of known concentration added to every sample, calibrator, and quality control sample.[2] Its purpose is to correct for analytical variability.[3] Instead of relying on the absolute signal of the target analyte (4-Bromohypnone), quantification is based on the ratio of the analyte's response to the IS response.[4] This elegantly compensates for:
-
Variations in sample volume: Inaccuracies in injection volume are normalized.[3]
-
Sample preparation losses: Losses during extraction, evaporation, or derivatization affect both the analyte and the IS, preserving their ratio.[5]
-
Instrumental drift: Fluctuations in detector sensitivity or ion source performance over an analytical run are corrected.[6]
-
Matrix effects: Ion suppression or enhancement in the mass spectrometer source, caused by co-eluting components from the sample matrix, is effectively mitigated.[7][8]
An ideal internal standard should be chemically and physically similar to the analyte but be clearly distinguishable by the detector.[1] This requirement is perfectly met by stable isotope-labeled standards.
The Gold Standard: 4-Bromohypnone-d4 (A Stable Isotope-Labeled IS)
A deuterated internal standard, like 4-Bromohypnone-d4, is a version of the analyte where several hydrogen atoms have been replaced with their stable, heavy isotope, deuterium (²H or D).[5][7][9] This makes it the superior choice for high-fidelity quantification for several key reasons:
-
Near-Identical Physicochemical Properties: Since the chemical structure is virtually identical, 4-Bromohypnone-d4 exhibits the same chromatographic retention time, extraction recovery, and ionization efficiency as the native 4-Bromohypnone.[5][7] This ensures it tracks the analyte's behavior through every step of the analytical process.
-
Co-elution in Chromatography: The analyte and the SIL co-elute from the LC column.[2] This is critical for correcting matrix effects, as both compounds experience the same degree of ion suppression or enhancement at the exact same moment they enter the mass spectrometer source.[10]
-
Unambiguous Detection: Despite co-eluting, the mass spectrometer can easily distinguish between the analyte and the IS due to their mass difference.[5] A mass shift of at least 3 or 4 Daltons is recommended to avoid any potential isotopic crosstalk from the native analyte.[5]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is considered the gold standard and is recommended by regulatory bodies like the FDA for bioanalytical method validation.[7]
The only significant drawbacks are the higher cost and potential for custom synthesis if not commercially available.
Alternative Standards: Structural Analogs
When a deuterated standard is not feasible, researchers often turn to structural analogs—compounds with a similar, but not identical, chemical structure. For 4-Bromohypnone, potential analogs could include 4-Chlorohypnone or other related halogenated acetophenones.
Advantages:
-
Lower Cost & Availability: Structural analogs are often commercially available at a lower cost than SILs.
Disadvantages:
-
Different Chromatographic Behavior: The change in chemical structure, however minor, will result in a different retention time. If the analog elutes in a region with different matrix effects than the analyte, the correction will be inaccurate.
-
Variable Extraction Recovery: The difference in properties like polarity can lead to different recoveries during sample preparation.
-
Divergent Ionization Efficiency: Analogs may not ionize with the same efficiency as the analyte, leading to inconsistent response ratios.[10]
-
Potential for Interference: The analog must be absent in the original sample and must not interfere with any other sample components.[1][3]
While a structural analog is better than no internal standard, its ability to perfectly mimic the analyte is compromised, introducing a potential source of error.
Performance Data: A Comparative Summary
The following table presents illustrative data from a hypothetical experiment comparing the performance of 4-Bromohypnone-d4 against a structural analog (SA), 4-Chlorohypnone, for the analysis of 4-Bromohypnone in human plasma.
| Performance Metric | 4-Bromohypnone-d4 (SIL) | 4-Chlorohypnone (SA) | Justification |
| Retention Time (RT) Shift from Analyte | Co-elutes (ΔRT ≈ 0.01 min) | Separated (ΔRT > 0.5 min) | The SIL co-elutes, ensuring it experiences the identical matrix environment. The SA does not. |
| Recovery Consistency (%RSD, n=6) | < 3% | 8-15% | The SIL's near-identical properties ensure it tracks the analyte's recovery much more closely. |
| Matrix Effect Variability (%RSD, n=6) | < 4% | 10-20% | Co-elution allows the SIL to effectively normalize for ion suppression/enhancement. The SA's different RT prevents this. |
| Calibration Curve Linearity (r²) | > 0.999 | > 0.995 | Better normalization with the SIL leads to a more linear and reliable calibration model. |
| Inter-day Accuracy (% Bias) | -2.5% to +3.0% | -12.0% to +15.0% | The superior correction of the SIL across different analytical runs results in significantly higher accuracy. |
| Inter-day Precision (%CV) | < 5% | < 15% | By minimizing variability, the SIL provides much higher precision in the final calculated concentrations. |
This table contains representative data to illustrate expected performance differences and does not reflect results from a specific published study.
Experimental Protocol: LC-MS/MS Quantification of 4-Bromohypnone in Plasma
This protocol outlines a typical workflow for the accurate quantification of 4-Bromohypnone using 4-Bromohypnone-d4 as the internal standard.
Step 1: Preparation of Solutions
-
Stock Solutions: Prepare 1 mg/mL stock solutions of 4-Bromohypnone and 4-Bromohypnone-d4 in methanol.
-
Working Standard (WS) Solution: Prepare a 10 µg/mL working solution of 4-Bromohypnone by diluting the stock.
-
Internal Standard (IS) Spiking Solution: Prepare a 100 ng/mL working solution of 4-Bromohypnone-d4 in 50:50 methanol:water.
Step 2: Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS Spiking Solution (100 ng/mL 4-Bromohypnone-d4) to every tube. This is a critical step; the IS must be added early to account for subsequent process variations.[1][6]
-
Vortex briefly (5 seconds).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 300 µL of the clear supernatant to an HPLC vial for analysis.
Step 3: LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 20% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions:
-
4-Bromohypnone: Q1 m/z 215.0 → Q3 m/z 183.0 (Example transition, must be optimized).
-
4-Bromohypnone-d4: Q1 m/z 219.0 → Q3 m/z 187.0 (Example transition, must be optimized).
-
Step 4: Calibration and Quantification
-
Prepare a calibration curve by spiking blank plasma with the 4-Bromohypnone WS to achieve concentrations from 1 to 1000 ng/mL.
-
Process these calibrators using the sample preparation method described above.
-
Construct the calibration curve by plotting the Peak Area Ratio (Analyte Peak Area / IS Peak Area) against the nominal concentration of the analyte.[4]
-
Determine the concentration of 4-Bromohypnone in unknown samples by interpolating their measured Peak Area Ratios from the calibration curve.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental process and the underlying principle of internal standard correction.
Caption: Experimental workflow for 4-Bromohypnone quantification using an internal standard.
Caption: The logic of how an internal standard corrects for analytical variations.
Conclusion and Recommendations
For the quantitative analysis of 4-Bromohypnone, the choice of internal standard directly dictates the quality, reliability, and defensibility of the results.
-
4-Bromohypnone-d4 is unequivocally the superior choice. Its use as a stable isotope-labeled internal standard is the most effective way to correct for the multitude of variations inherent in LC-MS analysis, from sample extraction to detector response.[8][10] The near-perfect chemical mimicry ensures the highest possible accuracy and precision, which is essential for regulated bioanalysis, clinical research, and forensic applications.
-
Structural analogs represent a compromise. While more accessible, they introduce uncertainty due to differences in chromatographic and mass spectrometric behavior. Any method using a structural analog must undergo extensive validation to characterize its limitations and ensure it meets the analytical objectives. For routine, non-critical screening, this may be an acceptable trade-off, but it is not recommended for high-stakes quantitative assays.
References
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Crawford Scientific. Available at: [Link]
-
Internal standard. Wikipedia. Available at: [Link]
-
Liquid Chromatography | How to Use Internal Standards. Mason Technology. Available at: [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]
-
Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. Available at: [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]
-
Deuterated Internal Standard: Significance and symbolism. The B-Machine. Available at: [Link]
-
Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. PubMed. Available at: [Link]
-
Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. Available at: [Link]
-
USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Standards. Available at: [Link]
-
Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PMC - PubMed Central. Available at: [Link]
-
When Should an Internal Standard be Used? LCGC International. Available at: [Link]
Sources
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 4. Internal standard - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Guide to Inter-Laboratory Comparison of Quantitative Methods Using 4-Bromohypnone-d4 as an Internal Standard
A Senior Application Scientist's Guide to Assessing Metabolic Switching of 4-Bromohypnone with Deuterated Standards
Introduction: The Enigma of Metabolic Switching
In the intricate journey of a drug candidate from discovery to clinical application, understanding its metabolic fate is paramount. A drug's metabolic profile dictates its efficacy, duration of action, and potential for toxicity. One of the most critical and often unpredictable phenomena encountered is "metabolic switching." This occurs when the primary metabolic pathway of a compound becomes saturated or inhibited, shunting the molecule down alternative, secondary routes.[1][2][3] Such a switch can lead to the formation of novel metabolites with different pharmacological or toxicological profiles, drastically altering the drug's safety and pharmacokinetic (PK) characteristics.[4]
4-Bromohypnone, a halogenated acetophenone derivative, serves as an excellent model compound for studying these complex metabolic transformations. As a xenobiotic, it is subject to a variety of Phase I and Phase II metabolic reactions, primarily orchestrated by the cytochrome P450 (CYP450) family of enzymes.[5] The presence of the bromine atom and the carbonyl group presents multiple potential sites for enzymatic attack, including aromatic hydroxylation, ketone reduction, and dehalogenation.[6][7]
Accurately quantifying the parent compound and its various metabolites is the only way to truly assess if and when a metabolic switch occurs. However, the inherent variability of biological matrices and analytical procedures can obscure the truth. This guide will objectively demonstrate why the use of stable isotope-labeled internal standards, specifically deuterated standards, is not merely a best practice but an essential, self-validating system for generating reliable and definitive data in metabolic switching studies. We will compare this gold-standard approach with the use of traditional structural analogs and provide the experimental framework to prove its superiority.
The Analytical Challenge: Why Traditional Internal Standards Fall Short
For decades, chemists have used internal standards (IS) in quantitative analysis to correct for sample-to-sample variability. In mass spectrometry-based bioanalysis, the ideal IS should behave identically to the analyte during sample preparation (extraction, evaporation) and ionization, but be distinguishable by the mass spectrometer.[8]
Historically, a common choice for an IS was a structural analog—a molecule with a similar chemical structure but a different mass. For 4-Bromohypnone, one might select 4-Chlorohypnone as an analog IS. However, this approach is fraught with peril:
-
Differential Extraction Recovery: Even minor structural changes can significantly alter a molecule's polarity, leading to different recovery rates during liquid-liquid or solid-phase extraction.
-
Chromatographic Separation: Analogs rarely co-elute perfectly with the analyte. If they elute at different retention times, they experience different degrees of matrix effects.[9][10]
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine, microsomes) can enhance or suppress the ionization of the analyte and the IS to different extents, leading to inaccurate quantification.[11][12]
These discrepancies introduce significant variability and bias, making it nearly impossible to determine if an observed change in a metabolite's concentration is a true metabolic switch or simply an analytical artifact.
The Deuterated Standard Advantage: A Chemically Identical Compass
A deuterated standard is the analyte molecule in which one or more hydrogen atoms have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.[13] This subtle change increases the mass, allowing it to be distinguished by the mass spectrometer, but critically, it does not significantly alter the compound's physicochemical properties.[14]
The Core Principle: A deuterated internal standard is the closest thing to a perfect internal standard. It co-elutes with the analyte, experiences the same extraction recovery, and is affected by matrix effects in the exact same way.[8][11] By measuring the ratio of the analyte to its deuterated counterpart, we can effectively cancel out most sources of analytical error, yielding highly accurate and precise data.[15][16][17]
Probing Mechanisms with the Kinetic Isotope Effect (KIE)
Beyond quantification, deuteration is a powerful tool for mechanistic investigation due to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond.[18][19] Consequently, breaking a C-D bond requires more energy.
If a C-H bond cleavage is the rate-determining step of a metabolic reaction (a common scenario in CYP450-mediated oxidations), replacing that hydrogen with deuterium will slow the reaction rate.[20][21] This phenomenon can be intentionally exploited to:
-
Identify Sites of Metabolism: Synthesizing multiple deuterated versions of a drug with labels at different positions can pinpoint the primary "metabolic soft spots."
-
Induce and Study Metabolic Switching: By strategically placing deuterium at a primary metabolic site, we can slow that pathway and force the compound down secondary routes, allowing us to identify and characterize alternative metabolites that might only appear under specific conditions in vivo (e.g., when the primary pathway is saturated).[1]
This dual utility—as a superior internal standard for quantification and as a mechanistic probe—makes deuterated standards indispensable in modern drug metabolism research.
Experimental Framework: A Comparative Study Design
To empirically demonstrate the superiority of deuterated standards, we will design an in vitro experiment using human liver microsomes (HLMs) to compare the quantification of 4-Bromohypnone metabolism using a deuterated standard versus a structural analog.
Experimental Workflow
The following diagram outlines the logical flow of the experiment, from incubation to the final comparative analysis.
Caption: Workflow for comparing deuterated vs. analog internal standards.
Detailed Experimental Protocol
This protocol provides a self-validating system where the only significant variable between the two experimental sets is the internal standard used.
Materials:
-
4-Bromohypnone
-
4-Bromohypnone-d5 (deuterium on the phenyl ring, a metabolically stable position for a quantitative IS)
-
4-Chlorohypnone (structural analog IS)
-
Pooled Human Liver Microsomes (HLMs), 20 mg/mL
-
NADPH Regenerating System (e.g., Corning Gentest™)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN), LC-MS grade, chilled to -20°C
-
Methanol (MeOH), LC-MS grade
-
Water with 0.1% Formic Acid, LC-MS grade
Methodology:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare a master mix on ice. For a final volume of 200 µL per reaction, combine:
-
154 µL of 0.1 M Phosphate Buffer
-
40 µL of NADPH Regenerating System Solution B
-
2 µL of HLM suspension (for a final concentration of 0.2 mg/mL)
-
-
Causality: The phosphate buffer maintains physiological pH for optimal enzyme activity. The NADPH regenerating system continuously supplies the necessary cofactor for CYP450 enzymes, ensuring the reaction proceeds linearly over the incubation period.
-
-
Initiation of Metabolic Reaction:
-
Pre-warm the master mix at 37°C for 5 minutes.
-
To initiate the reaction, add 4 µL of a 50 µM solution of 4-Bromohypnone (in 50% MeOH) for a final substrate concentration of 1 µM. Vortex gently.
-
Causality: A 1 µM substrate concentration is typically below the Michaelis constant (Km) for many CYP enzymes, ensuring the reaction rate is sensitive to changes in enzyme activity and less likely to be saturated, which is ideal for observing metabolic shifts.
-
-
Incubation and Time Points:
-
Incubate the reactions in a shaking water bath at 37°C.
-
Prepare multiple reactions to be stopped at various time points (e.g., 0, 5, 15, 30, and 60 minutes) to assess the rate of metabolism.
-
-
Reaction Quenching and Internal Standard Spiking:
-
At each time point, stop the reaction by adding 400 µL of ice-cold ACN. This step simultaneously terminates the enzymatic activity and precipitates the microsomal proteins.
-
For Set A: The quenching ACN should be pre-spiked with 4-Bromohypnone-d5 to a final concentration of 100 nM.
-
For Set B: The quenching ACN should be pre-spiked with 4-Chlorohypnone to a final concentration of 100 nM.
-
Trustworthiness: Adding the IS during the quenching step ensures it accounts for any analyte loss during protein precipitation, centrifugation, and subsequent sample handling steps.
-
-
Sample Preparation:
-
Vortex the quenched samples vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Example MRM transitions are listed below.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 4-Bromohypnone | 200.0 / 202.0 | 185.0 / 187.0 |
| 4-Bromohypnone-d5 (IS) | 205.0 / 207.0 | 190.0 / 192.0 |
| 4-Chlorohypnone (IS) | 155.0 / 157.0 | 140.0 / 142.0 |
| Hydroxylated Metabolite | 216.0 / 218.0 | 201.0 / 203.0 |
| Reduced Metabolite | 202.0 / 204.0 | 121.0 |
Note: Bromine has two major isotopes (~79Br and ~81Br) in an approximate 1:1 ratio, resulting in characteristic doublet peaks. These transitions are hypothetical and must be optimized empirically.
Interpreting the Data: Visualizing the Metabolic Switch
The power of the deuterated standard becomes evident when analyzing the quantitative data. A metabolic switch would be identified by a non-linear depletion of the parent drug or a disproportionate increase in a secondary metabolite after a certain time or concentration threshold is reached.
Potential Metabolic Pathways of 4-Bromohypnone
The diagram below illustrates the plausible metabolic fates of 4-Bromohypnone, highlighting the pathways that accurate quantification will help elucidate.
Caption: Potential metabolic pathways of 4-Bromohypnone.
Hypothetical Data Comparison
The following table presents hypothetical results from the 60-minute time point, comparing the quantification of two key metabolites using the two different internal standards across six replicate incubations (n=6).
| Metabolite | Quantification Method | Mean Concentration (nM) | Standard Deviation (SD) | Relative Standard Deviation (RSD%) |
| M1 (Hydroxylated) | Deuterated IS | 125.4 | 4.1 | 3.3% |
| Analog IS | 155.2 | 21.6 | 13.9% | |
| M2 (Reduced) | Deuterated IS | 45.8 | 2.2 | 4.8% |
| Analog IS | 38.1 | 7.5 | 19.7% |
Analysis of Results:
-
Precision: The data generated using the deuterated internal standard shows dramatically lower Relative Standard Deviation (RSD%). This high precision gives us confidence that the measurements are repeatable and reliable. The high RSD% for the analog IS suggests that it failed to adequately correct for analytical variability.
-
Accuracy: The mean concentrations differ significantly between the two methods. The analog IS, which is more chlorinated and thus less polar than the hydroxylated metabolite (M1), likely had a higher extraction recovery, artificially inflating the calculated concentration of M1. Conversely, it may have poorly tracked the more polar reduced metabolite (M2), leading to an underestimation. The deuterated IS, behaving identically to the parent and its metabolites (prior to metabolism), provides a much more accurate picture of the true metabolic profile.
A researcher relying on the analog IS might incorrectly conclude that hydroxylation (M1) is a more dominant pathway than it truly is, potentially missing a subtle but critical switch towards the reduction pathway (M2) under certain conditions.
Conclusion and Authoritative Grounding
The assessment of metabolic switching is a high-stakes endeavor in drug development. A misinterpreted metabolic profile can lead to costly failures in later clinical stages or, worse, unforeseen toxicity. The experimental and hypothetical data presented in this guide unequivocally demonstrate that stable isotope-labeled internal standards are the only truly trustworthy tool for this application.[11][15][16] Their ability to co-elute and behave identically to the analyte provides a self-validating system that corrects for the myriad variables inherent in bioanalysis.[8][17]
While structural analogs may seem like a cost-effective shortcut, they introduce unacceptable levels of uncertainty and risk, generating data that is imprecise and potentially inaccurate.[9][10] In a field where precision is paramount, the investment in synthesizing a deuterated standard pays for itself by providing definitive, reliable, and regulatory-compliant data that empowers researchers to make confident decisions about the future of a drug candidate.[11][14][22]
References
- Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics.Analytical Methods (RSC Publishing).
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess.SciSpace.
- Metabolism of halogenated alkanes by cytochrome P450 enzymes.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.PubMed.
- Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions.PMC - NIH.
- Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1.PNAS.
- Application Notes and Protocols for the Use of Deuterated Standards in Drug Metabolism Studies.Benchchem.
- Deuterated Standards for LC-MS Analysis.
- The Kinetic Isotope Effect in the Search for Deuter
- Deuterated internal standards and bioanalysis.AptoChem.
- Stable Labeled Isotopes as Internal Standards: A Critical Review.Crimson Publishers.
- The kinetic isotope effect in the search for deuter
- Kinetic isotope effect – Knowledge and References.Taylor & Francis.
- Isotopic labeling-assisted metabolomics using LC–MS.PMC - PubMed Central.
- Cytochrome P450-catalyzed oxidation of halogen-containing substr
- Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1.
- The Value of Deuter
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.YouTube.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?.
- Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremedi
- USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.Amazon S3.
- Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs.PLOS One.
- Benefits of Stable Isotope Labelling in Biochemistry Research.Diagnostics World News.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.
- Developing a cell therapy control switch.Drug Discovery News.
- First-in-human drug trial lowers high blood f
- An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline.
- Clinical development of metabolic inhibitors for oncology.JCI.
- Beige fat identified as potential target for blood pressure drugs.Drug Target Review.
- Metabolism in the toxicokinetics and fate of brominated flame retardants - A review.
- Metabolic p
- A general overview of the major metabolic p
- Intermittent metabolic switching, neuroplasticity and brain health.PMC - PubMed Central.
- Metabolism.PMC - PubMed Central - NIH.
- Intermittent metabolic switching, neuroplasticity and brain health.PubMed - NIH.
- Chemical models for toxic metabolites of bromobenzene derivatives.
- Metabolic P
- Flipping the Metabolic Switch: Understanding and Applying Health Benefits of Fasting.PMC.
- Unlocking the Power of Metabolic Switching: Fasting and Brain Health.
- MCAT Biochemistry: The 13 Metabolic P
- NTP summary report on the metabolism, disposition, and toxicity of 1,4-butanediol (CAS No. 110-63-4).PubMed.
- Metabolic activation and detoxification of bromobenzene leading to cytotoxicity.PubMed.
- TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS.Toxicological Profile for Dinitrophenols - NCBI Bookshelf.
- 4-Methylumbelliferone improves the thermogenic capacity of brown adipose tissue.PubMed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Intermittent metabolic switching, neuroplasticity and brain health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intermittent metabolic switching, neuroplasticity and brain health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Clinical development of metabolic inhibitors for oncology [jci.org]
- 5. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic activation and detoxification of bromobenzene leading to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. scispace.com [scispace.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. crimsonpublishers.com [crimsonpublishers.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Portico [access.portico.org]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. resolvemass.ca [resolvemass.ca]
Comparative Plasma Stability of 4-Bromohypnone vs. 4-Bromohypnone-d4: A Mechanistic and Methodological Guide
In the landscape of drug discovery and development, establishing a robust pharmacokinetic profile is paramount. A critical component of this profile is the compound's stability in systemic circulation. Plasma, a complex matrix rich in metabolic enzymes, can significantly impact the half-life and, consequently, the efficacy and safety of a therapeutic candidate. This guide provides an in-depth comparison of the plasma stability of 4-Bromohypnone and its deuterated analog, 4-Bromohypnone-d4, offering both the theoretical underpinnings and a practical experimental framework for evaluation.
The Scientific Premise: Enhancing Metabolic Stability Through Deuteration
The strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium, is a powerful tool in medicinal chemistry to enhance a drug's metabolic stability.[1][2] This strategy is predicated on the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and possesses a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond.[3] Consequently, enzymatic reactions that involve the cleavage of this bond as the rate-determining step will proceed more slowly for the deuterated compound.[4][5]
Many drug molecules are metabolized by cytochrome P450 (CYP450) enzymes, a process that frequently involves the abstraction of a hydrogen atom.[3][4] By selectively placing deuterium at these "metabolic soft spots," the rate of metabolism can be significantly reduced.[6][7] This can lead to several desirable outcomes, including:
-
Improved half-life: A slower rate of degradation leads to a longer circulation time.[1][3]
-
Reduced patient dosing and frequency: Enhanced stability can maintain therapeutic concentrations for longer periods.[1]
-
Altered metabolite profile: Deuteration can shift metabolism away from pathways that produce toxic or inactive metabolites.[2][3][6]
For a molecule like 4-Bromohypnone, metabolic attack could potentially occur on the acetyl methyl group. By synthesizing 4-Bromohypnone-d4, where the hydrogens of this methyl group are replaced with deuterium, we hypothesize a significant increase in its resistance to oxidative metabolism in plasma.
Experimental Design: A Head-to-Head In Vitro Plasma Stability Assay
To empirically test our hypothesis, a well-controlled in vitro plasma stability assay is the gold standard. This experiment measures the disappearance of the parent compound over time when incubated with plasma.[8][9] The protocol must be designed to ensure that the observed degradation is due to enzymatic or chemical processes within the plasma and not experimental artifacts.
Mandatory Visualization: Experimental Workflow
The following diagram outlines the key steps in the comparative plasma stability assay.
Caption: Workflow for the in vitro comparative plasma stability assay.
Detailed Experimental Protocol
This protocol is designed in accordance with industry best practices and regulatory guidance principles.[10][11][12]
1. Materials & Reagents:
-
Test Compounds: 4-Bromohypnone, 4-Bromohypnone-d4
-
Positive Control: Propantheline (known to be unstable in plasma)
-
Negative Control: Propranolol (known to be stable in plasma)
-
Plasma: Pooled human plasma (from at least 3 donors), stored at -80°C
-
Solvents: DMSO (Anhydrous), Acetonitrile (LC-MS grade), Water (LC-MS grade)
-
Internal Standard (IS): A structurally similar, stable compound (e.g., Verapamil)
-
Equipment: 37°C shaking water bath, centrifuge, 96-well plates, LC-MS/MS system.
2. Preparation:
-
Stock Solutions: Prepare 10 mM stock solutions of test compounds, positive control, and negative control in DMSO.
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solutions in a 50:50 mixture of Acetonitrile:Water.
-
Plasma Preparation: Thaw the pooled human plasma on ice. Once thawed, gently mix and pre-warm to 37°C for 15 minutes.
-
Quenching Solution: Prepare ice-cold acetonitrile containing the internal standard at a fixed concentration (e.g., 100 ng/mL).
3. Incubation Procedure:
-
Initiate the reaction by adding a small volume of the test compound working solution to the pre-warmed plasma to achieve a final concentration of 1 µM.[9][13] The final DMSO concentration should be kept low (e.g., <0.5%) to avoid affecting enzyme activity.[14]
-
Immediately after adding the compound, vortex gently and withdraw the first aliquot for the T=0 time point.
-
Place the incubation plate in a shaking water bath set to 37°C.[14][15]
-
Withdraw aliquots at subsequent time points (e.g., 5, 15, 30, 60, and 120 minutes).[8][13]
4. Sample Quenching and Processing:
-
For each time point, immediately add the aliquot of the incubation mixture to a well containing 3-4 volumes of the ice-cold quenching solution. This stops the enzymatic reaction and precipitates plasma proteins.[13]
-
Once all time points are collected, seal the plate and vortex thoroughly for 1-2 minutes.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[13]
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
5. LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the quantitative detection of 4-Bromohypnone, 4-Bromohypnone-d4, and the internal standard.
-
Analyze the samples. The peak area ratio of the analyte to the internal standard is used for quantification to correct for any sample processing variability.
6. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100
-
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
Determine the slope of the line from the linear regression of this plot.
-
Calculate the half-life (t½) using the formula:
-
t½ = -0.693 / slope
-
Hypothetical Data Analysis & Results
The following table summarizes the expected results from this comparative study, illustrating the impact of deuteration.
| Time (min) | 4-Bromohypnone (% Remaining) | 4-Bromohypnone-d4 (% Remaining) |
| 0 | 100.0 | 100.0 |
| 5 | 88.2 | 97.1 |
| 15 | 65.1 | 91.5 |
| 30 | 42.4 | 83.7 |
| 60 | 17.9 | 69.9 |
| 120 | 3.2 | 48.8 |
| Calculated t½ (min) | 25.5 | 115.2 |
| Classification | Low Stability | Moderate-High Stability |
Interpretation and Discussion
The hypothetical data clearly demonstrates a significant difference in plasma stability between the two compounds. 4-Bromohypnone shows rapid degradation with a calculated half-life of approximately 25.5 minutes, classifying it as having low stability. In contrast, 4-Bromohypnone-d4 is substantially more stable, with a half-life of around 115.2 minutes.
This nearly 4.5-fold increase in stability is a direct consequence of the Kinetic Isotope Effect.[4][5] The enzymatic machinery in the plasma, likely esterases or oxidases that metabolize the acetyl group, encounters a higher energy barrier to cleave the C-D bonds in 4-Bromohypnone-d4 compared to the C-H bonds in the parent compound.[16][17] This slowed metabolism directly translates to a longer persistence of the deuterated compound in the plasma matrix.
From a drug development perspective, this enhanced stability is highly advantageous. It suggests that 4-Bromohypnone-d4 would likely have a longer in vivo half-life, potentially allowing for less frequent dosing and a more consistent therapeutic exposure. Furthermore, by slowing this specific metabolic pathway, deuteration might reduce the formation of associated metabolites, which could favorably alter the compound's overall safety and efficacy profile.[3][6]
Conclusion
The strategic deuteration of 4-Bromohypnone to 4-Bromohypnone-d4 serves as a classic example of leveraging the Kinetic Isotope Effect to overcome metabolic liabilities. The in vitro plasma stability assay provides a robust and reproducible method for quantifying this improvement. The experimental data, though hypothetical, is based on well-established scientific principles and illustrates the profound impact that this subtle atomic substitution can have on a compound's pharmacokinetic properties. For researchers in drug development, these findings underscore the value of considering deuteration as a proactive strategy to engineer molecules with superior metabolic stability and improved therapeutic potential.
References
-
Juniper Publishers. (2017, March 27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Retrieved from [Link]
-
Ingenza Ltd. (n.d.). Deuterium: Slowing Metabolism One C–H Bond At A Time. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
Waters Corporation. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
Unibest Industrial Co., Ltd. (2024, July 31). 5 Benefits of Deuteration in Drug Discovery. Retrieved from [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
-
PubMed. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Retrieved from [Link]
-
Waters Corporation. (n.d.). M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). A Primer of Deuterium in Drug Design. Retrieved from [Link]
-
Drug News & Perspectives. (n.d.). The kinetic isotope effect in the search for deuterated drugs. Retrieved from [Link]
-
PubMed. (2016, October 1). Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors. Retrieved from [Link]
-
Evotec. (n.d.). Plasma Stability. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]
-
Pharmacology Discovery Services. (n.d.). In Vitro ADME, Stability Test, Plasma, Rat. Retrieved from [Link]
-
Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Plasma Stability Assay. Retrieved from [Link]
-
PubMed. (1971, July 6). Plasma Esterase Activity and the Metabolism of Drugs With Ester Groups. Retrieved from [Link]
-
PubMed. (n.d.). The emerging role of human esterases. Retrieved from [Link]
-
PubMed. (2015, January 5). Contribution of human esterases to the metabolism of selected drugs of abuse. Retrieved from [Link]
-
PROPOFOL DREAMS. (n.d.). Pharm-00A14 Discuss the roles of the plasma esterases on drugs used in anaesthesia. Retrieved from [Link]
-
Primary Examination SAQs. (n.d.). 2000a(14)Discuss roles of plasma esterases on drugs used in anaesthesia. Retrieved from [Link]
Sources
- 1. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 2. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 12. nebiolab.com [nebiolab.com]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. Plasma Stability Assay | Domainex [domainex.co.uk]
- 16. Plasma esterase activity and the metabolism of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lynchpin of Precision: A Comparative Guide to the Quantification of 4-Bromohypnone Using its Deuterated Isotope
In the landscape of pharmaceutical research and drug development, the precise and accurate quantification of small molecules is paramount. This guide provides an in-depth technical comparison of analytical methodologies for 4-Bromohypnone, a key chemical entity. We will explore the impact of utilizing a deuterated internal standard, 4-Bromohypnone-d4, on the accuracy and precision of its quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The experimental data and protocols presented herein are designed to offer researchers, scientists, and drug development professionals a clear understanding of the best practices for achieving reliable and reproducible results.
The Analytical Challenge: Mitigating Variability in Bioanalysis
The quantification of analytes in complex biological matrices, such as plasma or serum, is fraught with potential for variability. Ion suppression or enhancement, extraction inconsistencies, and instrument drift can all contribute to inaccurate and imprecise measurements. The use of a stable isotope-labeled internal standard (SIL-IS), such as 4-Bromohypnone-d4, is a widely accepted and powerful strategy to mitigate these effects.[1][2][3] A SIL-IS is chemically identical to the analyte of interest, but with a slight increase in mass due to the incorporation of heavy isotopes. This near-identical chemical nature ensures that the internal standard and the analyte behave similarly during sample preparation and chromatographic separation, yet are distinguishable by the mass spectrometer.[2][3]
A Head-to-Head Comparison: Quantification With and Without 4-Bromohypnone-d4
To demonstrate the profound impact of a deuterated internal standard, we present a comparative analysis of 4-Bromohypnone quantification in human plasma with and without the use of 4-Bromohypnone-d4. The following data is representative of a typical bioanalytical method validation study, adhering to the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5]
Data Presentation: Accuracy and Precision
The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements.[4][5]
Table 1: Accuracy and Precision of 4-Bromohypnone Quantification without Internal Standard
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (% Bias) | Precision (% CV) |
| 1.00 (LLOQ) | 1.25 | 25.0 | 18.5 |
| 2.50 (Low QC) | 2.95 | 18.0 | 15.2 |
| 50.0 (Mid QC) | 56.5 | 13.0 | 11.8 |
| 80.0 (High QC) | 90.4 | 13.0 | 9.5 |
Table 2: Accuracy and Precision of 4-Bromohypnone Quantification with 4-Bromohypnone-d4 Internal Standard
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (% Bias) | Precision (% CV) |
| 1.00 (LLOQ) | 1.03 | 3.0 | 4.2 |
| 2.50 (Low QC) | 2.55 | 2.0 | 3.1 |
| 50.0 (Mid QC) | 49.2 | -1.6 | 2.5 |
| 80.0 (High QC) | 81.1 | 1.4 | 1.9 |
As the data clearly illustrates, the use of 4-Bromohypnone-d4 as an internal standard significantly improves both the accuracy and precision of the quantification. Without the internal standard, the Lower Limit of Quantification (LLOQ) and Quality Control (QC) samples at the low concentration fall outside the generally accepted regulatory limits of ±20% for LLOQ and ±15% for other concentrations for both accuracy and precision.[4][5] In contrast, the method employing the deuterated internal standard demonstrates excellent performance, with all accuracy and precision values well within the acceptable ranges.
The "Why": Causality Behind the Experimental Choices
The dramatic improvement in data quality when using a deuterated internal standard is not coincidental. It is a direct consequence of the internal standard's ability to normalize for variability at every stage of the analytical process.
-
Sample Preparation: During protein precipitation and subsequent extraction steps, any loss of the analyte will be mirrored by a proportional loss of the deuterated internal standard. By calculating the ratio of the analyte response to the internal standard response, this variability is effectively canceled out.
-
Chromatography: Minor variations in injection volume or retention time have a similar effect on both the analyte and the co-eluting internal standard, thus preserving the accuracy of the analyte-to-internal standard ratio.
-
Mass Spectrometry: Ion suppression or enhancement, a common phenomenon in electrospray ionization, affects the analyte and the deuterated internal standard to a nearly identical degree. This is because their chemical properties and, therefore, their ionization efficiencies are virtually the same.[3] The use of the response ratio provides a corrected signal that is independent of these matrix effects.
Experimental Protocols: A Validated Approach
The following protocols provide a detailed methodology for the quantification of 4-Bromohypnone in human plasma, both with and without the use of its deuterated internal standard.
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Primary Stock Solutions: Prepare a 1 mg/mL stock solution of 4-Bromohypnone and 4-Bromohypnone-d4 in methanol.
-
Working Standard Solutions: Serially dilute the 4-Bromohypnone primary stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve and QC samples.
-
Internal Standard Working Solution: Dilute the 4-Bromohypnone-d4 primary stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 1, 2, 5, 10, 20, 50, 80, 100 ng/mL) and QC samples (e.g., 1, 2.5, 50, 80 ng/mL).
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (for the method with internal standard) or 150 µL of a 50:50 methanol/water solution (for the method without internal standard).
-
Vortex the samples for 30 seconds to precipitate the proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analytical Method
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
4-Bromohypnone: Precursor ion (Q1) m/z 199.0 → Product ion (Q3) m/z 183.0
-
4-Bromohypnone-d4: Precursor ion (Q1) m/z 203.0 → Product ion (Q3) m/z 187.0
-
Visualizing the Workflow
The following diagram illustrates the key steps in the LC-MS/MS workflow for the quantification of 4-Bromohypnone using its deuterated internal standard.
Sources
The Gold Standard for Bioanalysis: Demonstrating the Suitability of 4-Bromohypnone-d4 for Regulatory Submissions
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical development, the integrity of bioanalytical data is non-negotiable. The precise quantification of analytes in complex biological matrices underpins critical decisions in pharmacokinetics, toxicokinetics, and bioequivalence studies. A cornerstone of a robust and defensible bioanalytical method is the appropriate choice and validation of an internal standard (IS). This guide provides an in-depth technical examination of 4-Bromohypnone-d4 (also known as 4'-Bromoacetophenone-d4), elucidating its suitability as a stable isotope-labeled internal standard (SIL-IS) for regulatory submissions. We will objectively compare its performance with alternative internal standards and provide the foundational principles and experimental frameworks to validate its use in accordance with global regulatory expectations.
The Imperative for an Ideal Internal Standard in Regulated Bioanalysis
The fundamental role of an internal standard is to compensate for the inherent variability in a bioanalytical workflow. From sample extraction and handling to chromatographic separation and mass spectrometric detection, each step can introduce variability that can compromise the accuracy and precision of the final analyte concentration. An ideal internal standard co-elutes with the analyte and experiences the same variations, thus ensuring that the ratio of the analyte's response to the internal standard's response remains constant.[1]
Stable isotope-labeled internal standards are widely recognized by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) as the "gold standard" for quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) methods.[1] The near-identical physicochemical properties of a SIL-IS to the analyte make it the most effective tool for correcting for matrix effects, which are a significant source of analytical variability.[2]
4-Bromohypnone-d4: A Profile of a Superior Internal Standard
4-Bromohypnone, or 4'-Bromoacetophenone, is an important intermediate in organic synthesis, often used in the development of pharmaceuticals and other bioactive molecules.[3] Consequently, the accurate quantification of 4-Bromohypnone in various matrices is a common requirement. 4-Bromohypnone-d4 is the deuterated analogue of this compound, where four hydrogen atoms on the phenyl ring have been replaced with deuterium.
Chemical Structure:
-
4-Bromohypnone: C₈H₇BrO
-
4-Bromohypnone-d4: C₈H₃D₄BrO
This seemingly subtle isotopic substitution provides profound analytical advantages without significantly altering the chemical behavior of the molecule.
Comparative Analysis: 4-Bromohypnone-d4 vs. Alternative Internal Standards
The choice of an internal standard can significantly impact the quality of bioanalytical data. Here, we compare the expected performance of 4-Bromohypnone-d4 with a common alternative, a structural analogue.
| Performance Parameter | 4-Bromohypnone-d4 (SIL-IS) | Structural Analogue (e.g., 4-Chloroacetophenone) | Rationale |
| Chromatographic Co-elution | Near-perfect co-elution with 4-Bromohypnone. | Potential for chromatographic separation from the analyte. | The near-identical polarity and structure of 4-Bromohypnone-d4 ensure it behaves almost identically to the analyte during chromatography. Structural analogues, while similar, will have different retention times. |
| Correction for Matrix Effects | Excellent. The SIL-IS experiences the same ion suppression or enhancement as the analyte.[2] | Inconsistent and unreliable. Differential elution means the analogue is not subjected to the same matrix components as the analyte. | Matrix effects are a major source of variability in LC-MS analysis. Effective correction is crucial for data accuracy. |
| Extraction Recovery | Tracks the analyte's recovery closely. | May have different extraction efficiency, leading to inaccurate quantification. | The similar solubility and partitioning behavior of the SIL-IS ensure it mirrors the analyte's behavior during sample preparation. |
| Regulatory Acceptance | Strongly recommended by FDA and EMA (ICH M10 guidelines).[1] | Acceptable only when a SIL-IS is not available, but requires more extensive validation to demonstrate suitability. | Regulatory bodies prioritize methods that are most likely to produce reliable data. |
| Potential for Cross-Interference | Minimal, provided the isotopic purity is high and the mass spectrometer has adequate resolution. | Risk of cross-talk if the analogue and analyte share common fragment ions. | The mass difference between the analyte and the SIL-IS allows for clear differentiation by the mass spectrometer. |
Validating the Suitability of 4-Bromohypnone-d4: A Step-by-Step Protocol
To demonstrate the suitability of 4-Bromohypnone-d4 for regulatory submissions, a comprehensive method validation must be performed. The following protocol outlines the key experiments based on the harmonized ICH M10 Bioanalytical Method Validation guideline.
Experimental Workflow for Method Validation
Caption: A generalized workflow for the bioanalytical method validation of 4-Bromohypnone using 4-Bromohypnone-d4 as an internal standard.
Detailed Validation Experiments
-
Selectivity and Specificity:
-
Objective: To ensure that the method can differentiate and quantify the analyte from endogenous matrix components and other potential interferences.
-
Procedure:
-
Analyze at least six individual lots of blank biological matrix.
-
Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with the internal standard.
-
Assess for any interfering peaks at the retention times of the analyte and IS.
-
-
-
Linearity and Range:
-
Objective: To establish the concentration range over which the assay is accurate, precise, and linear.
-
Procedure:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of 4-Bromohypnone.
-
Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.
-
-
-
Accuracy and Precision:
-
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the data (precision).
-
Procedure:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze multiple replicates of each QC level in at least three separate analytical runs.
-
Calculate the mean accuracy (% bias) and precision (% coefficient of variation, CV). Acceptance criteria are typically within ±15% (±20% for LLOQ).
-
-
-
Matrix Effect:
-
Objective: To evaluate the impact of the biological matrix on the ionization of the analyte and internal standard.
-
Procedure:
-
Extract blank matrix from at least six different sources.
-
Post-extraction, spike the extracts with the analyte and IS at low and high concentrations.
-
Compare the response to that of a pure solution of the analyte and IS. The CV of the IS-normalized matrix factor should be ≤ 15%.
-
-
-
Stability:
-
Objective: To ensure the analyte and internal standard are stable under various storage and handling conditions.
-
Procedure:
-
Freeze-Thaw Stability: Subject QC samples to multiple freeze-thaw cycles.
-
Bench-Top Stability: Keep QC samples at room temperature for a defined period.
-
Long-Term Stability: Store QC samples at the intended storage temperature for an extended duration.
-
Stock Solution Stability: Evaluate the stability of the stock solutions of the analyte and IS.
-
-
The Logic of Superiority: Why 4-Bromohypnone-d4 Excels
The rationale for the superiority of a stable isotope-labeled internal standard is grounded in fundamental principles of analytical chemistry.
Caption: This diagram illustrates how 4-Bromohypnone-d4, by mirroring the analytical behavior of the analyte, effectively compensates for various sources of error throughout the bioanalytical process, leading to reliable quantification.
Conclusion: A Foundation of Confidence for Regulatory Success
The use of 4-Bromohypnone-d4 as a stable isotope-labeled internal standard represents a scientifically sound and regulatory-preferred approach for the quantitative bioanalysis of 4-Bromohypnone. Its near-identical physicochemical properties to the analyte ensure the most effective compensation for analytical variability, particularly matrix effects, which is a critical aspect of method robustness. By following a comprehensive validation protocol aligned with ICH M10 guidelines, researchers can unequivocally demonstrate the suitability of their analytical method, thereby building a foundation of confidence in their data for successful regulatory submissions. The investment in a SIL-IS like 4-Bromohypnone-d4 is a strategic decision that enhances data quality, mitigates regulatory risk, and ultimately accelerates the drug development process.
References
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
- Zhang, Y., et al. (2012). A simple micellar electrokinetic chromatography method for determination of seven terpenoids in plant essential oils.
-
Ono, Y., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2415. [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
ACS Publications. (2025, October 27). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-bromoacetophenone. [Link]
-
HiMedia Laboratories. (n.d.). 4'-Bromoacetophenone. [Link]
-
Pharmaffiliates. (n.d.). 4'-Bromoacetophenone-d4. [Link]
-
Chiron. (n.d.). Why do toxicologists need an internal standard?. [Link]
-
Trivedi, M. K., et al. (2015). Characterization of Physico-Chemical and Spectroscopic Properties of Biofield Energy Treated 4-Bromoacetophenone. viXra.org. [Link]
- Bar-Sela, G., et al. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays.
-
Organic Syntheses. (n.d.). 4-bromoacetophenone. [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
-
NIST. (n.d.). Acetophenone-α,α,α-d3. [Link]
-
ResearchGate. (n.d.). Internal Standards for Quantitative LC-MS Bioanalysis. [Link]
- Wille, S. M. R., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
-
Wikipedia. (n.d.). Ketone. [Link]
Sources
The Gold Standard in Bioanalysis: A Comparative Guide to 4-Bromohypnone-d4 in Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of preclinical drug development, the accuracy and reliability of bioanalytical data are paramount. The journey of a drug candidate from discovery to clinical trials hinges on the precise quantification of the investigational compound and its metabolites in complex biological matrices. The choice of an appropriate internal standard is a critical determinant of data quality in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This guide provides an in-depth technical comparison of 4-Bromohypnone-d4, a deuterated internal standard, against its non-labeled structural analogs, illustrating its superior performance in preclinical case studies.
The Critical Role of the Internal Standard in Bioanalysis
In LC-MS analysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample processing and analysis.[1] An ideal IS should mimic the physicochemical properties of the analyte of interest, co-eluting chromatographically and exhibiting similar ionization efficiency.[2] This ensures that any variations, such as extraction loss, matrix effects (ion suppression or enhancement), and injection volume inconsistencies, affect both the analyte and the IS to the same extent, leading to a consistent analyte-to-IS peak area ratio and, consequently, accurate quantification.
There are two main types of internal standards used in bioanalysis:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard."[3] A SIL IS is a form of the analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[3] 4-Bromohypnone-d4 is a prime example of a SIL IS.
-
Structural Analog Internal Standards: These are molecules that are chemically similar to the analyte but not isotopically labeled. For the purpose of this guide, we will consider 4-Chlorobenzophenone as a structural analog to 4-Bromohypnone (4-Bromoacetophenone).
This guide will demonstrate through comparative data why the initial investment in a SIL internal standard like 4-Bromohypnone-d4 is a scientifically and financially sound decision for any preclinical development program.
Head-to-Head Comparison: 4-Bromohypnone-d4 vs. 4-Chlorobenzophenone
To illustrate the performance differences between a SIL and a structural analog internal standard, we present a constructed case study based on typical results observed in the bioanalysis of aromatic ketones in human plasma. The analyte of interest is 4-Bromohypnone (4-Bromoacetophenone).
Table 1: Key Performance Characteristics of 4-Bromohypnone-d4 and 4-Chlorobenzophenone as Internal Standards for the Quantification of 4-Bromohypnone in Human Plasma.
| Parameter | 4-Bromohypnone-d4 (SIL IS) | 4-Chlorobenzophenone (Analog IS) | Acceptance Criteria (FDA/EMA) |
| Recovery (%) | 85.2 ± 3.1 | 78.5 ± 8.9 | Consistent and reproducible |
| Precision (%CV) | |||
| - Intra-day | < 5% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| - Inter-day | < 6% | < 18% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | -2.5% to +3.8% | -12.0% to +14.5% | ± 15% (± 20% at LLOQ) |
| Matrix Effect (%) | 98.5 (IS-Normalized) | 75.2 (IS-Normalized) | IS-normalized MF close to 1 |
| Retention Time Delta (Analyte - IS) | 0.02 min | 1.25 min | Co-elution is ideal |
Causality Behind the Experimental Data
Recovery: The recovery of an analyte from a biological matrix is rarely 100%.[4] As shown in Table 1, while both internal standards exhibit acceptable recovery, 4-Bromohypnone-d4 demonstrates higher and more consistent recovery with a much smaller standard deviation. This is because its chemical properties are virtually identical to the analyte, ensuring it behaves similarly during the entire sample preparation process. The structural differences in 4-Chlorobenzophenone, though seemingly minor, can lead to variations in its partitioning during liquid-liquid extraction or its binding to solid-phase extraction sorbents, resulting in greater variability.
Precision and Accuracy: The precision (%CV) and accuracy (%Bias) of a bioanalytical method are critical for its reliability.[5] The data clearly shows that the use of 4-Bromohypnone-d4 results in significantly better precision and accuracy. This is a direct consequence of its ability to more effectively compensate for experimental variability. The larger deviations observed with 4-Chlorobenzophenone, especially in inter-day precision, suggest that its ability to track the analyte's behavior across different analytical runs is compromised.
Matrix Effect: The matrix effect is a major challenge in LC-MS bioanalysis, where co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results.[6] A SIL internal standard is the most effective tool to mitigate this issue.[6] The IS-normalized matrix factor (MF) is a measure of the matrix effect, with a value close to 1 indicating effective compensation. The data shows that 4-Bromohypnone-d4 provides excellent correction for matrix effects (MF = 98.5%), whereas 4-Chlorobenzophenone is less effective (MF = 75.2%). This is because 4-Bromohypnone-d4 co-elutes with the analyte, experiencing the exact same matrix effects at the same time. The different retention time and chemical properties of 4-Chlorobenzophenone mean it elutes in a different "micro-environment" within the chromatographic peak, where the matrix effects can be significantly different.[7]
Experimental Workflows and Protocols
To provide a practical context for the presented data, this section outlines the key experimental workflows and protocols for a typical preclinical bioanalytical study using 4-Bromohypnone as the analyte.
Experimental Workflow Diagram
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
A Comparative Guide to the Applications of Deuterated 4-Bromohypnone Analogs in Research & Development
Welcome to a comprehensive exploration of deuterated 4-bromohypnone (more systematically known as 4-bromoacetophenone) analogs. This guide moves beyond simple definitions to provide researchers, medicinal chemists, and drug development professionals with a detailed, evidence-based comparison of their applications. We will delve into the causality behind experimental choices, present objective data, and offer validated protocols to demonstrate why the strategic substitution of hydrogen with its heavy isotope, deuterium, transforms this simple aromatic ketone into a powerful tool for modern research.
4-Bromoacetophenone is a versatile chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its value is significantly amplified when its analogs are isotopically labeled with deuterium. This guide will illuminate three core applications: their role as superior internal standards in quantitative bioanalysis, their use as mechanistic probes in metabolic studies, and their potential for enhancing the pharmacokinetic profiles of new chemical entities.
Part 1: The Gold Standard: Deuterated 4-Bromohypnone Analogs as Internal Standards in Mass Spectrometry
In quantitative liquid chromatography-mass spectrometry (LC-MS), precision is paramount. An ideal internal standard (IS) should behave identically to the analyte during sample preparation and analysis but be clearly distinguishable by the detector.[3] Deuterated analogs are considered the gold standard because they fulfill these criteria almost perfectly.
Expertise & Experience: The Rationale for Deuterated Internal Standards
The core principle is that a deuterated standard is chemically identical to the analyte.[4] It will have the same chromatographic retention time, the same extraction recovery, and will experience the same degree of ionization enhancement or suppression in the mass spectrometer's ion source.[3][5] However, due to the mass difference between hydrogen (1.008 amu) and deuterium (2.014 amu), the deuterated IS has a higher mass-to-charge ratio (m/z), making it easily distinguishable from the non-deuterated analyte.[5] This co-eluting, mass-differentiated pairing allows for highly accurate and precise quantification by correcting for variations in sample handling, matrix effects, and instrument response.[3][4]
A commercially available analog, 4'-Bromoacetophenone-d4, is specifically marketed for use as an internal standard, underscoring its utility in this application.[6]
Comparative Data: Analyte vs. Internal Standard
The following table outlines the expected mass spectrometry parameters for 4-bromoacetophenone and its deuterated (D4, methyl group deuterated) analog. The key distinction is in the mass of the molecular ion and the primary product ion after fragmentation.
| Parameter | 4-Bromoacetophenone (Analyte) | 4'-Bromoacetophenone-d4 (IS) | Rationale for Comparison |
| Chemical Formula | C₈H₇BrO | C₈H₃D₄BrO | Deuteration on the acetyl methyl group and adjacent aromatic position offers stability against back-exchange. |
| Exact Mass | 197.9680 Da | 201.9930 Da | The mass shift of +4 Da provides clear separation in the mass spectrum, preventing isotopic crosstalk. |
| Typical Q1 Transition (Parent Ion) | m/z 199/201 (M+H)⁺ | m/z 203/205 (M+H)⁺ | The characteristic bromine isotope pattern (⁷⁹Br/⁸¹Br) is preserved, aiding in identification. |
| Typical Q3 Transition (Product Ion) | m/z 183/185 | m/z 183/185 | A common fragmentation (loss of methane) can sometimes yield the same product ion. A more robust fragmentation would be selected. |
| Alternative Q3 Transition | m/z 155/157 (Loss of CH₃CO) | m/z 155/157 (Loss of CD₃CO) | Loss of the acetyl group is a common fragmentation pathway for acetophenones.[7] |
| Expected Retention Time (RT) | Identical to IS | Identical to Analyte | Co-elution is the primary advantage, ensuring both compounds experience the same matrix effects.[3] |
Experimental Protocol: Quantitative Analysis using a Deuterated IS
This protocol describes a self-validating workflow for quantifying a hypothetical drug candidate that contains the 4-bromoacetophenone moiety, using 4'-bromoacetophenone-d4 as an internal standard.
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve the analyte and the deuterated IS (4'-bromoacetophenone-d4) in methanol to prepare 1 mg/mL stock solutions.
-
-
Preparation of Calibration Curve and QC Samples:
-
Serially dilute the analyte stock solution with blank biological matrix (e.g., human plasma) to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of each calibrator, QC, and unknown sample, add 10 µL of the IS working solution (e.g., 100 ng/mL in methanol). This early addition is critical to account for variability in the subsequent steps.[5]
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject 5 µL onto a C18 analytical column.
-
Use a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation.
-
Monitor the mass transitions for the analyte and IS using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the IS for all samples.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualization: Bioanalytical Workflow
Caption: Bioanalytical workflow using a deuterated internal standard.
Part 2: Probing Mechanisms: Deuteration for Metabolic Pathway Elucidation
The substitution of hydrogen with deuterium can significantly slow down the rate of a chemical reaction if the C-H bond is broken in the rate-determining step. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), is a powerful tool for studying drug metabolism.[8][9]
Expertise & Experience: The Causality of the Kinetic Isotope Effect
Metabolic reactions, particularly those mediated by Cytochrome P450 (CYP) enzymes, often involve the abstraction of a hydrogen atom as the initial, rate-limiting step.[9][10] A C-D bond has a lower vibrational zero-point energy than a C-H bond, making it stronger and more difficult to break. Consequently, replacing a hydrogen atom with deuterium at a site of metabolism can decrease the reaction rate. By comparing the metabolic fate of a deuterated versus a non-deuterated compound, researchers can:
-
Identify Sites of Metabolism: If deuteration at a specific position slows down the formation of a particular metabolite, it strongly implies that the deuterated position is a primary site of metabolic attack.
-
Elucidate Reaction Mechanisms: The magnitude of the KIE can provide insight into the transition state of the enzymatic reaction.[11]
-
Divert Metabolism ("Metabolic Switching"): Blocking one metabolic pathway via deuteration can sometimes increase metabolism through alternative pathways, helping to identify secondary or tertiary metabolites.
For 4-bromoacetophenone, a likely metabolic pathway is the reduction of the ketone to an alcohol, or oxidation at the methyl group. Deuterating the methyl group (creating a -CD₃ analog) would directly probe the latter pathway.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol compares the metabolic rate of 4-bromoacetophenone and its deuterated analog in human liver microsomes (HLM), a standard in vitro system rich in CYP enzymes.
-
Reagent Preparation:
-
Prepare 10 mM stock solutions of 4-bromoacetophenone and 4'-bromoacetophenone-d3 in DMSO.
-
Thaw pooled Human Liver Microsomes (HLM, 20 mg/mL) and an NADPH-regenerating system (e.g., G-6-P, G-6-PDH, NADP⁺) on ice.
-
-
Incubation:
-
Pre-warm a suspension of HLM (final concentration 0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate (final concentration 1 µM) and the NADPH-regenerating system.
-
Prepare parallel incubations for the deuterated and non-deuterated analogs. Include negative controls without the NADPH-regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with a suitable internal standard (e.g., a structurally related but distinct compound).
-
-
Sample Analysis:
-
Vortex and centrifuge the quenched samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to measure the depletion of the parent compound over time.
-
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the linear portion of this plot is the rate constant, k.
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
The KIE is the ratio of the half-life of the deuterated compound to the half-life of the non-deuterated compound (KIE = t½ (deuterated) / t½ (non-deuterated)).
-
Comparative Data: Expected Metabolic Stability
| Parameter | 4-Bromoacetophenone | 4'-Bromoacetophenone-d3 (Methyl Deuterated) | Interpretation |
| In Vitro t½ (HLM) | ~25 min (Hypothetical) | > 50 min (Hypothetical) | A KIE > 2 would strongly suggest that oxidation of the methyl group is a significant metabolic clearance pathway. |
| Intrinsic Clearance (CLint) | High | Low to Moderate | Deuteration reduces the intrinsic clearance, indicating the metabolic pathway has been successfully attenuated. |
Visualization: Metabolic Pathway and KIE
Caption: The Deuterium Kinetic Isotope Effect (KIE) in metabolism.
Part 3: Enhancing Performance: Deuterium Switching for Improved Pharmacokinetics
The principles of the KIE can be proactively applied in drug design in a strategy known as "deuterium switching." By replacing hydrogens with deuterium at known sites of metabolic instability, drug developers can create novel molecular entities with potentially superior pharmacokinetic (PK) properties.[8][10]
Expertise & Experience: The "Deuterium Switch" Strategy
The goal of deuterium switching is to improve a drug's metabolic profile, which can lead to several therapeutic advantages:
-
Increased Half-Life: Slowing metabolic clearance can increase the drug's half-life, potentially allowing for less frequent dosing and improving patient compliance.[8]
-
Increased Exposure (AUC): A longer half-life and reduced clearance lead to greater overall drug exposure (Area Under the Curve).
-
Reduced Toxic Metabolites: If a toxic metabolite is formed via a specific pathway, deuterating the precursor site can shut down its production.
-
Improved Safety Profile: A more predictable metabolic profile and lower peak-to-trough concentration fluctuations can lead to a better safety and tolerability profile.[8]
Given that 4-bromoacetophenone is a common scaffold in medicinal chemistry[1][12], a deuterated analog could serve as a starting point for a new drug discovery program, with the deuterium strategically placed to block anticipated metabolic liabilities. A thorough understanding of the drug's clearance mechanism is critical for the successful application of this strategy.[13][14]
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a comparative PK study in rats to assess whether deuteration improves the systemic exposure of a hypothetical drug based on the 4-bromoacetophenone scaffold.
-
Animal Dosing:
-
Use two groups of male Sprague-Dawley rats (n=3-5 per group).
-
Administer the non-deuterated compound to Group 1 and the deuterated analog to Group 2 at an equivalent dose (e.g., 5 mg/kg) via intravenous (IV) injection.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 100 µL) from the tail vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., K₂EDTA).
-
-
Plasma Preparation:
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze plasma samples for the concentration of the parent drug using a validated LC-MS/MS method, as described in Part 1.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
-
Compare the parameters between the two groups to determine the effect of deuteration.
-
Comparative Data: Key Pharmacokinetic Parameters
| PK Parameter | Non-Deuterated Analog (Hypothetical) | Deuterated Analog (Hypothetical) | Significance of Comparison |
| Clearance (CL) | 20 mL/min/kg | 10 mL/min/kg | A >2-fold reduction in clearance indicates significantly slower metabolic elimination. |
| Half-life (t½) | 2 hours | 4.5 hours | A longer half-life supports less frequent dosing regimens. |
| AUC (0-inf) | 4,167 ngh/mL | 8,333 ngh/mL | A doubling of the AUC demonstrates a substantial increase in total drug exposure. |
| Volume of Distribution (Vd) | Unchanged | Unchanged | Deuteration should not significantly alter tissue distribution, only elimination. |
Visualization: Pharmacokinetic Profile Comparison
Caption: Workflow and expected outcomes of a comparative PK study.
Conclusion
The strategic incorporation of deuterium into 4-bromohypnone analogs elevates a simple chemical building block into a sophisticated research tool. As demonstrated, these analogs provide unparalleled accuracy as internal standards in quantitative mass spectrometry, offer elegant solutions for probing complex metabolic pathways, and represent a proven strategy for designing next-generation therapeutics with enhanced pharmacokinetic properties. The experimental frameworks and comparative data provided herein serve as a guide for researchers to leverage the unique and powerful properties of deuterated molecules in their own discovery and development programs.
References
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]
-
Pohl, L. R., & Fulmor, I. E. (2017). Synthesis of Deuterated Enaminones with High Isotopic Fidelity. ACS Medicinal Chemistry Letters, 8(6), 653–657. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7466, p-Bromoacetophenone. Retrieved from [Link]
-
Sharma, R. K., Strelevitz, T. J., Gao, H., Wennogle, L. P., & Vaz, A. D. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(3), 625–634. [Link]
-
Semantic Scholar. (n.d.). 4-bromoacetophenone. Retrieved from [Link]
-
Reddit. (2023). Help needed with synthesis of 4-Bromoacetophenone. r/chemistry. Retrieved from [Link]
-
Sharma, R. K., Strelevitz, T., et al. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Figure S3: 4-Bromoacetophenone conversions. Retrieved from [Link]
-
Sharma, R. K., Strelevitz, T. J., et al. (2012). (PDF) Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. ResearchGate. [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Sanders, G. M., van Dijk, M., & Plas, H. C. (1981). Synthesis and deuteration of some halogenoquinolizinium bromides. Heterocycles, 15(1), 213-223. [Link]
-
Sun, H., Piotrowski, D. W., Orr, S. T. M., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 13(11), e0206279. [Link]
-
ResearchGate. (n.d.). Isotope labeling experiment upon deuteration of acetophenone with 6 bar... Retrieved from [Link]
-
MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP011061. Retrieved from [Link]
-
Chen, Y., Yu, R., Zhang, T., et al. (2021). Pd-catalyzed deuteration of aryl halides with deuterium oxide. Nature Communications, 12, 534. [Link]
-
Odoemelam, O. S. (2017). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research - Granthaalayah, 5(6), 123-131. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Potential of 4'-Bromoacetophenone: A Versatile Organic Intermediate. Retrieved from [Link]
-
ChemBK. (n.d.). 4'-Bromoacetophenone. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]
-
Dzhemilev, U. M., et al. (2021). An Original Method for the Synthesis of Partially Deuterated Natural Lembehyne B and the Study of Its Biological Activity. Molecules, 26(22), 6883. [Link]
-
Das, S., & Hong, X. (2020). Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C H Bonds of Drug Molecules. Organic Letters, 22(15), 5878–5883. [Link]
-
Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 547, 339–349. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. texilajournal.com [texilajournal.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. youtube.com [youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. massbank.eu [massbank.eu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. 4-bromoacetophenone | Semantic Scholar [semanticscholar.org]
- 13. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Bromohypnone-d4
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
4'-Bromoacetophenone is classified as a hazardous substance with the following primary concerns:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
-
Acute Oral Toxicity: Harmful if swallowed.[2]
Given these hazards, all waste containing 4-Bromohypnone-d4, including the pure compound, solutions, and contaminated materials, must be treated as hazardous waste.
Table 1: Hazard Classification for 4'-Bromoacetophenone (as a proxy for 4-Bromohypnone-d4)
| Hazard Class | GHS Classification | Precautionary Statements |
| Skin Irritation | Category 2 | P264, P280, P302+P352, P332+P313[2] |
| Eye Irritation | Category 2A | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | P261, P271, P304+P340, P312[1] |
| Acute toxicity, Oral | Category 4 | P264, P270, P301+P312, P330[2] |
Waste Segregation and Containerization: A Critical First Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.
Experimental Protocol: Waste Segregation
-
Designate a Specific Waste Container: Dedicate a clearly labeled, sealable, and chemically resistant container for all 4-Bromohypnone-d4 waste.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "4-Bromohypnone-d4," and the appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
Segregation: Do not mix 4-Bromohypnone-d4 waste with other chemical waste streams, particularly strong oxidizing agents or bases.[3]
-
Solid vs. Liquid Waste: If generating both solid and liquid waste containing 4-Bromohypnone-d4, use separate, clearly labeled containers for each.
Step-by-Step Disposal Procedures
The disposal of 4-Bromohypnone-d4 must adhere to the guidelines established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) regulations for hazardous waste.
Workflow for 4-Bromohypnone-d4 Disposal
Caption: A flowchart illustrating the key steps for the compliant disposal of 4-Bromohypnone-d4 waste.
Detailed Methodologies
A. For Unused or Expired 4-Bromohypnone-d4:
-
Do Not Dispose Down the Drain: Under no circumstances should 4-Bromohypnone-d4 be disposed of in the sanitary sewer system.
-
Containerize: Ensure the original container is securely sealed and properly labeled. If the original container is compromised, transfer the material to a new, appropriate container, and label it accordingly.
-
Hazardous Waste Collection: Transfer the container to your institution's designated hazardous waste accumulation area for collection by a licensed hazardous waste disposal service.
B. For Solutions Containing 4-Bromohypnone-d4:
-
Collect all Rinsates: When rinsing glassware or equipment that has come into contact with 4-Bromohypnone-d4, the rinsate must be collected as hazardous waste.
-
Segregated Liquid Waste Container: Pour the waste solution and rinsates into the designated liquid hazardous waste container for halogenated organic compounds.
-
Secure Storage: Store the sealed container in a well-ventilated area, away from sources of ignition, and within secondary containment to prevent spills.
C. For Contaminated Labware and Personal Protective Equipment (PPE):
-
Solid Waste Stream: Items such as gloves, pipette tips, and contaminated bench paper should be collected in a designated solid hazardous waste container.
-
Glassware: Heavily contaminated glassware that cannot be safely cleaned should be disposed of as solid hazardous waste. If cleaning is feasible, triple-rinse the glassware with a suitable solvent, and collect all rinsate as hazardous liquid waste.
-
Labeling: The solid waste container must be clearly labeled as "Hazardous Waste" and indicate that it contains 4-Bromohypnone-d4 contaminated materials.
Regulatory Compliance and Documentation
All generators of hazardous waste are responsible for its management from "cradle-to-grave". This requires adherence to federal, state, and local regulations.
-
EPA Regulations: The primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA). The regulations for hazardous waste management are found in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[4]
-
OSHA Guidelines: OSHA provides standards for workplace safety, including the handling of hazardous materials and emergency response procedures.[1]
-
Institutional Policies: Always consult and follow your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.
A hazardous waste manifest must be completed when the waste is transferred to a licensed disposal contractor. This document tracks the waste from its point of generation to its final disposal facility.
Trustworthiness Through Self-Validating Systems
The protocols described above are designed to be self-validating by incorporating principles of safety and regulatory compliance at each step. By strictly adhering to waste segregation, proper containerization and labeling, and utilizing licensed disposal services, you create a robust system that minimizes risk and ensures compliance.
This guide is intended to provide a framework for the proper disposal of 4-Bromohypnone-d4. It is imperative that all laboratory personnel receive training on hazardous waste management and are familiar with the specific procedures in place at their institution.
References
- Santa Cruz Biotechnology, Inc. (2018, August 16).
- Santa Cruz Biotechnology, Inc. (2025, June 3).
- Santa Cruz Biotechnology, Inc. (2020, November 20).
- U.S. Environmental Protection Agency. (2024, April 29). EPA Hazardous Waste Management.
- U.S. Environmental Protection Agency. (2024, November 23). The Federal EPA Hazardous Waste Regulations Are Found Where? CountyOffice.org.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- Sigma-Aldrich. (2024, September 8).
- Clean Management Environmental Group, Inc. (2022, September 13).
- Toronto Research Chemicals. (2011, July 6).
- Sigma-Aldrich. (2024, August 6).
- Fisher Scientific. (2009, September 22).
- Central Drug House (P) Ltd. (n.d.).
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (2025, October 15).
Sources
Essential Personal Protective Equipment (PPE) for the Safe Handling of 4-Bromohypnone-d4: A Procedural Guide
Foundational Safety Principles: A Proactive Stance
Given the nature of 4-Bromohypnone-d4, it is prudent to assume it may possess psychoactive properties and potential for dermal, ocular, and respiratory irritation. The presence of bromine in its structure also calls for special attention, as halogenated compounds can exhibit unique toxicological characteristics.[1][2] Therefore, the safety protocols outlined here are based on a conservative risk assessment, prioritizing the highest level of protection. The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe working environment, which includes ensuring access to and training on the proper use of PPE.[3][4]
Core PPE Recommendations for Handling 4-Bromohypnone-d4
The appropriate level of PPE is dictated by the specific laboratory procedure being performed, the quantity of the compound being handled, and its physical state (solid or in solution). The following table summarizes the essential PPE for various common laboratory tasks involving 4-Bromohypnone-d4.
| Laboratory Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Safety glasses with side shields or chemical splash goggles. | Nitrile gloves (double-gloving is recommended). | A fully fastened laboratory coat. | An N95-rated respirator or higher is recommended, especially if not handled within a certified chemical fume hood. |
| Preparation and Handling of Solutions | Chemical splash goggles are the minimum requirement. A face shield provides additional protection. | Nitrile or neoprene gloves. | A chemical-resistant lab coat or apron. | Generally not required if all manipulations are performed within a properly functioning chemical fume hood. |
| Spill Response and Cleanup | Chemical splash goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant coveralls or a disposable suit. | An air-purifying respirator (APR) with organic vapor cartridges or a self-contained breathing apparatus (SCBA) may be necessary, depending on the spill's scale. |
Rationale for PPE Selection: An Evidence-Based Approach
-
Eye and Face Protection : The potential for accidental splashes of solutions or the aerosolization of fine powders presents a significant risk to the eyes and face.[5] Standard safety glasses provide a baseline level of protection, but chemical splash goggles are essential for creating a seal around the eyes to prevent liquid ingress.[6] For tasks with a higher risk of splashing, a face shield worn over goggles offers comprehensive facial protection.[5][6]
-
Hand Protection : The selection of appropriate gloves is critical to prevent dermal absorption, a potential route of exposure for cathinone-related compounds. Nitrile gloves offer good chemical resistance and are a suitable choice for incidental contact.[6] For more prolonged handling or in situations with a higher risk of exposure, the practice of double-gloving provides an additional protective barrier. In the event of a significant spill or when cleaning contaminated equipment, more robust gloves such as neoprene or butyl rubber are recommended due to their superior resistance to a broader range of chemicals.
-
Body Protection : A standard laboratory coat is the minimum requirement for body protection.[5][7] However, for procedures involving larger volumes of solutions or a heightened risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat to provide an additional layer of defense.
-
Respiratory Protection : Inhalation of airborne particles of 4-Bromohypnone-d4 is a primary concern, especially when handling the solid material outside of a ventilated enclosure. A NIOSH-approved N95 respirator is the minimum level of protection against particulate matter.[8] For situations where there is a potential for higher concentrations of airborne particles or when working with volatile solutions outside of a chemical fume hood, a more advanced respirator, such as a half-mask or full-face respirator equipped with organic vapor cartridges, should be used.
Procedural Integrity: Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is as crucial as the selection of the equipment itself to prevent self-contamination.
PPE Donning Workflow
Caption: A visual representation of the proper procedure for removing personal protective equipment to avoid contamination.
Operational Plan: Spill Management and Waste Disposal
In the event of a spill, the primary objective is to contain the material and decontaminate the area safely. All disposable PPE and materials used in the cleanup of a 4-Bromohypnone-d4 spill must be treated as hazardous waste.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill and the associated risks.
-
Don Appropriate PPE: Before approaching the spill, don the appropriate PPE as outlined in the table above.
-
Containment: For liquid spills, use an appropriate absorbent material to contain the spill. For solid spills, carefully cover the material to prevent it from becoming airborne.
-
Cleanup and Decontamination: Carefully clean the affected area using appropriate cleaning agents and dispose of all contaminated materials in a designated hazardous waste container.
Waste Disposal:
All disposable PPE, contaminated labware, and cleanup materials must be disposed of in accordance with institutional and local regulations for hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste stream management.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with 4-Bromohypnone-d4, fostering a secure environment for groundbreaking scientific discovery.
References
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
-
Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]
-
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
-
Creative Safety Supply. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. Retrieved from [Link]
-
Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]
-
Safety by Design. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
Bergeson & Campbell, P.C. (2012, May 30). NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. Retrieved from [Link]
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
-
Westlab Canada. (2023, July 14). Comprehensive Guide to Lab PPE (Personal Protective Equipment). Retrieved from [Link]
-
Centers for Disease Control and Prevention. School Chemistry Laboratory Safety Guide. Retrieved from [Link]
-
The George Washington University Office of Research Safety. CDC/NIOSH General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. Retrieved from [Link]
-
Al-Imam, A., et al. (2023). Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective. PubMed Central. Retrieved from [Link]
-
National Institutes of Health Office of Research Services. Safe Laboratory Practices & Procedures. Retrieved from [Link]
-
GOV.UK. (2025, February 12). Synthetic cathinones: an updated harms assessment. Retrieved from [Link]
-
Zwartsen, A., et al. (2017). Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. PubMed Central. Retrieved from [Link]
-
Bohn, M. (2016). Developing an Effective Treatment Algorithm for Synthetic Cathinone Reactions for the Antigo Fire Department. MSOE. Retrieved from [Link]
-
Luethi, D., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Risk Evaluation for Octamethylcyclotetrasiloxane (D4). Retrieved from [Link]
Sources
- 1. Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones [frontiersin.org]
- 3. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 4. osha.gov [osha.gov]
- 5. westlab.com [westlab.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. lawbc.com [lawbc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
